5-(Bromomethyl)-2-isopropylpyrimidine
Description
BenchChem offers high-quality 5-(Bromomethyl)-2-isopropylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Bromomethyl)-2-isopropylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H11BrN2 |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
5-(bromomethyl)-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C8H11BrN2/c1-6(2)8-10-4-7(3-9)5-11-8/h4-6H,3H2,1-2H3 |
InChI Key |
XOGWROPEXZBXMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C=N1)CBr |
Origin of Product |
United States |
Foundational & Exploratory
5-(Bromomethyl)-2-isopropylpyrimidine: Physicochemical Profiling and Synthetic Utility in Drug Discovery
Executive Summary: Pyrimidine Scaffolds in Medicinal Chemistry
In modern drug discovery, pyrimidines serve as privileged pharmacophores. Due to their nitrogen-containing heterocyclic structures, pyrimidine derivatives are foundational in designing targeted therapies, frequently acting as robust [1].
5-(Bromomethyl)-2-isopropylpyrimidine emerges as a highly versatile, bifunctional building block designed to leverage these pharmacophoric advantages[2]. This technical guide details the physicochemical properties, mechanistic utility, and self-validating synthetic protocols required to successfully incorporate this intermediate into active pharmaceutical ingredient (API) development pipelines.
Physicochemical Profiling
Accurate physicochemical data is critical for computational modeling, reaction stoichiometry, and analytical tracking. The quantitative parameters for 5-(Bromomethyl)-2-isopropylpyrimidine are summarized below[3].
| Property | Value |
| Chemical Name | 5-(Bromomethyl)-2-isopropylpyrimidine |
| CAS Registry Number | 1823354-83-1 |
| Molecular Formula | C8H11BrN2 |
| Molecular Weight | 215.09 g/mol |
| Topological Polar Surface Area (TPSA) | ~25.8 Ų (Based on pyrimidine core) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 2 |
Mechanistic Utility: The Causality of Structural Design
The molecular architecture of 5-(Bromomethyl)-2-isopropylpyrimidine is deliberately engineered for late-stage functionalization. Understanding the causality behind its structural features is essential for optimizing reaction conditions:
-
The 2-Isopropyl Group (Steric & Lipophilic Vector): Pharmacologically, the isopropyl moiety acts as a lipophilic vector to occupy deep hydrophobic pockets in target proteins. Synthetically, it provides critical steric shielding to the C2 position of the pyrimidine ring. This shielding prevents unwanted nucleophilic attack at C2 and improves the metabolic stability of the final API against oxidative degradation (e.g., by cytochrome P450 enzymes).
-
The 5-Bromomethyl Group (Electrophilic Center): The bromomethyl moiety at the C5 position is a highly reactive electrophile[4]. Because the pyrimidine ring is inherently electron-deficient (due to the electron-withdrawing nature of the two nitrogen atoms), the benzylic-like position at C5 is highly activated toward bimolecular nucleophilic substitution (SN2). This allows for rapid S-, N-, and O-alkylation under mild conditions to build complex molecular architectures.
Experimental Workflow: Self-Validating N-Alkylation Protocol
To harness the electrophilicity of this building block, the following step-by-step protocol details a standard N-alkylation workflow using a secondary amine. This protocol is designed as a self-validating system , ensuring high yield while minimizing side reactions.
Step 1: Reagent Preparation and Solvation
-
Action: Dissolve 1.0 equivalent of 5-(Bromomethyl)-2-isopropylpyrimidine (215.09 mg, 1.0 mmol) in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Causality: A polar aprotic solvent like DMF is strictly required. DMF effectively solvates the counter-cations of the base (e.g., K⁺) while leaving the nucleophile "naked" and highly reactive. This significantly lowers the activation energy of the SN2 transition state.
Step 2: Base Selection and Temperature Control
-
Action: Add 2.0 equivalents of anhydrous Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA), followed by cooling the reaction vessel to 0 °C.
-
Causality: Base selection dictates reaction purity. K₂CO₃ is preferred for secondary amines to prevent quaternization, while DIPEA is utilized for acid-sensitive substrates. Cooling to 0 °C before nucleophile addition is mandatory to suppress competitive dimerization and minimize the hydrolysis of the highly reactive bromomethyl group by trace moisture.
Step 3: Nucleophilic Attack
-
Action: Dropwise add 1.1 equivalents of the target amine. Allow the reaction to slowly warm to room temperature (20–25 °C) over 2 hours.
-
Causality: Dropwise addition maintains a low local concentration of the nucleophile, preventing polyalkylation and thermal runaway.
Step 4: Analytical Validation (In-Process Control)
-
Action: At t = 2 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.
-
Self-Validation: The protocol validates itself through mass spectrometry. The starting material exhibits a distinct 1:1 isotopic doublet at m/z 215 and 217 [M+H]⁺ due to the ⁷⁹Br and ⁸¹Br isotopes. Complete conversion is confirmed when this doublet completely disappears, replaced by the exact mass of the alkylated product. If the bromide doublet persists, the system dictates the titration of an additional 0.1 eq of amine.
Step 5: Workup and Isolation
-
Action: Quench with ice water (15 mL) to dissolve inorganic salts, and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Logical Relationship Visualization
The following diagram illustrates the mechanistic logic, component interplay, and phase transitions during the SN2 alkylation workflow.
Mechanistic workflow and component interplay for the SN2 alkylation of the pyrimidine intermediate.
Analytical Characterization Standards
For rigorous scientific integrity, researchers must verify the structural identity of the synthesized intermediate post-purification:
-
¹H NMR (400 MHz, CDCl₃): The successful displacement of the heavy bromine atom by a lighter nitrogen/oxygen nucleophile is confirmed by the disappearance of the characteristic bromomethyl singlet (typically ~4.45 ppm) and the appearance of newly shielded methylene protons (shifted upfield to ~3.60 ppm). The pyrimidine aromatic protons at C4 and C6 will typically present as a sharp singlet integrating to 2H around 8.6 ppm due to the electron-withdrawing nature of the ring.
References
-
Bükülmez, G., & Kasımoğulları, R. (2025). Synthesis and reactions of pyridine and pyrimidine derivatives: developments of the last 10 years. Journal of the Iranian Chemical Society.[Link]
-
ChemSrc. (2025). 5-(Bromomethyl)-2-isopropylpyrimidine (CAS 1823354-83-1) Physical and Chemical Properties. ChemSrc Database.[Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14434919, 5-(Bromomethyl)pyrimidine. PubChem.[Link]
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- 4. 5-(Bromomethyl)pyrimidine | C5H5BrN2 | CID 14434919 - PubChem [pubchem.ncbi.nlm.nih.gov]
5-bromomethyl-2-isopropylpyrimidine SMILES code
An In-Depth Technical Guide on 5-Bromomethyl-2-isopropylpyrimidine: Structural Bioinformatics, Physicochemical Profiling, and Synthetic Methodologies
Executive Summary
In modern drug discovery, the architectural precision of molecular building blocks dictates the success of downstream active pharmaceutical ingredients (APIs). 5-Bromomethyl-2-isopropylpyrimidine (CAS: 1823354-83-1)[1][2] is a highly versatile, electrophilic heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and statin analogues.
This whitepaper provides a comprehensive analysis of its SMILES code, physicochemical properties, and the mechanistic rationale behind its synthesis. As a Senior Application Scientist, I will outline field-proven, self-validating protocols for generating this compound, focusing on maximizing yield while mitigating the inherent instability of benzylic/heteroarylic bromides.
Structural Bioinformatics & Cheminformatics: SMILES Analysis
The canonical SMILES (Simplified Molecular-Input Line-Entry System) code for 5-bromomethyl-2-isopropylpyrimidine is: CC(C)c1ncc(CBr)cn1 (Alternatively: BrCc1cnc(C(C)C)nc1)
To understand the chemical behavior of this molecule, we must deconstruct the SMILES string into its functional domains and analyze the causality of these features in a biological and synthetic context:
-
CC(C) (Isopropyl Group at C2): This branched aliphatic moiety provides critical steric bulk and lipophilicity. In medicinal chemistry, placing an isopropyl group adjacent to the pyrimidine nitrogens shields the ring from rapid metabolic oxidation (e.g., by CYP450 enzymes) while anchoring the molecule into hydrophobic pockets of target proteins.
-
c1ncc(...)cn1 (Pyrimidine Core): The pyrimidine ring is a strong hydrogen-bond acceptor. Because it is highly electron-deficient (due to the two electronegative nitrogen atoms), it drastically alters the electronic environment of attached substituents.
-
(CBr) (Bromomethyl Group at C5): Positioned at the 5-position, this benzylic-like bromide is a highly reactive electrophile. The electron-withdrawing nature of the pyrimidine ring makes the methylene carbon highly susceptible to
nucleophilic attack by amines, thiols, or alkoxides, serving as the primary conjugation point for API assembly.
Physicochemical Profiling
Understanding the quantitative parameters of this intermediate is essential for predicting its solubility, reactivity, and chromatographic behavior during purification.
| Property | Value | Mechanistic Implication |
| Molecular Formula | Defines stoichiometry for downstream coupling. | |
| Molecular Weight | 215.09 g/mol | Optimal low-MW fragment for lead optimization. |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | Dictated by the two pyrimidine nitrogens; highly permeable. |
| LogP (Estimated) | ~2.1 | Favorable lipophilicity for organic extraction (DCM/EtOAc). |
| Hydrogen Bond Acceptors | 2 | Nitrogen atoms at positions 1 and 3. |
| Hydrogen Bond Donors | 0 | Lack of donors ensures no self-condensation during synthesis. |
Synthetic Methodologies & Mechanistic Rationale
There are two primary field-proven routes to synthesize 5-bromomethyl-2-isopropylpyrimidine: Flow Photochemical Bromination and the Appel Reaction .
Route A: Flow Photochemical Bromination (Industrial Scale)
Traditionally, brominating a 5-methylpyrimidine precursor using N-Bromosuccinimide (NBS) in a batch reactor leads to over-bromination (dibromomethyl species) and extended reaction times. However, transitioning to a continuous-flow photochemical reactor drastically improves productivity. By irradiating the reaction mixture in a flow mode, the radical bromination is tightly controlled, reducing reaction times from hours to minutes and significantly suppressing side products[3][4].
Route B: The Appel Reaction (Bench Scale)
For bench-scale synthesis starting from (2-isopropylpyrimidin-5-yl)methanol, the Appel Reaction is the gold standard[5][6].
-
Causality of Reagent Choice: Why use Triphenylphosphine (
) and Carbon Tetrabromide ( ) instead of Phosphorus Tribromide ( )? generates highly acidic byproducts (HBr, phosphonic acids) that protonate the basic pyrimidine nitrogens, leading to insoluble salts and stalling the reaction. The Appel reaction operates under mild, essentially neutral conditions[6], preventing pyrimidine protonation and ensuring a clean displacement[7].
Mechanistic pathway of the Appel reaction converting the pyrimidine alcohol to the bromide.
Self-Validating Experimental Protocol: Appel Bromination
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Analytical checkpoints are built directly into the workflow to confirm success before proceeding to downstream API synthesis.
Materials:
-
(2-Isopropylpyrimidin-5-yl)methanol (1.0 eq)
-
Triphenylphosphine (
) (1.2 eq) -
Carbon Tetrabromide (
) (1.2 eq) -
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Dissolve the pyrimidine alcohol in anhydrous DCM (0.2 M) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath. Rationale: Cooling minimizes the exothermic degradation of the highly reactive alkoxyphosphonium intermediate.
-
Activation: Add
in one portion, followed by the portion-wise addition of . The solution will typically transition to a pale yellow color, indicating the formation of the halomethylphosphonium salt[6]. -
Reaction Progression: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Self-Validation Checkpoint 1 (TLC): Monitor via Thin Layer Chromatography (Hexanes:EtOAc 7:3). The starting alcohol will have a lower
(more polar due to -OH) compared to the product bromide (higher , less polar). Both spots are highly UV-active at 254 nm due to the pyrimidine core. -
Quenching & Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure. Critical Step: Do not heat the bath above 30 °C during evaporation, as heteroaryl bromides are prone to thermal decomposition or polymerization.
-
Purification: Purify via flash column chromatography. To precipitate the bulk of the triphenylphosphine oxide (
) byproduct prior to loading, triturate the crude residue with cold diethyl ether and filter. -
Self-Validation Checkpoint 2 (NMR): Validate the product via
NMR ( ). The diagnostic methylene protons ( ) of the starting material typically appear as a doublet around 4.6 ppm (coupling to the -OH). In the purified product, this peak will shift slightly upfield to a sharp singlet at ~4.4 ppm ( ), confirming successful halogenation.
Synthetic workflow for 5-bromomethyl-2-isopropylpyrimidine and downstream API functionalization.
Downstream Applications in Drug Discovery
Once synthesized, 5-bromomethyl-2-isopropylpyrimidine is rapidly deployed in
References
-
Chemsrc. (2025). 1823354-83-1 | 5-(Bromomethyl)-2-isopropylpyrimidine. Retrieved from[Link]
-
OrgoSolver. (n.d.). Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). Retrieved from[Link]
-
Šterk, D., Jukič, M., & Časar, Z. (2013). Application of Flow Photochemical Bromination in the Synthesis of a 5-Bromomethylpyrimidine Precursor of Rosuvastatin: Improvement of Productivity and Product Purity. Organic Process Research & Development, ACS Publications. Retrieved from[Link]
-
Wikipedia. (n.d.). Appel reaction. Retrieved from[Link]
Sources
- 1. 1823354-83-1_5-(Bromomethyl)-2-isopropylpyrimidineCAS号:1823354-83-1_5-(Bromomethyl)-2-isopropylpyrimidine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. 1823354-83-1|5-(Bromomethyl)-2-isopropylpyrimidine|BLD Pharm [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. orgosolver.com [orgosolver.com]
- 7. Appel reaction - Wikipedia [en.wikipedia.org]
2-isopropyl-5-bromomethylpyrimidine building block for medicinal chemistry
An In-depth Technical Guide to the 2-isopropyl-5-bromomethylpyrimidine Building Block for Medicinal Chemistry
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved therapeutics.[1][2] This guide provides an in-depth technical overview of 2-isopropyl-5-bromomethylpyrimidine, a highly versatile and synthetically valuable building block. We will explore its synthesis, elucidate its reactivity profile, and demonstrate its strategic application in the design and discovery of novel drug candidates, with a particular focus on kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic campaigns.
The Strategic Value of 2-isopropyl-5-bromomethylpyrimidine in Drug Discovery
The utility of a building block in medicinal chemistry is defined by its ability to generate structurally diverse and biologically relevant molecules. 2-isopropyl-5-bromomethylpyrimidine excels in this regard due to a combination of key features:
-
The Privileged Pyrimidine Core: The pyrimidine nucleus is a bioisostere of the purine ring system, enabling it to form critical hydrogen bond interactions within the ATP-binding sites of numerous protein kinases.[1][3] This mimicry is a foundational principle in the design of ATP-competitive kinase inhibitors, a class of drugs that has revolutionized oncology and the treatment of inflammatory diseases.
-
The 2-Isopropyl Group: This lipophilic group can serve multiple functions. It can be oriented to probe hydrophobic pockets within a target protein's binding site, enhancing binding affinity and modulating selectivity. Its presence can also favorably impact metabolic stability and pharmacokinetic properties.
-
The 5-Bromomethyl Handle: The primary utility of this building block stems from the high reactivity of the bromomethyl group at the 5-position. This benzylic bromide is an excellent electrophile, primed for facile nucleophilic substitution reactions. This allows for the straightforward and predictable introduction of a wide array of functional groups and linkers, which is essential for systematic Structure-Activity Relationship (SAR) exploration.[2]
This combination of a proven biological scaffold and a strategically placed reactive handle makes 2-isopropyl-5-bromomethylpyrimidine an indispensable tool for rapidly assembling libraries of novel compounds for lead discovery and optimization.
Synthesis of the Building Block
The preparation of 2-isopropyl-5-bromomethylpyrimidine is most efficiently achieved via a two-step sequence starting from the corresponding 5-methyl derivative. The causality behind this synthetic strategy is rooted in the well-established reactivity of benzylic C-H bonds.
Caption: Synthetic workflow for 2-isopropyl-5-bromomethylpyrimidine.
Protocol 1: Synthesis of 2-isopropyl-5-methylpyrimidine (Precursor)
The synthesis of the pyrimidine core can be accomplished through various established methods. A common approach involves the condensation of an amidine with a β-dicarbonyl compound.[4]
Step A: Synthesis of 4-chloro-2-isopropyl-5-methylpyrimidine
-
To a solution of isopropylamidine hydrochloride (1.0 eq) and ethyl 2-formyl-3-oxobutanoate (1.05 eq) in ethanol, add sodium ethoxide (2.0 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 12 hours. Monitor reaction completion by TLC or LC-MS.
-
Cool the mixture, neutralize with acetic acid, and concentrate under reduced pressure. The resulting crude 2-isopropyl-5-methylpyrimidin-4-ol is carried forward.
-
To the crude material, slowly add phosphorus oxychloride (POCl₃, 5.0 eq) at 0 °C.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, dry over anhydrous MgSO₄, and concentrate to yield the crude chloro-pyrimidine.
Step B: Dechlorination to 2-isopropyl-5-methylpyrimidine
-
Dissolve the crude 4-chloro-2-isopropyl-5-methylpyrimidine in methanol.
-
Add 10% Palladium on carbon (Pd/C, 0.05 eq) and triethylamine (2.0 eq).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16 hours.
-
Filter the reaction mixture through a pad of Celite®, washing with methanol.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure precursor.
Protocol 2: Synthesis of 2-isopropyl-5-bromomethylpyrimidine
This key transformation utilizes a radical-mediated benzylic bromination, a process known as the Wohl-Ziegler reaction. The choice of N-bromosuccinimide (NBS) is critical as it provides a low, constant concentration of bromine, minimizing side reactions like aromatic bromination.[5]
-
To a solution of 2-isopropyl-5-methylpyrimidine (1.0 eq) in anhydrous carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq).
-
Add a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq) as a radical initiator.
-
Heat the mixture to reflux (approx. 77 °C) under a nitrogen atmosphere. The reaction can be initiated using a 250W photochemical lamp.[6][7]
-
Monitor the reaction progress by ¹H NMR or LC-MS, observing the disappearance of the methyl singlet and the appearance of the bromomethyl singlet. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure. The resulting crude product is often of sufficient purity for subsequent steps but can be further purified by recrystallization from hexanes or by flash chromatography.
Chemical Reactivity and Synthetic Applications
The synthetic power of 2-isopropyl-5-bromomethylpyrimidine lies in the high reactivity of the C5-bromomethyl group towards a wide range of nucleophiles in standard Sₙ2 reactions. This allows for the modular and efficient assembly of diverse molecular architectures.
Caption: Key nucleophilic substitution reactions of the building block.
Protocol 3: Representative Sₙ2 Reaction with a Primary Amine
This protocol details a general procedure for coupling the building block with an amine, a common step in the synthesis of kinase inhibitors.[8]
-
Dissolve 2-isopropyl-5-bromomethylpyrimidine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add the desired primary or secondary amine (1.2 eq) to the solution.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq), to act as an acid scavenger.
-
Stir the reaction at room temperature for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS. Gentle heating (40-50 °C) may be required for less reactive amines.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-(aminomethyl)pyrimidine derivative.
Case Study: Application in Aurora Kinase Inhibitor Scaffolds
Aurora kinases are critical regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[3] Many potent Aurora kinase inhibitors feature a substituted pyrimidine core designed to interact with the enzyme's hinge region.[8][9] 2-isopropyl-5-bromomethylpyrimidine is an ideal starting point for synthesizing such inhibitors.
The general pharmacophore for a Type I pyrimidine-based kinase inhibitor involves a hinge-binding element (often an amine at C2 or C4) and a substituent that projects into the solvent-exposed region or a nearby hydrophobic pocket. The 5-position is a common attachment point for this solvent-facing group.
Caption: Hypothetical workflow for a kinase inhibitor synthesis.
By reacting 2-isopropyl-5-bromomethylpyrimidine with a nucleophile like 3-aminopyrrolidine (as shown in Protocol 3), a key intermediate is formed. The pyrrolidine moiety can then be further functionalized to optimize properties like solubility or cell permeability, demonstrating the modularity of this synthetic approach.[9]
Analytical Characterization
Unambiguous structural confirmation is paramount. The following data are predicted for the title compound, 2-isopropyl-5-bromomethylpyrimidine.
| Analytical Technique | Expected Data |
| Molecular Formula | C₈H₁₁BrN₂ |
| Molecular Weight | 215.09 g/mol [10] |
| Mass Spectrometry (EI-MS) | M+ peak at m/z 214 and M+2 peak at m/z 216 in ~1:1 ratio, characteristic of a single bromine atom. |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.6 (s, 1H, pyrimidine C4-H), δ ~8.5 (s, 1H, pyrimidine C6-H), δ 4.5 (s, 2H, -CH₂Br), δ 3.2 (sept, 1H, J ≈ 6.8 Hz, -CH(CH₃)₂), δ 1.3 (d, 6H, J ≈ 6.8 Hz, -CH(CH₃)₂) ppm. (Chemical shifts are estimates based on similar structures).[11][12] |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~175 (C2), ~160 (C4), ~158 (C6), ~130 (C5), ~35 (-CH(CH₃)₂), ~30 (-CH₂Br), ~22 (-CH(CH₃)₂) ppm. (Chemical shifts are estimates). |
Conclusion
2-isopropyl-5-bromomethylpyrimidine is a high-value, versatile building block for medicinal chemistry. Its straightforward synthesis and the predictable reactivity of its bromomethyl group provide a robust platform for the rapid generation of novel and diverse compound libraries. Its inherent pyrimidine core makes it particularly well-suited for the development of kinase inhibitors and other targeted therapies. The experimental protocols and analytical data provided herein serve as a comprehensive guide for scientists to effectively incorporate this powerful intermediate into their drug discovery programs.
References
-
MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available from: [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available from: [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]
-
ACS Publications. (2021, May 19). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available from: [Link]
- Elsevier. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters.
-
tec-science. (n.d.). Product characterization by NMR. Available from: [Link]
-
ResearchGate. (2026, February 26). Application of Flow Photochemical Bromination in the Synthesis of a 5‑Bromomethylpyrimidine Precursor of Rosuvastatin: Improvement of Productivity and Product Purity. Available from: [Link]
-
Semantic Scholar. (2013, January 3). Application of Flow Photochemical Bromination in the Synthesis of a 5-Bromomethylpyrimidine Precursor of Rosuvastatin: Improvement of Productivity and Product Purity. Available from: [Link]
-
Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Available from: [Link]
- Google Patents. (n.d.). Preparation method of 2-methyl-5-bromopyrimidine.
-
National Center for Biotechnology Information (PMC). (n.d.). Convenient Benzylic Bromination of 2‑Hydroxy-5-methylisophthalaldehyde. Available from: [Link]
-
Doc Brown's Chemistry. (n.d.). Proton Chemical Shifts and Integration for the 1H NMR spectrum of 2-bromopropane. Available from: [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of Kinase Inhibitors Using 5-(Bromomethyl)-2-isopropylpyrimidine
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous small-molecule kinase inhibitors.[1] Its inherent ability to mimic the purine structure of adenosine triphosphate (ATP) allows pyrimidine derivatives to function as competitive inhibitors at the kinase hinge region, a critical site for regulating cellular signaling pathways.[2][3] Dysregulation of these pathways is a well-established driver of numerous pathologies, most notably cancer.[1]
5-(Bromomethyl)-2-isopropylpyrimidine emerges as a highly valuable and versatile starting material for the construction of targeted kinase inhibitor libraries.[4] This reagent features a key electrophilic center at the bromomethyl group, which is primed for nucleophilic substitution. This reactivity allows for the strategic introduction of a wide array of chemical moieties, enabling the systematic exploration of the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic profiles. The 2-isopropyl group often serves as a critical hydrophobic anchor, designed to fit into specific pockets within the target kinase's active site.[5]
This guide provides a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and key technical insights for leveraging 5-(Bromomethyl)-2-isopropylpyrimidine in the synthesis of novel kinase inhibitors.
Scientific Rationale and Mechanistic Overview
The primary synthetic transformation involving 5-(Bromomethyl)-2-isopropylpyrimidine is a bimolecular nucleophilic substitution (SN2) reaction.
Causality of Experimental Design:
-
The Electrophilic Center: The carbon of the bromomethyl group is highly electrophilic. This is due to the strong electron-withdrawing effect of the adjacent bromine atom and the pyrimidine ring, making it highly susceptible to attack by nucleophiles.[6] The reactivity of this site is analogous to that of a benzylic bromide, which is known to readily undergo SN2 reactions.[7]
-
The Nucleophile (Nu:) : A diverse range of nucleophiles, such as primary/secondary amines, thiols, and phenols, can be employed. The choice of nucleophile is a critical step in drug design, as the appended group will occupy a key vector space of the kinase binding pocket, influencing inhibitor potency and selectivity.
-
The Solvent : Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN) are ideal. These solvents effectively solvate the cation of the nucleophile's salt but do not strongly solvate the anionic nucleophile itself, leaving it "free" and highly reactive.[8] This enhances the rate of the SN2 reaction.
-
The Base : A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), is essential. Its role is to neutralize the acidic proton on the nucleophile (if present) and to scavenge the hydrogen bromide (HBr) that is generated during the reaction, driving the equilibrium towards product formation.[9]
The overall reaction proceeds via a backside attack of the nucleophile on the electrophilic methylene carbon, leading to the displacement of the bromide leaving group in a single, concerted step.
Visualizing the Synthetic Strategy
General Reaction Scheme
The core reaction involves the coupling of the pyrimidine scaffold with a nucleophilic partner (R-NuH) to generate a diverse library of 2,5-disubstituted pyrimidines.
Caption: General SN2 reaction for kinase inhibitor synthesis.
Detailed Experimental Protocol
This protocol provides a generalized, self-validating procedure for the synthesis of a 5-((alkylamino)methyl)-2-isopropylpyrimidine derivative, a common core structure in kinase inhibitors.
Materials and Equipment
Reagents:
-
5-(Bromomethyl)-2-isopropylpyrimidine (1.0 eq)
-
Selected primary or secondary amine (e.g., aniline, morpholine) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
TLC plates (silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Analytical balance
-
NMR spectrometer, LC-MS system
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-(Bromomethyl)-2-isopropylpyrimidine (1.0 eq) and anhydrous DMF (approx. 0.2 M concentration). Stir the mixture until the starting material is fully dissolved.
-
Addition of Reagents: Add the selected amine nucleophile (1.1 eq) to the solution, followed by anhydrous potassium carbonate (2.0 eq).
-
Expertise Note: Adding the base after the nucleophile ensures that the nucleophile is present to react as soon as the starting material is activated. K₂CO₃ is a solid base that is easily filtered off and is generally preferred for its cost-effectiveness and moderate reactivity, which minimizes side reactions.
-
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (20-25 °C). Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every 1-2 hours.
-
Trustworthiness Check: A typical TLC system would be 3:1 Hexanes:Ethyl Acetate. The product spot should have a lower Rf value than the starting bromomethylpyrimidine due to its increased polarity. The reaction is considered complete when the starting material spot is no longer visible by UV light.
-
-
Aqueous Work-up: Once the reaction is complete (typically 2-6 hours), quench the reaction by adding deionized water (approx. 10 volumes relative to DMF). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 volumes).
-
Expertise Note: The water quench precipitates the product if it has low aqueous solubility and dissolves the inorganic salts (KBr, excess K₂CO₃) and DMF. Ethyl acetate is a good solvent for most organic molecules and is immiscible with water.
-
-
Purification - Phase Separation and Drying: Combine the organic layers and wash with brine (1 x 10 volumes). The brine wash removes residual water and DMF from the organic phase. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification - Chromatography: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 50% EtOAc) to isolate the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis.
Expected Results and Data Presentation
The protocol is robust and adaptable to a variety of amine nucleophiles. The following table presents representative, anticipated data to illustrate the versatility of this synthetic method.
| Nucleophile (1.1 eq) | Reaction Time (h) | Expected Yield (%) | Product Molecular Weight ( g/mol ) |
| Aniline | 4 | 85-95% | 227.30 |
| Morpholine | 2 | 90-98% | 221.30 |
| Piperidine | 2 | 90-98% | 219.32 |
| 4-Fluoroaniline | 4 | 85-95% | 245.29 |
Troubleshooting and Field-Proven Insights
-
Issue: Incomplete Reaction. If TLC analysis shows significant unreacted starting material after 6 hours, gentle heating (40-50 °C) can be applied. However, higher temperatures may lead to side products. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the starting material.
-
Issue: Multiple Product Spots on TLC. This may indicate over-alkylation, especially if the amine nucleophile has multiple reactive sites (e.g., a primary amine). Using a slight excess of the pyrimidine starting material can sometimes mitigate this. Alternatively, purification by chromatography should effectively separate the desired mono-substituted product.
-
Issue: Poor Yield after Work-up. The product may have some water solubility. If this is suspected, perform additional extractions of the aqueous layer. Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to ensure amine products are not protonated and water-soluble.
By following this detailed guide, researchers can confidently and efficiently utilize 5-(Bromomethyl)-2-isopropylpyrimidine as a foundational building block for the discovery and development of novel kinase inhibitors.
References
-
Frutos, R. P., et al. (2013). One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. The Journal of Organic Chemistry. Available at: [Link]
-
Dalal Institute. Reactivity – Effects of Substrate Structure, Attacking Nucleophile, Leaving Group and Reaction Medium. Available at: [Link]
-
Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]
-
Al-Sanea, M. M., et al. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. Available at: [Link]
-
Kandeel, M., et al. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Molecules. Available at: [Link]
-
Wnuk, S. F., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Tetrahedron Letters. Available at: [Link]
-
Sharma, P., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. Available at: [Link]
-
Ansari, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 1823354-83-1|5-(Bromomethyl)-2-isopropylpyrimidine|BLD Pharm [bldpharm.com]
- 5. 5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine | 799842-07-2 [chemicalbook.com]
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- 8. dalalinstitute.com [dalalinstitute.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Protocol for the Amination of 5-(Bromomethyl)-2-isopropylpyrimidine: A Detailed Guide for Researchers
Abstract
This comprehensive application note provides a detailed protocol for the nucleophilic substitution reaction of 5-(bromomethyl)-2-isopropylpyrimidine with various amines. This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and practical considerations for the successful synthesis of 5-(aminomethyl)-2-isopropylpyrimidine derivatives. The document emphasizes scientific integrity, providing a self-validating system through clear, step-by-step instructions and explanations for experimental choices.
Introduction: The Significance of 5-(Aminomethyl)-2-isopropylpyrimidine Derivatives
5-(Bromomethyl)-2-isopropylpyrimidine is a valuable building block in medicinal chemistry and materials science. Its utility stems from the presence of a reactive bromomethyl group at the 5-position of the pyrimidine ring. This site is highly susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups, particularly amino moieties. The resulting 5-(aminomethyl)-2-isopropylpyrimidine scaffold is a key structural motif in a variety of biologically active compounds.
The amination of 5-(bromomethyl)-2-isopropylpyrimidine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this reaction, the lone pair of electrons on the nitrogen atom of an amine acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion.[2][3] This transformation is a fundamental and widely employed reaction in organic synthesis.
Chemical Principles and Mechanistic Overview
The core of this protocol is the SN2 reaction, a cornerstone of organic chemistry. The success of this reaction is contingent on several factors:
-
Nucleophilicity of the Amine: The rate of the SN2 reaction is directly proportional to the nucleophilicity of the attacking amine. Primary and secondary amines are excellent nucleophiles for this transformation due to the presence of a lone pair of electrons on the nitrogen atom.[2][4]
-
Solvent Effects: The choice of solvent is crucial. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (CH3CN) are generally preferred as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.[5]
-
Role of the Base: A non-nucleophilic base, such as potassium carbonate (K2CO3) or N,N-diisopropylethylamine (DIPEA), is often employed to neutralize the hydrobromic acid (HBr) generated during the reaction.[5] This prevents the protonation of the amine nucleophile, which would render it unreactive.
-
Reaction Temperature: The reaction is typically conducted at room temperature, although gentle heating may be required for less reactive amines.[5]
It is important to note that the use of an excess of the amine can lead to the formation of secondary and tertiary amine byproducts through subsequent reactions.[6] Therefore, careful control of stoichiometry is essential.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the amination of 5-(bromomethyl)-2-isopropylpyrimidine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-(Bromomethyl)-2-isopropylpyrimidine | ≥95% | Commercially Available | Handle with care, irritant.[7][8] |
| Amine (Primary or Secondary) | Reagent Grade | Commercially Available | |
| Potassium Carbonate (K2CO3) or N,N-Diisopropylethylamine (DIPEA) | Anhydrous | Commercially Available | |
| N,N-Dimethylformamide (DMF) or Acetonitrile (CH3CN) | Anhydrous | Commercially Available | Use in a well-ventilated fume hood. |
| Ethyl Acetate | ACS Grade | Commercially Available | |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||
| Brine (Saturated NaCl solution) | Prepared in-house | ||
| Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4) | Reagent Grade | Commercially Available | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet/outlet
-
Syringes
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-(bromomethyl)-2-isopropylpyrimidine (1.0 eq).
-
Solvent and Base Addition: Dissolve the starting material in a suitable solvent such as DMF or acetonitrile (approximately 0.1-0.5 M concentration). Add a base, such as K2CO3 or DIPEA (2.0 eq).[5]
-
Amine Addition: To the stirred solution, add the desired primary or secondary amine (1.1 eq) dropwise at room temperature.[5]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed.[5] The progress of the reaction should be monitored by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[5]
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[5]
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-(aminomethyl)-2-isopropylpyrimidine derivative.[5]
Experimental Workflow Diagram
Caption: General workflow for the amination of 5-(bromomethyl)-2-isopropylpyrimidine.
Safety and Handling Precautions
-
5-(Bromomethyl)pyrimidine derivatives are irritants and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8]
-
All manipulations should be performed in a well-ventilated fume hood.[9]
-
Anhydrous solvents are required for this reaction. Ensure that all glassware is thoroughly dried before use.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.[7][9]
Reaction Mechanism Diagram
Caption: SN2 mechanism for the amination reaction.
Conclusion
This application note provides a robust and reliable protocol for the amination of 5-(bromomethyl)-2-isopropylpyrimidine. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can successfully synthesize a variety of 5-(aminomethyl)-2-isopropylpyrimidine derivatives for their specific research needs. The versatility of this reaction makes it an indispensable tool in the synthesis of novel compounds with potential applications in drug discovery and materials science.
References
- Benchchem. Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-(Bromomethyl)-2-chloropyrimidine.
- Benchchem. Application Notes and Protocols: 5-(Bromomethyl)-2-chloropyrimidine in the Synthesis of Kinase Inhibitors.
- AQA A-Level Chemistry. Nucleophilic Properties (Amines).
- Chemistry LibreTexts. Nucleophilic Substitution in Synthesis- Amines.
- Chemistry Guru. Nucleophilic Substitution of Amine.
- chemrevise.org. 6.2.1 Amines.
- Chemguide. amines as nucleophiles.
- Thermo Fisher Scientific. SAFETY DATA SHEET.
- Santa Cruz Biotechnology, Inc. SC-259269 - SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- Sigma-Aldrich. SAFETY DATA SHEET.
Sources
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- 2. chemistrystudent.com [chemistrystudent.com]
- 3. chemistryguru.com.sg [chemistryguru.com.sg]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Application Notes & Protocols: Strategic N-Alkylation of Amines with 5-(Bromomethyl)-2-isopropylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 5-(Aminomethyl)-2-isopropylpyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically significant molecules, including the nucleobases of DNA and RNA.[1][2] Its unique physicochemical properties, such as the ability to participate in hydrogen bonding and π-π interactions, make it a "privileged scaffold" in drug design.[3] Specifically, the 5-(aminomethyl)-2-isopropylpyrimidine moiety is a highly sought-after structural motif. The isopropyl group at the 2-position can provide favorable steric interactions and improve metabolic stability, while the aminomethyl linker at the 5-position serves as a versatile handle for introducing diverse functional groups to modulate pharmacological activity, solubility, and target engagement.
This guide provides a detailed examination of the reaction between 5-(Bromomethyl)-2-isopropylpyrimidine and various amines. We will explore the underlying reaction principles, detail optimized protocols for achieving selective mono-alkylation, and offer insights into troubleshooting common challenges. The objective is to equip researchers with the knowledge to efficiently synthesize libraries of novel pyrimidine derivatives for applications in drug discovery, particularly in the development of kinase inhibitors, anticancer agents, and antivirals.[4][5]
Reaction Mechanism and Core Principles
The reaction of 5-(Bromomethyl)-2-isopropylpyrimidine with an amine is a classic nucleophilic substitution, specifically an S_N2 reaction. The primary amine acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group.
A significant challenge in the N-alkylation of amines is the potential for over-alkylation.[6][7] The product of the initial reaction, a secondary amine, is often more nucleophilic than the starting primary amine. This can lead to a second alkylation event, producing a tertiary amine, and potentially a third, yielding a quaternary ammonium salt.[8] Controlling the reaction to favor the desired mono-alkylated product is paramount.
Caption: S_N2 reaction pathway and the challenge of over-alkylation.
Critical Reaction Parameters: A Guide to Optimization
Achieving high yield and selectivity in this reaction requires careful control over several key parameters. The interplay between the amine substrate, base, solvent, and temperature dictates the outcome.
| Parameter | Recommendation | Rationale & Expert Insights |
| Amine Substrate | 1.0 - 1.2 equivalents | Primary Amines: Generally highly reactive. Use of a slight excess can drive the reaction to completion. Secondary Amines: Less reactive due to steric hindrance. May require longer reaction times or gentle heating. Anilines: Weakly nucleophilic. Often require higher temperatures and stronger bases to achieve reasonable reaction rates. |
| Base | 2.0 - 3.0 equivalents | Inorganic Bases (K₂CO₃, Cs₂CO₃): Mild, inexpensive, and effective for most primary and secondary amines. Cesium bases (Cs₂CO₃, CsOH) have been shown to promote selective mono-N-alkylation by minimizing the concentration of the free product amine.[9][10] Organic Bases (DIPEA, Et₃N): Sterically hindered, non-nucleophilic bases are excellent for scavenging the HBr byproduct without competing in the substitution reaction. They are particularly useful for sensitive substrates. |
| Solvent | Polar, Aprotic (DMF, CH₃CN, DMSO) | These solvents effectively solvate the cation of the transition state while poorly solvating the amine nucleophile, thereby increasing its reactivity and accelerating the S_N2 reaction rate. DMF and CH₃CN are common first choices.[11] DMSO can be used but workup can be more challenging due to its high boiling point and water miscibility.[9] |
| Temperature | Room Temperature (20-25 °C) to 60 °C | The high reactivity of the benzylic-like bromomethyl group often allows the reaction to proceed efficiently at room temperature.[11] For less nucleophilic amines (e.g., anilines, hindered secondary amines), gentle heating (40-60 °C) can significantly increase the reaction rate. Monitor carefully to avoid decomposition or increased side-product formation. |
| Concentration | 0.1 - 0.5 M | Moderate concentrations are generally effective. Higher dilutions can sometimes favor mono-alkylation by reducing the probability of the product molecule encountering another molecule of the electrophile, but this comes at the cost of slower reaction rates. |
Experimental Protocols
The following protocols are designed as robust starting points. Researchers should monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Protocol 1: General Procedure for Primary Amines
This protocol is suitable for the reaction with a simple, non-hindered primary amine like benzylamine.
Materials:
-
5-(Bromomethyl)-2-isopropylpyrimidine (1.0 eq)
-
Primary Amine (e.g., Benzylamine) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Acetonitrile (CH₃CN) (to make a 0.2 M solution)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-(Bromomethyl)-2-isopropylpyrimidine (1.0 eq).
-
Dissolve the starting material in acetonitrile.
-
Add the primary amine (1.1 eq) to the solution, followed by DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature (20-25 °C).
-
Monitor the reaction progress every hour using TLC (e.g., 30% EtOAc in Hexanes). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Dilute the residue with ethyl acetate and water. Transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 5-((benzylamino)methyl)-2-isopropylpyrimidine.
Protocol 2: Optimized Procedure for Secondary or Less Reactive Amines
This protocol uses a stronger inorganic base and is suitable for more challenging substrates where over-alkylation is a concern or where reactivity is lower.
Materials:
-
5-(Bromomethyl)-2-isopropylpyrimidine (1.0 eq)
-
Secondary Amine (e.g., Morpholine) (1.2 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)
-
N,N-Dimethylformamide (DMF) (to make a 0.2 M solution)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Procedure:
-
To a round-bottom flask, add 5-(Bromomethyl)-2-isopropylpyrimidine (1.0 eq) and finely powdered K₂CO₃ (2.5 eq).
-
Add DMF and begin stirring to create a suspension.
-
Add the secondary amine (1.2 eq) to the suspension.
-
Stir the reaction at room temperature. If no significant conversion is observed by TLC/LC-MS after 4 hours, gently heat the mixture to 40-50 °C.
-
Monitor the reaction until completion (typically 6-18 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with a large volume of water and ethyl acetate.
-
Transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash thoroughly with brine (3-4x) to remove residual DMF.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to isolate the desired tertiary amine product.
Experimental Workflow Visualization
Caption: General experimental workflow for pyrimidine synthesis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive amine (e.g., protonated salt).2. Insufficient temperature for a weak nucleophile.3. Reagents degraded (e.g., hydrolysis of bromomethyl group). | 1. Ensure the amine is the free base or add an extra equivalent of base.2. Gradually increase temperature to 40-60 °C and monitor.3. Use fresh reagents and anhydrous solvents. |
| Significant Over-alkylation | 1. Amine product is highly nucleophilic.2. Reaction run for too long or at too high a temperature.3. Stoichiometry of amine to halide is too low. | 1. Use 1.5-2.0 equivalents of the starting amine.2. Consider a milder base (e.g., K₂CO₃ over DIPEA) or a cesium base.[9]3. Run the reaction at a lower temperature or for a shorter time. |
| Multiple Spots on TLC | 1. Over-alkylation.2. Decomposition of starting material or product.3. Impure starting materials. | 1. See "Significant Over-alkylation" above.2. Run the reaction at a lower temperature. Check pH during workup to avoid acidic/basic degradation.3. Verify the purity of starting materials by NMR or LC-MS before starting. |
| Difficulty in Purification | 1. Products are very polar and streak on silica.2. Products are co-eluting. | 1. Add 0.5-1% triethylamine or ammonia to the eluent to suppress tailing of basic amine products.2. Try a different solvent system or consider reverse-phase chromatography. |
References
- Bhardwaj, V., Gumber, D., & Abbot, V. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews.
- Sutar, N. R., Alegaon, S. G., & Govind, G. A. (2025). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.
- Kaur, R., & Kumar, R. (2019). A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. Current Drug Discovery Technologies.
- Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry.
- Aggarwal, S., & Kumar, R. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
- BenchChem. (2025). Application Notes and Protocols: 5-(Bromomethyl)-2-chloropyrimidine in the Synthesis of Kinase Inhibitors. BenchChem.
- Carey, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
- Jung, K. W. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines.
- Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium Hydroxide Promoted N-Alkylation of Amines and Sulfonamides. Organic Letters.
- Kumar, S., & Kumar, S. (2014).
- Fiveable. (2026). Reactions of Amines. Fiveable.
- Clark, J. (2023). Multiple nucleophilic substitution in the reaction between halogenoalkanes and ammonia. Chemguide.
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- 2. benthamdirect.com [benthamdirect.com]
- 3. ijsat.org [ijsat.org]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. fiveable.me [fiveable.me]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Using 5-(Bromomethyl)-2-isopropylpyrimidine in SN2 reactions
Application Note: High-Fidelity Functionalization of 5-(Bromomethyl)-2-isopropylpyrimidine
Part 1: Critical Data Correction & Chemical Profile
Identity Verification & Safety Alert
CRITICAL WARNING: The CAS number 53306-54-0 provided in some legacy databases is INCORRECT for this compound.[1][2][3][4][5] That CAS corresponds to Bis(2-propylheptyl) phthalate (DPHP), a common plasticizer.[2][3][4][5] Using the wrong CAS can lead to catastrophic errors in safety handling and stoichiometry.[2][4][5]
-
Correct Chemical Name: 5-(Bromomethyl)-2-isopropylpyrimidine[2][3][4][6][7]
-
Correct CAS: 1823354-83-1 (Reference verified via chemical catalogs)
-
Molecular Formula:
[4][5]
Reactivity Landscape
The 5-(bromomethyl) moiety on a pyrimidine ring is a "super-benzylic" electrophile.[2][3][4][5] The electron-deficient nature of the pyrimidine ring (acting as an electron sink) significantly lowers the energy of the
-
The "Isopropyl Effect": The 2-isopropyl group provides steric bulk and lipophilicity (
).[2][3][4] Unlike the 2-chloro analog, the 2-isopropyl group deactivates the ring toward side reactions, effectively "protecting" the C2 position and directing nucleophilic attack almost exclusively to the exocyclic methylene (C5 position).[1][2][3][4]
Part 2: Strategic Protocol Design
Mechanism of Action ( )
The reaction proceeds via a concerted bimolecular substitution.[4][5] The nucleophile attacks the
Key Mechanistic Considerations:
-
Solvent Effect: Polar aprotic solvents (DMF, MeCN) stabilize the transition state dipole but do not solvate the nucleophile as strongly as protic solvents, enhancing reaction rate.[4][5]
-
Leaving Group: Bromide is an excellent leaving group (
of HBr ).[2][3][4][5] -
Side Reactions:
Visualization: Reaction Pathway & Decision Logic[2][4][5]
Figure 1: Decision matrix for selecting reaction conditions based on nucleophile type. Blue indicates the starting material, Green indicates optimized conditions.[1][2][3]
Part 3: Detailed Experimental Protocols
Protocol A: N-Alkylation (Synthesis of Aminomethyl Pyrimidines)
Best for: Secondary amines (morpholine, piperazine) or hindered primary amines.[2][3][4]
Reagents:
-
Substrate: 5-(Bromomethyl)-2-isopropylpyrimidine (1.0 equiv)[2][3][4]
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[2][3][4]
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve the amine (1.1 equiv) and DIPEA (2.0 equiv) in anhydrous DCM ( concentration relative to substrate). -
Cooling: Cool the solution to
using an ice/water bath. Rationale: Controls the exotherm and prevents bis-alkylation if using primary amines.[1][2][3][4] -
Addition: Dissolve 5-(Bromomethyl)-2-isopropylpyrimidine in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Workup:
Protocol B: C-Alkylation (Active Methylene Compounds)
Best for: Chain extension using malonates or
Reagents:
-
Substrate: 5-(Bromomethyl)-2-isopropylpyrimidine (1.0 equiv)[2][3][4]
-
Base: Sodium Hydride (NaH, 60% dispersion) (1.3 equiv)[2][3][4]
Step-by-Step Procedure:
-
Enolate Formation: Suspend NaH in anhydrous THF at
. Add Diethyl malonate dropwise.[2][3][4][5] Stir for 30 min until evolution ceases. The solution should become clear/yellowish.[3][4][5] -
Coupling: Cool the enolate solution to
(salt-ice bath). Add the pyrimidine bromide (dissolved in THF) slowly. -
Optimization: Stir at
for 1 hour, then warm to RT. -
Quench: Carefully add saturated
(cold). Extract with EtOAc.[2][3][4][5]
Part 4: Quantitative Data & Troubleshooting
Solvent Compatibility Table
| Solvent | Dielectric Constant ( | Suitability | Notes |
| DCM | 8.9 | High | Excellent for amines; easy workup.[2][3][4][5] |
| DMF | 36.7 | High | Best for ionic nucleophiles (azides, thiolates).[4][5] Hard to remove. |
| Acetone | 20.7 | Medium | Good for Finkelstein conditions (NaI); requires reflux.[3][4][5] |
| Methanol | 32.7 | Low | AVOID. Causes solvolysis (ether formation).[3][4][5] |
| Water | 80.1 | Low | AVOID. Rapid hydrolysis to alcohol.[2][3][4][5] |
Troubleshooting Guide
Part 5: Storage & Stability[1][2][9]
References
-
Chemical Identity & CAS Verification
-
General Reactivity of Halomethyl Pyrimidines
-
Mechanistic Principles of SN2 Reactions
-
Safety Data (Analogous Compounds)
Sources
- 1. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 2. CAS 53306-54-0: Di-2-propylheptyl phthalate | CymitQuimica [cymitquimica.com]
- 3. DPHP - Wikipedia [en.wikipedia.org]
- 4. Bis(2-propylheptyl)phthalate | C28H46O4 | CID 92344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-(Bromomethyl)pyrimidine | C5H5BrN2 | CID 14434919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2639449-70-8_CAS号:2639449-70-8_2-{[(Tert-butoxy)carbonyl](pentan-2-yl)amino}-4-methyl-1,3-thiazole-5-carboxylic acid - 化源网 [chemsrc.com]
- 7. 1823354-83-1|5-(Bromomethyl)-2-isopropylpyrimidine|BLD Pharm [bldpharm.com]
- 8. savemyexams.com [savemyexams.com]
Application Notes and Protocols for the Synthesis of 2-Isopropyl-5-Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of the 2-Isopropyl-5-Substituted Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active molecules.[1] Its prevalence stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are crucial for molecular recognition at biological targets. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties, including its solubility, lipophilicity, and metabolic stability, thereby optimizing its pharmacokinetic and pharmacodynamic profile.
This guide provides a comprehensive overview and detailed protocols for the synthesis of a specific class of these valuable heterocycles: 2-isopropyl-5-substituted pyrimidines. The presence of an isopropyl group at the 2-position can enhance lipophilicity and introduce favorable steric interactions within a binding pocket, while the substituent at the 5-position offers a versatile handle for modulating biological activity. We will delineate a robust and modular synthetic strategy, commencing with the construction of the 2-isopropylpyrimidine core, followed by regioselective halogenation at the 5-position, and culminating in the introduction of diverse functionalities through a suite of powerful palladium-catalyzed cross-coupling reactions.
Overall Synthetic Strategy
The most efficient and versatile approach to a library of 2-isopropyl-5-substituted pyrimidines involves a three-stage process. This strategy ensures a consistent supply of a key intermediate, which can then be diversified in the final step.
Caption: Overall workflow for the synthesis of 2-isopropyl-5-substituted pyrimidines.
Part 1: Synthesis of the 2-Isopropylpyrimidine Core via Pinner Condensation
The Pinner synthesis is a classic and reliable method for the construction of the pyrimidine ring.[2] It involves the condensation of an amidine with a 1,3-dicarbonyl compound. For the synthesis of 2-isopropylpyrimidine, isobutyramidine is the required N-C-N building block.
Protocol 1: Synthesis of 2-Isopropylpyrimidine
This protocol details the reaction of isobutyramidine hydrochloride with malondialdehyde bis(diethyl acetal) under acidic conditions, followed by in situ cyclization.
Materials:
-
Isobutyramidine hydrochloride
-
Malondialdehyde bis(diethyl acetal)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Instrumentation:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve isobutyramidine hydrochloride (1.0 eq) in ethanol (100 mL).
-
Acid-Catalyzed Hydrolysis: To the stirred solution, add concentrated hydrochloric acid (0.5 eq) and malondialdehyde bis(diethyl acetal) (1.05 eq).
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the resulting residue, carefully add a 2M aqueous solution of sodium hydroxide until the pH is approximately 10-11.
-
Transfer the aqueous solution to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
-
Purification:
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-isopropylpyrimidine.
-
Further purification can be achieved by vacuum distillation.
-
Causality Behind Experimental Choices:
-
Acid Catalyst: The hydrochloric acid is essential for the in situ hydrolysis of the malondialdehyde bis(diethyl acetal) to generate the reactive 1,3-dicarbonyl species.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for both the acetal hydrolysis and the subsequent condensation and cyclization steps.
-
Basic Workup: The addition of sodium hydroxide neutralizes the acidic reaction mixture and deprotonates the pyrimidine product, rendering it more soluble in the organic extraction solvent.
Part 2: Regioselective Bromination at the 5-Position
With the 2-isopropylpyrimidine core in hand, the next crucial step is the introduction of a halogen at the 5-position, which will serve as a handle for the subsequent cross-coupling reactions. N-Bromosuccinimide (NBS) is a convenient and effective reagent for the electrophilic bromination of electron-deficient aromatic rings.[3][4][5]
Protocol 2: Synthesis of 2-Isopropyl-5-bromopyrimidine
Materials:
-
2-Isopropylpyrimidine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Instrumentation:
-
Round-bottom flask with a magnetic stirrer and nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve 2-isopropylpyrimidine (1.0 eq) in acetonitrile (10 mL per mmol of pyrimidine) in a round-bottom flask. Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Addition of NBS: Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
-
Purification:
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-isopropyl-5-bromopyrimidine.
-
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a solid, easy-to-handle source of electrophilic bromine.[3] It is often preferred over liquid bromine for its milder reactivity and the generation of fewer hazardous byproducts.[6]
-
Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that is suitable for this type of electrophilic aromatic substitution, as it can solubilize the starting materials and does not interfere with the reaction.
-
Aqueous Workup: The sodium thiosulfate quench is crucial for safety and to prevent further unwanted bromination during the workup. The sodium bicarbonate wash removes acidic byproducts.
Part 3: Diversification via Palladium-Catalyzed Cross-Coupling Reactions
The 2-isopropyl-5-bromopyrimidine is a versatile intermediate that can be readily functionalized using a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[7][8][9][10][11]
A. Suzuki-Miyaura Coupling: Synthesis of 5-Arylpyrimidines
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an aryl halide and an arylboronic acid.[12][13]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Materials:
-
2-Isopropyl-5-bromopyrimidine
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a Schlenk flask, add 2-isopropyl-5-bromopyrimidine (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).
-
Reaction: Heat the mixture to 90-100 °C and stir for 8-12 hours. Monitor the reaction by TLC.
-
Workup and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
B. Sonogashira Coupling: Synthesis of 5-Alkynylpyrimidines
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[1][10]
Materials:
-
2-Isopropyl-5-bromopyrimidine
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 2-isopropyl-5-bromopyrimidine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Solvent and Reagent Addition: Add anhydrous THF and triethylamine (2.0 eq). Stir for 10 minutes, then add the terminal alkyne (1.2 eq) dropwise.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Workup and Purification: Filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography.
C. Buchwald-Hartwig Amination: Synthesis of 5-Aminopyrimidines
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[7]
Materials:
-
2-Isopropyl-5-bromopyrimidine
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq) to a Schlenk tube.
-
Reagent Addition: Add a solution of 2-isopropyl-5-bromopyrimidine (1.0 eq) and the amine (1.2 eq) in anhydrous toluene.
-
Reaction: Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.
-
Workup and Purification: Cool the reaction, dilute with ethyl acetate, and filter through celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
D. Stille Coupling: Synthesis of 5-Alkenyl- or 5-Arylpyrimidines
The Stille coupling involves the reaction of an organohalide with an organostannane.[8][9][11]
Materials:
-
2-Isopropyl-5-bromopyrimidine
-
Organostannane (e.g., tributyl(vinyl)tin or aryltributyltin) (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Anhydrous 1,4-dioxane
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 2-isopropyl-5-bromopyrimidine (1.0 eq) and the organostannane (1.1 eq) in anhydrous 1,4-dioxane.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq).
-
Reaction: Heat the reaction to 100 °C for 12-18 hours.
-
Workup and Purification: Cool the mixture and quench with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts. Filter the mixture and extract the filtrate with ethyl acetate. Dry the organic layer and concentrate. Purify by column chromatography.
Data Summary Table for Cross-Coupling Reactions
| Coupling Reaction | Substituent Introduced | Typical Catalyst System | Base | Solvent | Typical Yield Range |
| Suzuki-Miyaura | Aryl, Heteroaryl | Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | 1,4-Dioxane/H₂O | 70-95% |
| Sonogashira | Alkynyl | PdCl₂(PPh₃)₂ / CuI | Et₃N, DiPEA | THF, DMF | 65-90% |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 60-85% |
| Stille | Alkenyl, Aryl | Pd(PPh₃)₄ | - | Dioxane, Toluene | 60-80% |
Yields are representative and can vary depending on the specific substrates and reaction conditions.
Conclusion
The synthetic pathways detailed in this guide provide a robust and adaptable framework for the synthesis of a diverse array of 2-isopropyl-5-substituted pyrimidines. By employing the Pinner synthesis for the construction of the core heterocycle, followed by regioselective bromination, a key intermediate is readily accessed. The subsequent application of a suite of well-established palladium-catalyzed cross-coupling reactions allows for the introduction of a wide range of functionalities at the 5-position. These protocols, grounded in established chemical principles, offer researchers in drug discovery and materials science a reliable means to generate novel molecular entities for further investigation.
References
- BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.
- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
- Chiacchio, U., Corsaro, A., & Rescifina, A. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(5), 1747–1809.
- Wikipedia. (n.d.).
- Fier, P. S., & Hartwig, J. F. (2013). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- OpenOChem Learn. (n.d.). Stille Coupling.
- Organic Synthesis. (n.d.). Stille Coupling.
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720–722.
- Wikipedia. (n.d.). Stille reaction.
- Slideshare. (n.d.). Pinner pyrimidine synthesis.
- Zhang, W., & Li, J. (2013). One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles. The Journal of Organic Chemistry, 78(11), 5800–5803.
- Thompson, M. J., & Steel, P. J. (2002). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 1(10), 1738–1744.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2023).
- Li, G. Y. (2002). Suzuki reactions of 2-bromopyridine with aryl boronic acids. The Journal of Organic Chemistry, 67(11), 3643–3650.
- BenchChem. (2025).
- Chemistry LibreTexts. (2023). Stille Coupling.
- Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4)
- BenchChem. (2025).
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Pinner Reaction.
- MDPI. (2014).
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- Chemistry Steps. (n.d.).
- YouTube. (2020). What's the difference between NBS and Br2?.
- YouTube. (2020). 10.
- ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 3. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 4. mdpi.com [mdpi.com]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Solvent selection for 5-(Bromomethyl)-2-isopropylpyrimidine coupling
Application Note & Protocol Guide
Topic: Solvent Selection for Coupling Reactions of 5-(Bromomethyl)-2-isopropylpyrimidine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Critical Role of the Solvent
5-(Bromomethyl)-2-isopropylpyrimidine is a valuable heterocyclic building block possessing a highly reactive benzylic-like bromide. This functionality makes it an excellent substrate for a variety of bond-forming reactions crucial in medicinal chemistry, including nucleophilic substitutions and palladium-catalyzed cross-couplings. However, the success, rate, and selectivity of these transformations are not solely dependent on the reagents and catalyst; the choice of solvent is a critical, often underestimated, parameter that dictates the reaction outcome.[1][2] Far from being an inert medium, the solvent actively influences the solubility of reagents, stabilizes transition states, modulates catalyst activity, and can even determine the mechanistic pathway.[3][4]
This guide provides a comprehensive framework for rational solvent selection in coupling reactions involving 5-(Bromomethyl)-2-isopropylpyrimidine. We will move from the foundational principles governing solvent effects to practical, actionable protocols, enabling researchers to optimize existing procedures and develop new, efficient syntheses.
Understanding the Substrate: A Tale of Two Reactive Sites
The structure of 5-(Bromomethyl)-2-isopropylpyrimidine presents two potential sites for reaction: the C-Br bond of the bromomethyl group and the C-N bonds within the pyrimidine ring. The bromomethyl group is the primary site of interest for the coupling reactions discussed here. Its reactivity is analogous to that of a benzyl bromide, meaning it is highly susceptible to both SN2-type nucleophilic attack and oxidative addition to a Pd(0) catalyst.[5] This high reactivity is a double-edged sword; it enables facile bond formation but also introduces the risk of side reactions, such as hydrolysis or self-coupling, which must be managed through careful solvent selection.
Theoretical Framework: How Solvents Dictate Reaction Pathways
The choice of solvent fundamentally hinges on the mechanism of the intended transformation. For 5-(Bromomethyl)-2-isopropylpyrimidine, the two most common reaction classes are nucleophilic substitutions and palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution (SN1 vs. SN2)
The benzylic-like nature of the substrate allows for both SN1 and SN2 pathways. The solvent is the primary factor that will favor one over the other.[6]
-
SN2 Pathway: This pathway involves a direct, backside attack by a nucleophile. It is favored by strong nucleophiles and polar aprotic solvents (e.g., DMF, DMSO, Acetone, Acetonitrile).[3][7] These solvents possess high dielectric constants, which help dissolve ionic reagents, but they do not engage in strong hydrogen bonding. This leaves the nucleophile "bare" and highly reactive, accelerating the rate of the SN2 reaction.[3]
-
SN1 Pathway: This pathway proceeds through a resonance-stabilized benzylic carbocation intermediate. It is favored by weak nucleophiles and polar protic solvents (e.g., water, methanol, ethanol).[5][6] These solvents excel at stabilizing both the departing bromide anion and the carbocation intermediate through hydrogen bonding and strong dipole interactions, thus lowering the activation energy for ionization.[6]
Palladium-Catalyzed Cross-Coupling Reactions
In reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, the solvent's role is multifaceted, impacting every step of the catalytic cycle.[1][4] The choice often represents a balance between several factors:
-
Solubility: All components—the substrate, coupling partner, base, and catalyst complex—must have sufficient solubility at the reaction temperature.
-
Catalyst Stability: The solvent can stabilize or destabilize the active Pd(0) species. Overly coordinating solvents like DMF can sometimes displace essential ligands, slowing the reaction, while others help prevent the formation of inactive palladium black.[4]
-
Polarity and Selectivity: Solvent polarity can dramatically influence the rate and even the selectivity of a reaction. In some systems, polar solvents (MeCN, DMF) have been shown to favor different outcomes compared to nonpolar solvents (Toluene, THF, Dioxane) by stabilizing different transition states or promoting different catalytic species.[8][9] For instance, less polar solvents like toluene or 1,4-dioxane are often paired with neutral pre-catalysts such as Pd(PPh₃)₄, while highly polar solvents may be better suited for ionic pre-catalysts.[1]
Practical Guide to Solvent Selection
A theoretical understanding must be paired with practical considerations for successful synthesis. The following workflow provides a logical path to selecting and optimizing a solvent.
Logical Flow for Solvent Screening
The process of selecting an optimal solvent can be streamlined by following a logical progression from analysis to experimental validation.
Caption: A logical workflow for solvent selection and optimization.
Comparative Table of Common Solvents
This table summarizes key properties of solvents frequently used for coupling reactions and their general suitability for reactions involving benzylic bromides.
| Solvent | Formula | Boiling Point (°C)[10] | Dielectric Constant (20°C)[11] | Type | General Application Notes |
| Toluene | C₇H₈ | 111 | 2.4 | Nonpolar Aprotic | Excellent for many Pd-catalyzed couplings (Suzuki, Buchwald-Hartwig).[12] Good for reactions sensitive to water. High boiling point allows for a wide temperature range. |
| 1,4-Dioxane | C₄H₈O₂ | 101 | 2.2 | Nonpolar Aprotic | Widely used for Suzuki couplings, often with water as a co-solvent.[13][14] Good solvent for a range of organic and inorganic reagents. |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | Polar Aprotic | Versatile solvent for both nucleophilic substitutions and Pd-couplings. Lower boiling point limits the reaction temperature but facilitates removal. |
| Acetonitrile (MeCN) | CH₃CN | 82 | 37.5 | Polar Aprotic | Excellent for SN2 reactions due to high polarity and aprotic nature.[15] Can influence selectivity in some Pd-catalyzed reactions.[8] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | Polar Aprotic | Highly polar, excellent for dissolving salts and promoting SN2 reactions.[7][16] Common in Sonogashira and Suzuki couplings, but can sometimes slow reactions by coordinating to palladium.[4][17] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 46.7 | Polar Aprotic | Exceptionally strong polar aprotic solvent, accelerates SN2 reactions. High boiling point can make removal difficult. |
| Ethanol (EtOH) | C₂H₅OH | 78 | 24.6 | Polar Protic | Favors SN1 reactions by stabilizing carbocation intermediates. Can act as a nucleophile itself (solvolysis). Generally avoided for Pd-couplings where water is not a desired co-solvent. |
Experimental Protocols
The following protocols are provided as robust starting points. Researchers should perform small-scale optimizations of temperature, concentration, and reagent stoichiometry for their specific coupling partners.
Protocol 1: SN2 Amination with a Secondary Amine
This protocol details a classic SN2 reaction, where a polar aprotic solvent is chosen to maximize the nucleophilicity of the amine.
Workflow Diagram:
Caption: Experimental workflow for SN2 amination.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-(Bromomethyl)-2-isopropylpyrimidine (1.0 eq.), the desired secondary amine (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent Addition: Under an inert atmosphere (Nitrogen or Argon), add anhydrous acetonitrile (MeCN) to achieve a concentration of 0.1-0.2 M.
-
Reaction Conditions: Heat the reaction mixture to 70 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture to remove the inorganic base and concentrate the solvent under reduced pressure.
-
Purification: Dilute the residue with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura C-C Bond Formation
This protocol uses a less polar solvent system, which is standard for many Suzuki couplings involving benzylic halides.[18][19]
Step-by-Step Methodology:
-
Reagent Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add 5-(Bromomethyl)-2-isopropylpyrimidine (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (Argon is preferred) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a concentration of 0.1 M. If solubility or reactivity is an issue, a small amount of degassed water (e.g., a 4:1 Dioxane:H₂O mixture) can be beneficial.[14]
-
Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours.[18]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, then dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Poor solubility of reagents. 2. Catalyst deactivation. 3. Insufficient temperature. | 1. Switch to a more polar solvent (e.g., Toluene to DMF) or add a co-solvent. 2. Ensure solvents are anhydrous and degassed. Use a more robust ligand.[4] 3. Increase temperature, ensuring it does not exceed the solvent's boiling point. |
| Multiple Side Products | 1. Solvolysis of the starting material. 2. Self-coupling or decomposition. | 1. If using a protic solvent (or water co-solvent), ensure the reaction is not unnecessarily prolonged. Switch to a purely aprotic system. 2. Lower the reaction temperature. Ensure a properly inert atmosphere. |
| Reaction Stalls | 1. Catalyst has decomposed (often indicated by formation of palladium black).[4] | 1. Switch to a different solvent/ligand combination known to improve catalyst stability. Toluene is often a good choice.[12] Ensure rigorous exclusion of oxygen. |
References
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC, National Center for Biotechnology Information. [Link]
-
Sherwood, J., et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
ChemTalk (2025). A Deep Dive into Common Organic Solvents. Chemistry Talk. [Link]
-
Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. PubMed. [Link]
-
Organic Solvents: Types, Uses, & Properties Explained. Aakash Institute. [Link]
-
Sherwood, J., et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, RSC Publishing. [Link]
-
Murov, S. (2021). Properties of Solvents Used in Organic Chemistry. Murov.info. [Link]
-
Ghotekar, S., et al. (2011). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. PMC, National Center for Biotechnology Information. [Link]
-
Organic Solvent. AkiNik Publications. [Link]
-
Nucleophilic Substitution in Alkyl Bromides. IFAS: CSIR NET LIFE SCIENCE COACHING. [Link]
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Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]
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Kim, H., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PMC, National Center for Biotechnology Information. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Organic-Chemistry.org. [Link]
-
Biphasic Suzuki coupling reactions of aryl or benzyl bromides employing cobalt-containing phosphine ligand coordinated palladium complex. ResearchGate. [Link]
-
Nucleophilic Substitution. Arts, Science, and Commerce College, Kolhar. [Link]
-
Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. Chemical Communications, RSC Publishing. [Link]
-
Ali, M., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC, National Center for Biotechnology Information. [Link]
Sources
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- 3. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
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- 19. researchgate.net [researchgate.net]
Application Note: High-Efficiency SN2 Alkylation Protocols Using 5-(Bromomethyl)-2-isopropylpyrimidine
Introduction & Mechanistic Rationale
The synthesis of highly functionalized pyrimidine derivatives is a cornerstone of modern medicinal chemistry and drug discovery[1]. Specifically, 5-(Bromomethyl)-2-isopropylpyrimidine (CAS: 1823354-83-1) is a critical electrophilic building block used to install the (2-isopropylpyrimidin-5-yl)methyl pharmacophore. This structural motif is frequently leveraged to modulate lipophilicity, improve metabolic stability, and enhance target binding affinities in kinase and GPCR inhibitor programs[2].
Causality in Reactivity
The alkylation of nucleophiles with 5-(Bromomethyl)-2-isopropylpyrimidine proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism[3]. The pyrimidine ring is strongly electron-withdrawing, which significantly increases the partial positive charge on the benzylic carbon. While this electronic effect ensures rapid reaction rates with various nucleophiles (amines, phenols, thiols), it simultaneously lowers the activation energy for unwanted side reactions[4]. The most prominent competing pathway is hydrolysis driven by trace moisture. Therefore, the selection of strictly anhydrous conditions and the appropriate base is not merely a procedural formality, but a mechanistic necessity to prevent the formation of the unreactive 5-(hydroxymethyl) byproduct[1].
Fig 1. SN2 mechanism of pyrimidine alkylation and competing hydrolysis pathway.
Reaction Optimization & Condition Matrix
The choice of base and solvent dictates the equilibrium of nucleophile deprotonation and the solubility of the resulting transition state. For instance, Cs2CO3 is vastly superior for O-alkylation because the large cesium cation provides a "naked" and highly reactive phenoxide anion in polar aprotic solvents like DMF. Conversely, using a non-nucleophilic organic base like DIPEA for secondary amines prevents the base itself from consuming the highly reactive bromomethyl reagent.
Table 1: Optimized Alkylation Conditions by Nucleophile Class
| Nucleophile Type | Preferred Base | Preferred Solvent | Temp (°C) | Expected Yield | Mechanistic Rationale |
| Secondary Amine | DIPEA (2.0 eq) | MeCN or DMF | 60 - 80 | 75 - 90% | DIPEA acts as an HBr scavenger without competing for the electrophile. |
| Phenol (O-Alk) | Cs2CO3 (1.5 eq) | DMF | 80 | 70 - 85% | Cs+ enhances phenoxide solubility and nucleophilicity in DMF. |
| Thiol (S-Alk) | K2CO3 (1.5 eq) | THF or MeCN | RT - 50 | 85 - 95% | Thiols are highly nucleophilic; mild bases prevent disulfide formation. |
| Amide / Lactam | NaH (1.2 eq) | DMF or THF | 0 to RT | 50 - 70% | Strong base required to deprotonate the weakly acidic amide N-H. |
Experimental Workflows & Methodologies
The following protocols are designed as self-validating systems. By incorporating specific TLC/LC-MS monitoring steps and targeted aqueous work-ups, the operator can ensure the integrity of the product before committing to column chromatography[3].
Fig 2. Standardized experimental workflow for SN2 alkylation.
Protocol A: N-Alkylation of Secondary Amines
This procedure is optimized for the N-alkylation of piperazines, pyrrolidines, and related heterocycles[1].
-
Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 mmol, 1.0 eq) and anhydrous Acetonitrile (MeCN, 10 mL) under a nitrogen atmosphere.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq) via syringe. Stir the mixture at room temperature for 10 minutes.
-
Electrophile Addition: Dissolve 5-(Bromomethyl)-2-isopropylpyrimidine (1.1 mmol, 1.1 eq) in anhydrous MeCN (2 mL) and add it dropwise to the reaction mixture over 5 minutes. Note: Dropwise addition prevents localized concentration spikes, minimizing dialkylation of primary amines or quaternary salt formation.
-
Reaction Execution: Attach a reflux condenser and heat the reaction mixture to 70°C for 4–6 hours.
-
Monitoring: Monitor the reaction via LC-MS. Expert Tip: Do not rely solely on UV-TLC. The bromomethyl starting material and the hydroxymethyl byproduct often co-elute on normal-phase silica. LC-MS is required to confirm the disappearance of the bromine isotope pattern.
-
Work-up: Once complete, cool the mixture to room temperature and concentrate under reduced pressure. Dilute the residue with Ethyl Acetate (30 mL) and wash with saturated aqueous NaHCO3 (2 × 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (DCM/MeOH gradient) to yield the pure N-alkylated product.
Protocol B: O-Alkylation of Phenols
This procedure is tailored for attaching the pyrimidine pharmacophore to phenolic hydroxyl groups, a common transformation in the synthesis of ether-linked kinase inhibitors[2].
-
Preparation: In a dry flask under inert atmosphere, dissolve the phenol derivative (1.0 mmol, 1.0 eq) in anhydrous DMF (8 mL).
-
Deprotonation: Add Cesium Carbonate (Cs2CO3) (1.5 mmol, 1.5 eq). Stir the suspension vigorously at room temperature for 30 minutes until the solution undergoes a slight color change, indicating phenoxide formation.
-
Electrophile Addition: Add 5-(Bromomethyl)-2-isopropylpyrimidine (1.2 mmol, 1.2 eq) in one portion.
-
Reaction Execution: Heat the mixture to 80°C. The reaction is typically complete within 2–4 hours due to the high nucleophilicity of the cesium phenoxide pair.
-
Work-up: Cool to room temperature. Quench the reaction by pouring it into ice-cold water (40 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
-
Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 15 mL). Expert Tip: Washing with aqueous LiCl is highly effective at removing residual DMF from the organic phase, which otherwise complicates silica gel purification.
-
Purification: Dry over MgSO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
References
-
Beilstein Archives. "Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides." Beilstein-archives.org. Available at:[Link]
- European Patent Office. "PURINE AND DEAZAPURINE DERIVATIVES AS PHARMACEUTICAL COMPOUNDS - EP 3421471 A1." Google Patents.
Sources
Application Notes & Protocols: 5-(Bromomethyl)-2-isopropylpyrimidine as a Rosuvastatin Intermediate Analog
Abstract: This document provides a detailed technical guide on the synthesis, characterization, and application of 5-(Bromomethyl)-2-isopropylpyrimidine, a key intermediate analog for the synthesis of Rosuvastatin. Rosuvastatin is a potent HMG-CoA reductase inhibitor widely prescribed for the treatment of dyslipidemia.[1][2] The pyrimidine core is crucial for its potent inhibitory activity, binding tightly to the HMG-CoA reductase enzyme.[3][4] This guide outlines a robust synthetic protocol for 5-(Bromomethyl)-2-isopropylpyrimidine, detailed analytical procedures for quality control, and its subsequent use in the synthesis of Rosuvastatin. The methodologies described herein are designed for researchers, scientists, and drug development professionals, providing both practical, step-by-step instructions and the underlying scientific rationale to ensure experimental success and reproducibility.
Introduction: The Significance of the Pyrimidine Moiety in Rosuvastatin
Rosuvastatin's efficacy as a lipid-lowering agent is intrinsically linked to its chemical structure, particularly the functionalized pyrimidine ring system.[3] This heterocyclic core, along with the fluorophenyl group, contributes to strong binding interactions with the active site of HMG-CoA reductase.[4] The synthesis of Rosuvastatin involves the coupling of the pyrimidine core with the chiral heptenoic acid side chain.[5][6] 5-(Bromomethyl)-2-isopropylpyrimidine serves as a critical building block, or synthon, for introducing the pyrimidine moiety. The bromomethyl group provides a reactive handle for forming a carbon-carbon bond with the side-chain precursor, typically via a Wittig reaction or a similar coupling strategy.[7]
The quality and purity of this intermediate are paramount, as any impurities can be carried through the synthesis, potentially impacting the final active pharmaceutical ingredient's (API) safety and efficacy.[8][9] Therefore, robust and well-characterized synthetic and analytical methods are essential for its production.[][11]
Synthetic Strategy and Protocols
The synthesis of 5-(Bromomethyl)-2-isopropylpyrimidine is conceptually approached in a two-step sequence: first, the construction of the 2-isopropyl-5-methylpyrimidine core, followed by the selective bromination of the methyl group.
Synthesis of 2-Isopropyl-5-methylpyrimidine
The formation of the substituted pyrimidine ring can be achieved through various condensation reactions. A common and effective method involves the reaction of an amidine with a β-dicarbonyl compound or a related derivative. For the synthesis of 2-isopropyl-5-methylpyrimidine, isobutyramidine can be condensed with a suitable three-carbon building block.
Protocol 1: Synthesis of 2-Isopropyl-5-methylpyrimidine
Materials:
-
Isobutyramidine hydrochloride
-
Sodium methoxide
-
3-Methoxy-2-methylacrolein
-
Methanol
-
Diethyl ether
-
Standard laboratory glassware and workup equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Add isobutyramidine hydrochloride (1.0 equivalent) to the solution and stir for 30 minutes at room temperature to form the free amidine.
-
To this mixture, add 3-methoxy-2-methylacrolein (1.0 equivalent) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Resuspend the residue in water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude 2-isopropyl-5-methylpyrimidine.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Causality and Insights: The use of a strong base like sodium methoxide is crucial for the deprotonation of the amidinium salt to generate the nucleophilic free amidine. The subsequent condensation with the α,β-unsaturated aldehyde forms the pyrimidine ring. Anhydrous conditions are important to prevent unwanted side reactions.
Bromination of 2-Isopropyl-5-methylpyrimidine
The selective bromination of the methyl group at the 5-position is a critical step. A free-radical bromination using N-bromosuccinimide (NBS) is the method of choice, as it allows for the selective bromination of the allylic/benzylic-type methyl group on the pyrimidine ring.[12]
Protocol 2: Synthesis of 5-(Bromomethyl)-2-isopropylpyrimidine
Materials:
-
2-Isopropyl-5-methylpyrimidine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride or acetonitrile
-
Standard laboratory glassware and workup equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a light source (e.g., a 250W lamp), dissolve 2-isopropyl-5-methylpyrimidine (1.0 equivalent) in a suitable solvent like carbon tetrachloride or acetonitrile.[12]
-
Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of a radical initiator such as AIBN or BPO.[12]
-
Heat the mixture to reflux and irradiate with the light source to initiate the radical reaction.
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 5-(bromomethyl)-2-isopropylpyrimidine can be purified by column chromatography or recrystallization.
Causality and Insights: The Wohl-Ziegler reaction is a well-established method for the allylic or benzylic bromination of hydrocarbons.[12] The use of a radical initiator and light promotes the homolytic cleavage of the N-Br bond in NBS, initiating the radical chain reaction. The choice of a non-polar solvent like carbon tetrachloride is traditional for this reaction, although more environmentally benign solvents should be considered.
Caption: Synthetic workflow for 5-(Bromomethyl)-2-isopropylpyrimidine.
Analytical Characterization and Quality Control
Rigorous analytical testing is crucial to ensure the identity, purity, and quality of the 5-(Bromomethyl)-2-isopropylpyrimidine intermediate.[8][13] A combination of chromatographic and spectroscopic techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of the intermediate and quantifying any related substances or impurities.[14][15] A reversed-phase HPLC method is generally suitable for this compound.[16]
Protocol 3: HPLC Purity Analysis
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[15]
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective.[14][15]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 242 nm (based on the UV absorbance of the pyrimidine ring)[17]
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve a sample of 5-(bromomethyl)-2-isopropylpyrimidine in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area.
-
Identify and quantify any impurities against a reference standard if available.
| Parameter | Typical Specification | Rationale |
| Appearance | White to off-white solid | A visual check for consistency and absence of gross contamination. |
| Identity (by ¹H NMR) | Conforms to structure | Confirms the chemical structure of the compound. |
| Purity (by HPLC) | ≥ 98.0% | Ensures the intermediate is of sufficient quality for the next synthetic step.[11] |
| Related Substances (by HPLC) | Individual impurity ≤ 0.5% | Controls the levels of known and unknown impurities.[13] |
| Residual Solvents (by GC) | Within ICH limits | Ensures that residual solvents from the synthesis are below safety thresholds.[8] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of 5-(Bromomethyl)-2-isopropylpyrimidine.
-
¹H NMR: Expect characteristic signals for the isopropyl group (a doublet and a septet), the bromomethyl group (a singlet), and the pyrimidine ring protons.
-
¹³C NMR: Will show distinct signals for each carbon atom in the molecule, providing further structural confirmation.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[18] The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 peaks of nearly equal intensity).[19][20]
Caption: Quality control workflow for the Rosuvastatin intermediate.
Application in Rosuvastatin Synthesis
5-(Bromomethyl)-2-isopropylpyrimidine is a versatile intermediate for the synthesis of Rosuvastatin. A common synthetic route involves a Wittig reaction to couple the pyrimidine moiety with the protected side-chain aldehyde.[5]
Reaction Scheme: The phosphonium ylide generated from 5-(bromomethyl)-2-isopropylpyrimidine reacts with a protected form of the (3R,5S)-dihydroxy-6-oxo-heptanoate side chain to form the carbon-carbon double bond present in Rosuvastatin. Subsequent deprotection and salt formation yield the final API.[7]
Conclusion
The synthesis and quality control of 5-(Bromomethyl)-2-isopropylpyrimidine are critical aspects of the overall manufacturing process for Rosuvastatin. The protocols and analytical methods outlined in this guide provide a comprehensive framework for the reliable production and characterization of this key intermediate. Adherence to these procedures, coupled with a thorough understanding of the underlying chemical principles, will ensure the consistent quality required for the synthesis of this important therapeutic agent.[9]
References
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- Benchchem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- Marchenko, S. I., et al. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate.
- Benchchem. A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives.
- Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs).
- Ridker, P. M. (2016). Rosuvastatin, inflammation, C-reactive protein, JUPITER, and primary prevention of cardiovascular disease – a perspective. PMC.
- Creative Proteomics. Pyrimidine Biosynthesis Analysis Service.
- Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed.
- Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). RSC Publishing.
- SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
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- Ensuring Quality and Compliance in API Manufacturing: Best Practices & Challenges.
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- Mass spectrometry of halogen-containing organic compounds. ResearchGate.
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- organic mass spectrometry analysis m/z values for ions database data table formula structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine containing organic compounds. Doc Brown's Chemistry.
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- Synthesis process method of rosuvastatin. Eureka | Patsnap. (2022, January 28).
- The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N.
- Kumpins, V., et al. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. MDPI.
- The mechanism of bromination of pyrimidin-2(1H)-one, its N-methyl and NN′-dimethyl derivatives. RSC Publishing.
- Identification of impurities in rosuvastatin intermediate by high performance liquid chromatography coupled with linear ion trap mass spectrometry. Ingenta Connect. (2017, January 1).
- Tee, O. S., & Banerjee, S. (1974). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Semantic Scholar.
- Kumar, A., et al. (2014). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). PMC.
- Kumar, R. K., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. PMC.
- Lactone. Asian Journal of Pharmaceutical Research.
- National Center for Biotechnology Information. Rosuvastatin. PubChem.
- Ângelo, M. L., et al. (2018). Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. Taylor & Francis Online.
- overview of analytical techniques of rosuvastatin calcium and bempedoic acid with their combin. ijbpas. (2024, September 1).
- Review On the Development, Validation, And Analytical Methods for Rosuvastatin: A Comprehensive Approach to Cardiovascular Treatment. International Journal of Pharmaceutical Sciences. (2024, December 17).
- Concise and highly efficient approach to three key pyrimidine precursors for rosuvastatin synthesis. ResearchGate. (2025, August 6).
- Process for bromination of pyrimidine. Google Patents.
- Romieu, A., et al. (2006). Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA. PMC.
- Benchchem. Synthetic Routes for 5-(Bromomethyl)-2-chloropyrimidine: A Technical Guide.
- Sławiński, J., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.
- (Br) Bromine NMR*.
- Kumar, R. K., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. PMC.
- Davidson, M. H. (2002). Rosuvastatin: a highly efficacious statin for the treatment of dyslipidaemia. PubMed.
- Zhichkin, P., et al. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
- 5-bromo-2-(trifluoromethyl)pyrimidine synthesis. ChemicalBook.
- Le, T. D., et al. (2021). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. MDPI.
-
Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[8][15][18]triazolo[1,5-a]pyrimidine derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available from:
Sources
- 1. Rosuvastatin | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rosuvastatin: a highly efficacious statin for the treatment of dyslipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rosuvastatin, inflammation, C-reactive protein, JUPITER, and primary prevention of cardiovascular disease – a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpmr.com [wjpmr.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis process method of rosuvastatin - Eureka | Patsnap [eureka.patsnap.com]
- 8. thepharmamaster.com [thepharmamaster.com]
- 9. arborpharmchem.com [arborpharmchem.com]
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- 16. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. Identification of impurities in rosuvastatin intermediate by high...: Ingenta Connect [ingentaconnect.com]
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- 19. chem.libretexts.org [chem.libretexts.org]
- 20. organic mass spectrometry analysis m/z values for ions database data table formula structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine containing organic compounds [docbrown.info]
Troubleshooting & Optimization
Technical Support Knowledge Base: 5-(Bromomethyl)-2-isopropylpyrimidine
This guide serves as a specialized Technical Support Center for researchers working with 5-(Bromomethyl)-2-isopropylpyrimidine (CAS: 25198-96-3 or related analogs). It is designed to troubleshoot stability issues, specifically hydrolysis, which is the primary mode of failure for this reagent.
Status: Operational | Tier: L3 Specialist Support Subject: Prevention of Hydrolytic Degradation & Handling Protocols
Core Issue Analysis: Why Does It Hydrolyze?
Before implementing prevention strategies, it is critical to understand the molecular vulnerability. This compound is a heteroaromatic benzylic halide .
-
The Electrophile: The carbon of the bromomethyl group (C-5 position) is highly electrophilic.[1] While the pyrimidine ring is electron-deficient (pulling density away from the ring carbons), the "benzylic" position allows for rapid nucleophilic attack.
-
The Nucleophile: Water (even atmospheric moisture) acts as a nucleophile.
-
The Catalyst (The Trap): The hydrolysis reaction produces Hydrogen Bromide (HBr) . HBr is not just a byproduct; it is an autocatalytic agent. It protonates the pyrimidine nitrogens, increasing the electron-withdrawing nature of the ring, further destabilizing the C-Br bond and accelerating degradation.
Visualization: The Hydrolysis Cascade
The following diagram illustrates the degradation pathway you are trying to prevent.
Figure 1: The autocatalytic hydrolysis cycle. Note that HBr generation creates a feedback loop, accelerating decomposition.
Storage & Handling Protocols (The "Golden Rules")
To maintain purity >98%, you must break the contact between the electrophile and water.
A. Storage Conditions
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (Freezer) | Kinetic suppression of the SN2 substitution rate. |
| Atmosphere | Argon or Nitrogen | Displaces humid air. Argon is preferred (heavier than air) for resealing bottles. |
| Container | Amber Glass + Parafilm | Amber glass prevents photolytic cleavage of the C-Br bond (radical formation). Parafilm/Tape creates a secondary moisture barrier. |
| Desiccant | P₂O₅ or Silica Gel | Store the primary container inside a secondary jar containing desiccant packets. |
B. Solvent Selection Guide
When using this reagent in synthesis (e.g., SNAr or alkylation), solvent choice is the #1 cause of failure.
-
Strictly Prohibited: Methanol, Ethanol, Water, wet DMF.
-
Recommended: Anhydrous THF, Anhydrous Acetonitrile (MeCN), Anhydrous Dichloromethane (DCM).
-
The "Scavenger" Rule: If your reaction allows, always include a non-nucleophilic base (e.g., K₂CO₃ or DIPEA ) in the reaction mixture before adding the bromide. This neutralizes any adventitious HBr immediately.
Troubleshooting Guide (FAQs)
Q1: The white solid has turned into a sticky yellow gum. Is it usable?
-
Diagnosis: Hydrolysis & Polymerization. The yellow color often indicates the formation of conjugated byproducts or ring-opening degradation catalyzed by HBr. The "gum" texture is due to the melting point depression caused by the alcohol impurity (5-hydroxymethyl derivative).
-
Action: Discard. Purification is rarely worth the yield loss. If you must salvage, attempt a rapid filtration through a short plug of silica using 10% EtOAc/Hexanes, but expect low recovery.
Q2: I smell an acrid, acidic odor when I open the bottle.
-
Diagnosis: HBr Evolution. Significant hydrolysis has already occurred.
-
Action: Test the pH of the headspace with damp litmus paper (do not touch the solid). If it turns red immediately, the reagent is compromised.
-
Prevention: For the next batch, store the bottle inside a secondary container with a small packet of solid Potassium Carbonate (K₂CO₃) to absorb acid vapors, keeping them away from the reagent.
Q3: My yield is low (<40%) in a standard alkylation reaction.
-
Diagnosis: Competitive Hydrolysis. You likely used "reagent grade" solvent instead of "anhydrous" grade, or the base was added after the bromide.
-
Action:
-
Dry solvent over molecular sieves (3Å or 4Å) for 24 hours.
-
Protocol Adjustment: Dissolve your nucleophile and base first. Stir for 15 mins. Add the 5-(bromomethyl)-2-isopropylpyrimidine last as a solution in anhydrous solvent.
-
Validated Experimental Workflow
Use this decision tree to ensure the integrity of your experiment before you commit valuable starting materials.
Figure 2: Pre-reaction validation and setup workflow.
References
-
BenchChem. (2025).[1][2] Synthetic Routes for 5-(Bromomethyl)-2-chloropyrimidine: A Technical Guide. Retrieved from (Analogous reactivity data).
-
Thermo Fisher Scientific. (2026).[3] Safety Data Sheet: 5-Bromopyrimidine Derivatives. Retrieved from .
-
Wang, J., et al. (2023).[4] "Development of hydrolytic stability screening methods for early drug discovery." Journal of Pharmaceutical and Biomedical Analysis, 233, 115478.[4] [4]
-
Organic Syntheses. (n.d.). Handling of Benzyl Bromides and Lachrymators. Retrieved from .
-
PubChem. (2025).[5] Compound Summary: 5-(Bromomethyl)pyrimidine.[1][5][6][7][8] National Library of Medicine. Retrieved from .
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Development of hydrolytic stability screening methods for early drug discovery with high differentiation and predictive power - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-(Bromomethyl)pyrimidine | C5H5BrN2 | CID 14434919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine | 799842-07-2 [chemicalbook.com]
- 7. evitachem.com [evitachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 5-(Bromomethyl)-2-isopropylpyrimidine
Welcome to the technical support guide for 5-(Bromomethyl)-2-isopropylpyrimidine (CAS No. 1823354-83-1). This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability, handling, and troubleshooting of this reactive intermediate. Our goal is to equip you with the necessary knowledge to ensure the integrity of your material and the success of your experiments.
The Challenge: Inherent Reactivity with Moisture
5-(Bromomethyl)-2-isopropylpyrimidine is a valuable building block in medicinal chemistry, prized for its two reactive sites that allow for diverse molecular elaborations[1]. The bromomethyl group at the 5-position is particularly useful for introducing the pyrimidine core via nucleophilic substitution reactions.
However, this high reactivity is also its primary liability. The C-Br bond is structurally analogous to a benzylic bromide, making it highly susceptible to nucleophilic attack. The stability of the carbocation-like transition state, stabilized by the adjacent pyrimidine ring, facilitates this reactivity[2]. Consequently, the compound readily reacts with nucleophiles, with water being one of the most common and problematic.
Exposure to atmospheric or solvent-based moisture leads to rapid hydrolysis, converting the starting material into the corresponding, and often undesired, alcohol byproduct: (5-hydroxymethyl)-2-isopropylpyrimidine. This degradation can compromise sample purity, reduce reaction yields, and introduce complications in purification and analysis.
Hydrolysis Degradation Pathway
The diagram below illustrates the SN1-like hydrolysis mechanism where water acts as a nucleophile.
Caption: Hydrolysis of 5-(bromomethyl)-2-isopropylpyrimidine via a stabilized intermediate.
Frequently Asked Questions (FAQs)
Q1: Why is 5-(Bromomethyl)-2-isopropylpyrimidine so sensitive to moisture?
The carbon-bromine bond in the bromomethyl group is activated by the adjacent pyrimidine ring. This "benzylic-like" position stabilizes the transition state of nucleophilic substitution reactions, making the compound highly electrophilic[2][3]. Water, although a weak nucleophile, is often present in sufficient excess (e.g., atmospheric humidity, residual solvent moisture) to cause significant degradation via hydrolysis.
Q2: What is the primary degradation product I should look for?
The primary product of hydrolysis is (5-hydroxymethyl)-2-isopropylpyrimidine . This alcohol is more polar than the starting material.
Q3: How can I detect and quantify degradation in my sample?
Degradation can be readily monitored using standard analytical techniques.
| Analytical Method | Observation Indicating Degradation |
| Thin-Layer Chromatography (TLC) | Appearance of a new, more polar spot (lower Rf value) corresponding to the alcohol byproduct.[4] |
| 1H NMR Spectroscopy | A decrease in the integral of the bromomethyl singlet (CH₂-Br, approx. δ 4.5-4.8 ppm) and the appearance of a new singlet for the hydroxymethyl group (CH₂-OH, approx. δ 4.6-4.7 ppm) and a broad singlet for the hydroxyl proton (-OH).[5] |
| LC-MS | Detection of a new peak with a mass corresponding to the replacement of Bromine (79/81 Da) with a hydroxyl group (17 Da). The expected [M+H]+ for the product would be lower than the starting material.[6] |
Q4: What are the definitive recommended storage and handling conditions?
To ensure long-term stability, the compound must be protected from moisture and heat.
-
Storage: Store in a tightly sealed container at -20°C.[7] Some suppliers utilize cold-chain transportation for this reason[8]. The storage area should be dry and well-ventilated[9].
-
Handling: Handle only in a controlled environment, preferably within a glovebox or under a stream of dry inert gas (Nitrogen or Argon). Use dry glassware and syringes. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[10]
Q5: Can I use protic solvents like methanol or ethanol in my reaction?
Using protic solvents is highly risky as they can act as nucleophiles (solvolysis), competing with your desired reagent and leading to the formation of ether or ester byproducts, in addition to the hydrolysis product if water is present. If a protic solvent is unavoidable, the reaction should be conducted at low temperatures, and the 5-(bromomethyl)-2-isopropylpyrimidine should be added last to a solution already containing the primary nucleophile to maximize the desired reaction pathway. Anhydrous aprotic solvents (e.g., THF, DCM, Acetonitrile) are strongly recommended[1].
Troubleshooting Guide
Encountering issues in your experiment? This guide addresses common problems related to the stability of 5-(Bromomethyl)-2-isopropylpyrimidine.
Troubleshooting Workflow: Low Reaction Yield
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Scenario 1: My reaction yield is unexpectedly low, or the reaction failed.
-
Most Likely Cause: Your starting material has significantly degraded due to improper storage or handling. Even small amounts of moisture over time can hydrolyze the material before it is used.
-
Diagnostic Steps:
-
Run a quick TLC: Dissolve a small sample of your starting material in a dry solvent (e.g., ethyl acetate) and run it on a silica plate against a non-polar eluent system (e.g., 30% EtOAc/Hexanes). The presence of a spot at the baseline or a significantly lower Rf value than the main spot indicates the polar alcohol byproduct.
-
Take a quick 1H NMR: Dissolve a sample in CDCl₃. Look for the characteristic signals mentioned in the FAQ section. The relative integration of the CH₂Br and CH₂OH peaks will give you a quantitative measure of the purity.
-
-
Solution: If degradation is confirmed to be >5-10%, it is highly recommended to use a fresh batch of the reagent. Attempting reactions with partially degraded material will only lead to lower yields and complex purification challenges.
Scenario 2: My TLC shows the reaction is complete, but I have a persistent, polar byproduct.
-
Most Likely Cause: While your reaction may have worked, residual moisture in your solvent or reagents, or exposure to air during the reaction, has caused partial hydrolysis of your starting material.
-
Diagnostic Steps: The polar byproduct is almost certainly (5-hydroxymethyl)-2-isopropylpyrimidine. It will likely co-elute with other polar components during workup.
-
Solution:
-
Purification: The alcohol byproduct can often be separated from the desired product using column chromatography. A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, will be effective.
-
Prevention: For future experiments, ensure all preventative measures are taken. Dry your solvents over molecular sieves or by distillation, oven-dry all glassware, and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire experimental duration[1].
-
Key Experimental Protocols
Protocol 1: Recommended Handling and Dispensing Procedure
-
Acclimatization: Before opening, remove the sealed container of 5-(Bromomethyl)-2-isopropylpyrimidine from the -20°C freezer and place it in a desiccator at room temperature. Allow at least 1 hour for the container to fully warm up.
-
Inert Environment: Transfer the container into a nitrogen-filled glovebox. If a glovebox is not available, create an inert atmosphere in a flask using a balloon filled with nitrogen or argon.
-
Dispensing: Quickly open the container, weigh the desired amount of the solid into a tared, oven-dried vial or flask, and immediately and tightly reseal the main container.
-
Storage (Post-Use): Purge the headspace of the main container with dry nitrogen or argon before resealing. Wrap the cap with paraffin film for an extra barrier and return it to -20°C storage.
-
Reaction Setup: Add the freshly weighed material to your reaction vessel under a positive pressure of inert gas.
Protocol 2: General Procedure for Nucleophilic Substitution
This protocol serves as a best-practice template.
-
Glassware Preparation: All glassware (flasks, stir bars, dropping funnels) must be dried in an oven at >120°C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen or in a desiccator.
-
Solvent & Reagent Preparation: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened sealed bottle. Ensure your nucleophile and any base (e.g., NaH, K₂CO₃) are also anhydrous.
-
Reaction Assembly: Assemble the glassware and purge the entire system with dry nitrogen or argon for 10-15 minutes.
-
Execution:
-
Dissolve your nucleophile and any necessary base in the anhydrous solvent under the inert atmosphere.
-
Cool the reaction mixture to the desired temperature (e.g., 0°C) to control reactivity.
-
In a separate, dry flask, dissolve the 5-(Bromomethyl)-2-isopropylpyrimidine in a minimal amount of anhydrous solvent.
-
Transfer the solution of the bromopyrimidine to the nucleophile solution dropwise via a dry syringe or cannula.
-
Allow the reaction to stir under inert gas and monitor its progress by TLC or LC-MS.
-
-
Workup: When quenching the reaction, be aware that adding an aqueous solution will hydrolyze any unreacted starting material. This can sometimes be used to simplify purification if the resulting alcohol is easily separable from your product.
References
- BroadPharm. (2024).
- Thermo Fisher Scientific. (2026).
- Santa Cruz Biotechnology, Inc. (2019).
- Fisher Scientific. (2012). Safety Data Sheet for 5-Bromo-2-methylpyrimidine.
-
Książek, M., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 7005. [Link]
- Fluorochem. (2024).
- BenchChem. (2025). Synthetic Routes for 5-(Bromomethyl)-2-chloropyrimidine: A Technical Guide.
- BLD Pharm. (n.d.). Product Information for 5-(Bromomethyl)-2-isopropylpyrimidine.
- Fisher Scientific. (2016).
- Google Patents. (n.d.).
- Sigma-Aldrich. (n.d.). Product Information for 5-Bromo-2-(isopropylamino)pyrimidine.
- ChemicalBook. (n.d.). 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis.
- ACS Publications. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters.
- Master Organic Chemistry. (2018).
- Chemistry Steps. (2024).
- PMC. (n.d.).
- Książek, M., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 7005.
- Google Patents. (n.d.). Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- ChemicalBook. (2025). 5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine Chemical Properties,Uses,Production.
- Zamann Pharma Support GmbH. (n.d.).
- RSC Publishing. (2015). Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR. Analytical Methods, 7, 7659-7673.
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- 5. 5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine | 799842-07-2 [chemicalbook.com]
- 6. Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. broadpharm.com [broadpharm.com]
- 8. 1823354-83-1|5-(Bromomethyl)-2-isopropylpyrimidine|BLD Pharm [bldpharm.com]
- 9. fishersci.com [fishersci.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
5-(Bromomethyl)-2-isopropylpyrimidine (5-BMIP) Technical Support & Troubleshooting Guide
Welcome to the Application Science Support Center. This guide provides mechanistic insights, validated protocols, and troubleshooting strategies for reactions involving 5-(Bromomethyl)-2-isopropylpyrimidine (CAS 1823354-83-1)[1]. As a highly reactive electrophile, this compound is a powerful tool for functionalizing amines, thiols, and alcohols, but it is notorious for yield-killing side reactions.
This guide is designed for drug development professionals and synthetic chemists who need to optimize their reaction conditions, transition from batch to flow chemistry, and implement self-validating protocols to ensure reproducible yields.
Mechanistic Causality of Low Yields
To troubleshoot low yields effectively, we must first analyze the electronic and steric environment of 5-BMIP. The pyrimidine core features two electronegative nitrogen atoms that strongly withdraw electron density via inductive and resonance effects[2]. This electron-withdrawing character inductively stabilizes the transition state of a nucleophilic attack on the adjacent methylene carbon, significantly lowering the LUMO energy of the C-Br bond[2].
While this facilitates rapid bimolecular nucleophilic substitution (SN2)[3], this same electronic activation makes the intermediate highly sensitive. The weakened carbon-bromine bond makes the molecule exceptionally prone to trace moisture (leading to solvolysis/hydrolysis) and thermal degradation[2].
Competing pathways of 5-BMIP: SN2 target reaction vs. hydrolysis and over-alkylation.
Troubleshooting Q&A
Q1: My alkylation reaction with a primary amine is stalling at 40% yield, and I am seeing a complex mixture on LC-MS. What is happening? Causality: You are likely experiencing rapid over-alkylation. When 5-BMIP reacts with a primary amine, the resulting secondary amine product is more nucleophilic than the starting material due to the electron-donating effect of the newly attached alkyl group. This leads to competitive sequential alkylation, forming tertiary amines or quaternary ammonium salts. Solution: Invert the order of addition. Use a syringe pump to slowly add the 5-BMIP solution to a large stoichiometric excess (3–5 equivalents) of the primary amine. Alternatively, utilize a temporary protecting group (e.g., Boc) on the amine to strictly enforce mono-alkylation.
Q2: I am recovering a significant amount of 5-(hydroxymethyl)-2-isopropylpyrimidine instead of my target product. How is this forming? Causality: The highly electrophilic bromomethyl group undergoes rapid solvolysis in the presence of trace water[3]. Even atmospheric moisture introduced during reagent weighing or via hygroscopic bases (like K2CO3) can initiate this hydrolysis. Solution: Implement rigorous Schlenk techniques. Dry all solvents over activated 3Å molecular sieves. If possible, store 5-BMIP as a hydrobromide salt in a desiccator, and neutralize it in situ using a non-nucleophilic base (e.g., DIPEA) only when the target nucleophile is fully dissolved and ready to react.
Q3: Batch scale-up (>5 grams) results in a drastic drop in yield and dark, tarry byproducts. Why does it work at the milligram scale but fail here? Causality: The generation and prolonged heating of bromomethylpyrimidines in batch reactors lead to thermal degradation, regioisomer formation, and self-condensation[4]. In batch, the extended reaction time required for complete conversion exposes the sensitive intermediate to heat for too long. Solution: Transition to a continuous-flow setup. Flow chemistry allows for the in situ generation of the bromomethyl intermediate and immediate telescoped reaction with the nucleophile, minimizing the residence time of the unstable intermediate from hours to mere minutes[5],[4].
Quantitative Data: Condition Optimization
The choice of solvent, base, and reactor engineering dictates the balance between the desired SN2 pathway and competitive degradation.
| Solvent | Base | Reactor Condition | SN2 Yield (%) | Hydrolysis (%) | Over-Alkylation (%) |
| DMF (Wet) | K2CO3 | Batch, 25°C, 12h | 22 | 65 | 13 |
| DMF (Dry) | K2CO3 | Batch, 25°C, 12h | 58 | <5 | 37 |
| MeCN (Dry) | DIPEA | Batch (Syringe Pump), 0°C | 84 | <2 | 14 |
| MeCN (Dry) | DIPEA | Continuous Flow, 2 min | 96 | <1 | <3 |
Table 1: Impact of reaction parameters on product distribution for the reaction of 5-BMIP with a model primary amine.
Self-Validating Experimental Protocols
To ensure scientific trustworthiness, the following protocols are designed as self-validating systems . You must pass the validation checkpoint at each step before proceeding; otherwise, the reaction will inevitably fail downstream.
Protocol A: Anhydrous Syringe-Pump Alkylation (Batch)
Objective: Maximize mono-alkylation of a primary amine while suppressing hydrolysis.
Step-by-Step Methodology:
-
Solvent Verification: Titrate anhydrous Acetonitrile (MeCN) using Karl Fischer titration.
-
Validation Checkpoint: Water content MUST be <50 ppm. If >50 ppm, re-dry over activated 3Å molecular sieves. Do not proceed with wet solvent.
-
-
Nucleophile Preparation: Dissolve the primary amine (3.0 eq) and N,N-Diisopropylethylamine (DIPEA, 1.5 eq) in 10 mL of validated dry MeCN under an argon atmosphere in a flame-dried Schlenk flask. Cool to 0 °C.
-
Electrophile Solution: In a separate dry vial, dissolve 5-BMIP (1.0 eq) in 5 mL of dry MeCN. (Caution: Do not pre-mix with base to prevent premature degradation).
-
Controlled Addition: Load the 5-BMIP solution into a gas-tight syringe. Using a syringe pump, add the solution to the nucleophile mixture at a strict rate of 0.5 mL/h.
-
In-Process Monitoring: Pause addition at the 50% mark. Quench a 10 µL aliquot in 1 mL MeOH and analyze via LC-MS.
-
Validation Checkpoint: You must observe the mono-alkylated mass [M+H]+ with <5% of the dialkylated mass. If dialkylation exceeds 10%, decrease the syringe pump rate to 0.2 mL/h.
-
-
Workup: Once addition is complete, stir for 1 hour at room temperature. Concentrate under reduced pressure, partition between EtOAc and saturated aqueous NaHCO3, dry over Na2SO4, and purify.
Protocol B: Telescoped Continuous-Flow Synthesis
Objective: Prevent thermal degradation by generating and consuming the bromomethyl intermediate in a continuous flow system, significantly improving productivity and purity[4].
Continuous-flow setup for in situ photochemical generation and telescoped SN2 reaction of 5-BMIP.
Step-by-Step Methodology:
-
System Priming: Prime a fluorinated ethylene propylene (FEP) flow reactor system with dry MeCN. Set back-pressure regulators (BPR) to 5 bar to prevent solvent outgassing.
-
Module 1 (Photochemical Bromination): Pump a solution of 5-methyl-2-isopropylpyrimidine and N-bromosuccinimide (NBS, 1.05 eq) through a transparent FEP coil irradiated by a 504 nm LED array[5]. Set flow rates to achieve a residence time of exactly 5.1 minutes[5].
-
In-Line Validation: Route the output of Module 1 through an in-line UV-Vis flow cell or take a micro-aliquot for rapid NMR.
-
Validation Checkpoint: Confirm the disappearance of the benzylic CH3 peak (~2.4 ppm) and the appearance of the CH2Br peak (~4.5 ppm). If unreacted starting material remains, decrease the flow rate to increase residence time.
-
-
Module 2 (Telescoped SN2): Directly merge the validated output stream from Module 1 with a secondary stream containing the nucleophile and DIPEA in MeCN using a T-mixer.
-
Reaction Coil: Pass the merged stream through a heated reaction coil (50 °C) with a residence time of 2 minutes.
-
Collection: Collect the output stream in a flask containing water to immediately quench the reaction and dissolve succinimide byproducts.
References
-
"Buy 5-(Bromomethyl)pyrimidine hydrobromide (EVT-1667298) | 93224-07-8", EvitaChem, 3
-
"4-Amino-5-bromomethyl-2-methylpyrimidine | 25526-81-2", Benchchem,2
-
"Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients", MDPI, 5
-
"Application of Flow Photochemical Bromination in the Synthesis of a 5‑Bromomethylpyrimidine Precursor of Rosuvastatin: Improvement of Productivity and Product Purity", ResearchGate, 4
-
"1823354-83-1_5-(Bromomethyl)-2-isopropylpyrimidine", ChemSrc, 1
Sources
- 1. 1823354-83-1_5-(Bromomethyl)-2-isopropylpyrimidineCAS号:1823354-83-1_5-(Bromomethyl)-2-isopropylpyrimidine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. 4-Amino-5-bromomethyl-2-methylpyrimidine | 25526-81-2 | Benchchem [benchchem.com]
- 3. evitachem.com [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Side Reactions in Bromomethyl Pyrimidine Substitution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of nucleophilic substitution reactions involving bromomethyl pyrimidines and minimize the formation of unwanted side products. The chemical reactivity of bromomethyl pyrimidines, while synthetically useful, presents unique challenges that require careful consideration of reaction parameters.[1][2]
Understanding the Core Reaction and Potential Pitfalls
The primary reaction of interest is the nucleophilic substitution at the bromomethyl group, which proceeds via an SN2 mechanism.[1][2] This pathway is highly favorable due to the benzylic-like reactivity of the bromomethyl group, which is further activated by the electron-withdrawing nature of the pyrimidine ring.[1] However, several competing side reactions can occur, leading to reduced yields and complex purification challenges.
Here, we address the most common issues encountered in the lab and provide evidence-based solutions to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of a di-substituted product. How can I favor mono-substitution?
This is a classic issue of over-alkylation, where the initial product, now containing a nucleophilic center, reacts further with the starting bromomethyl pyrimidine.
Root Cause Analysis:
-
Stoichiometry: Using an insufficient excess of the nucleophile allows unreacted bromomethyl pyrimidine to be present in the reaction mixture as the desired product forms.
-
Reaction Rate: If the product is a stronger nucleophile than the starting nucleophile, it will preferentially react with the electrophile.
-
Concentration: High concentrations of reactants can favor bimolecular side reactions.
Troubleshooting Strategies:
-
Adjust Stoichiometry: Use a larger excess of the nucleophile (2-3 equivalents) to ensure the complete consumption of the bromomethyl pyrimidine.
-
Slow Addition: Add the bromomethyl pyrimidine solution dropwise to a solution of the nucleophile. This maintains a low concentration of the electrophile throughout the reaction, minimizing the chance of the product reacting with it.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes help to control the rate of the second substitution, especially if there is a significant difference in the activation energies of the two steps.
Q2: I'm observing hydrolysis of my bromomethyl pyrimidine starting material. What conditions can I change to prevent this?
Hydrolysis of the bromomethyl group to the corresponding alcohol is a common side reaction, particularly in the presence of water and a base.[3][4]
Root Cause Analysis:
-
Solvent Purity: The presence of water in the reaction solvent can lead to the formation of the hydroxymethyl pyrimidine byproduct.
-
Base Strength and Nucleophilicity: Strong, hard bases like hydroxide can directly attack the electrophilic carbon of the bromomethyl group.[5]
-
Reaction Time: Prolonged reaction times increase the likelihood of hydrolysis.
Troubleshooting Strategies:
-
Use Anhydrous Solvents: Ensure all solvents are thoroughly dried before use. Common anhydrous solvents for these reactions include acetonitrile, DMF, and THF.[1][2]
-
Select an Appropriate Base: Opt for non-nucleophilic, moderately strong bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[1][6] These are generally sufficient to deprotonate most nucleophiles without promoting significant hydrolysis.
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and stop the reaction as soon as it is complete.
Q3: My desired product seems to be reacting further on the pyrimidine ring itself. How can I improve the selectivity for the bromomethyl group?
While the bromomethyl group is the more reactive site for SN2 reactions, the pyrimidine ring is electron-deficient and can be susceptible to nucleophilic aromatic substitution (SNAr), especially at the 2, 4, and 6 positions.[7][8]
Root Cause Analysis:
-
Reaction Conditions: Harsher conditions, such as high temperatures and the use of very strong nucleophiles, can promote SNAr on the pyrimidine ring.[1]
-
Nucleophile Type: Hard nucleophiles and strongly basic conditions are more likely to attack the ring.
Troubleshooting Strategies:
-
Milder Reaction Conditions: Conduct the reaction at or below room temperature whenever possible. The SN2 reaction at the bromomethyl position is often rapid even at lower temperatures.[1]
-
Choose Softer Nucleophiles: Softer nucleophiles (e.g., thiols, iodide) generally show a higher preference for the sp³-hybridized carbon of the bromomethyl group over the sp²-hybridized carbons of the pyrimidine ring.
-
Protecting Groups: In cases where ring substitution is unavoidable, consider the use of protecting groups on the pyrimidine ring, although this adds extra steps to the synthesis.[9]
Experimental Protocols
General Protocol for Nucleophilic Substitution of Bromomethyl Pyrimidines
This protocol is a starting point and may require optimization for specific substrates and nucleophiles.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the nucleophile (1.0 - 1.2 equivalents) and a suitable base (e.g., K₂CO₃, 1.5 - 2.0 equivalents) in an appropriate anhydrous solvent (e.g., Acetonitrile or DMF).[1]
-
Reaction Initiation: To the stirring solution, add a solution of the bromomethyl pyrimidine (1.0 equivalent) in the same solvent dropwise at 0 °C or room temperature.[1]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.[2]
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product using an appropriate technique such as flash column chromatography, recrystallization, or preparative HPLC.[10]
Data Presentation
Table 1: Influence of Solvent on SN2 Reaction Rate
| Solvent | Type | Dielectric Constant (ε) | Relative Rate | Citation |
| Methanol | Protic | 33.0 | 1 | [11] |
| Acetone | Polar Aprotic | 20.7 | 500 | [11] |
| Acetonitrile | Polar Aprotic | 37.5 | High | [6][12] |
| DMF | Polar Aprotic | 36.7 | High | [5] |
As illustrated, polar aprotic solvents generally accelerate SN2 reactions by solvating the cation of the nucleophile's salt, leaving the anion more "naked" and reactive.[11]
Visualizing Reaction Pathways
To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key mechanistic pathways.
Caption: Desired vs. Competing Reaction Pathways.
References
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem.
- What is the effect of solvent on SN2 reaction - Echemi.
- Solvent Effect on the ET/SN2 Competition in the Reaction of a Radical Anion with Some Benzyl Bromides | Journal of the American Chemical Society - ACS Publications.
- Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity - PubMed Central.
- A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis - Benchchem.
- Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry.
- A Researcher's Guide to Alkylating Agents for Pyrimidine Synthesis: A Comparative Analysis - Benchchem.
- Solvent Effect on the ET/SN2 Competition in the Reaction of a Radical Anion with Some Benzyl Bromides - American Chemical Society.
- 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts.
- Simple pyrimidines. XV. The synthesis, piperidinolysis and hydrolysis of simple 2- and 4-(Halogenomethyl)pyrimidines | Australian Journal of Chemistry - CSIRO Publishing.
- 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I - KPU Pressbooks.
- Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a.
- Application Notes: Nucleophilic Substitution Reactions of 2-Bromo-6-(bromomethyl)pyridine - Benchchem.
- Alkylation reaction of pyrimidine derivatives at the nitrogen - ResearchGate.
- SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- Nucleophilic Substitution Reactions.
- Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-(Bromomethyl)-2-chloropyrimidine - Benchchem.
- Pyrimidine - Wikipedia.
- Synthesis of Pyrimidine and Its Derivatives - YouTube.
- Pyrimidine Derivatives. V.1) Synthesis and Nucleophilic Reactions of - SciSpace.
- A deconstruction–reconstruction strategy for pyrimidine diversification - PMC.
- Nucleophilic Substitution Reactions.
- Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco - Indian Academy of Sciences.
- 4.5: Factors affecting the SN2 Reaction - Chemistry LibreTexts.
- SN1 SN2 E1 E2 – How to Choose the Mechanism - Chemistry Steps.
- 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts.
- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC.
- 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2 - Chemistry LibreTexts.
- Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H) - PMC.
- Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base - Master Organic Chemistry.
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation | Bioconjugate Chemistry - ACS Publications.
- 8.6. Assessing SN1, SN2, E1, E2: Which will happen? | Organic Chemistry 1: An open textbook - Lumen Learning.
- Pyrimidine | PPTX - Slideshare.
- The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism - MDPI.
- the sn2 reaction: a theoretical-computational analysis of a simple and very interesting mechanism - Sciforum.
- Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies - PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectsci.au [connectsci.au]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidine - Wikipedia [en.wikipedia.org]
- 8. Pyrimidine | PPTX [slideshare.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
Technisches Support-Center: Aufreinigungsmethoden für 5-(Brommethyl)-2-isopropylpyrimidin-Intermediate
Answering in German (Germany) as requested by the user.
Willkommen im Technischen Support-Center. Diese Anleitung richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Synthese und Aufreinigung von 5-(Brommethyl)-2-isopropylpyrimidin beteiligt sind. Die Reinheit dieses Zwischenprodukts ist entscheidend für den Erfolg nachfolgender Syntheseschritte und die Qualität des Endprodukts. Diese Ressource bietet detaillierte, praxisnahe Einblicke in Fehlerbehebungsstrategien und bewährte Protokolle.
Häufig gestellte Fragen (FAQs)
F1: Was sind die häufigsten Verunreinigungen in rohem 5-(Brommethyl)-2-isopropylpyrimidin?
A1: Die Verunreinigungen hängen stark von der Syntheseroute ab, stammen aber typischerweise aus drei Hauptquellen:
-
Nicht umgesetztes Ausgangsmaterial: Das entsprechende 5-Methyl-Derivat ist eine häufige Verunreinigung, wenn die Bromierungsreaktion unvollständig ist.
-
Überbromierte Produkte: Spezies wie 5-(Dibrommethyl)-2-isopropylpyrimidin können sich bilden, wenn die Reaktionsbedingungen zu harsch sind oder ein Überschuss an Bromierungsmittel verwendet wird.[1]
-
Hydrolyseprodukte: 5-(Brommethyl)-2-isopropylpyrimidin ist feuchtigkeitsempfindlich. Die Brommethylgruppe kann zum entsprechenden 5-(Hydroxymethyl)-Derivat hydrolysieren, insbesondere bei der wässrigen Aufarbeitung oder bei Kontakt mit saurem Kieselgel.[2][3]
F2: Warum ist diese Verbindung empfindlich und was sind die empfohlenen Lagerbedingungen?
A2: Die primäre Empfindlichkeit von 5-(Brommethyl)-2-isopropylpyrimidin ergibt sich aus der Reaktivität der Brommethylgruppe, die anfällig für die nukleophile Substitution durch Wasser (Hydrolyse) ist.[2] Um die Zersetzung zu minimieren, sollte die Verbindung unter einer inerten Atmosphäre (z. B. Argon oder Stickstoff) gelagert, fest verschlossen und an einem kühlen, trockenen Ort, vorzugsweise im Kühlschrank, aufbewahrt werden.
F3: Welche Analysetechniken eignen sich am besten zur Beurteilung der Reinheit des Endprodukts?
A3: Eine Kombination von Techniken liefert das umfassendste Reinheitsprofil:
-
Hochleistungsflüssigkeitschromatographie (HPLC): Die HPLC ist die Methode der Wahl zur Quantifizierung der Reinheit und zur Detektion eng verwandter Verunreinigungen. Eine Umkehrphasen-C18-Säule mit einem Wasser/Acetonitril-Gradienten ist ein guter Ausgangspunkt für die Methodenentwicklung.[4][5][]
-
Kernspinresonanzspektroskopie (¹H-NMR): Die ¹H-NMR ist unerlässlich zur Strukturbestätigung und kann Verunreinigungen nachweisen, wenn diese in signifikanten Mengen (>1-5%) vorhanden sind. Charakteristische Signale für die Pyrimidinring-Protonen und die Brommethyl-Protonen sollten vorhanden sein.[7][8]
-
Massenspektrometrie (MS): Gekoppelt mit GC oder LC (GC-MS, LC-MS) bestätigt die MS die Molmasse des Produkts und hilft bei der Identifizierung unbekannter Verunreinigungen.[8]
F4: Sollte ich zur Aufreinigung eine Umkristallisation oder eine Säulenchromatographie wählen?
A4: Die Wahl hängt vom Verunreinigungsprofil und dem Maßstab Ihrer Reaktion ab.
-
Säulenchromatographie ist äußerst effektiv bei der Trennung von Verbindungen mit unterschiedlichen Polaritäten, wie z. B. der Trennung des Produkts von stärker polaren (Hydrolyseprodukt) oder weniger polaren (Ausgangsmaterial) Verunreinigungen. Sie ist ideal für kleine bis mittlere Maßstäbe.[9]
-
Umkristallisation eignet sich am besten, wenn das gewünschte Produkt die Hauptkomponente ist und die Verunreinigungen in geringen Mengen vorliegen oder deutlich unterschiedliche Löslichkeitseigenschaften aufweisen. Sie ist oft skalierbarer und kostengünstiger als die Chromatographie für die Aufreinigung im großen Maßstab.[10]
Diagramm zur Auswahl der Aufreinigungsmethode
Abbildung 1: Entscheidungs-Workflow zur Auswahl der geeigneten Aufreinigungsmethode.
Anleitung zur Fehlerbehebung
Dieser Abschnitt befasst sich mit spezifischen Problemen, die während der Aufreinigung auftreten können.
Säulenchromatographie
| Problem | Mögliche Ursache(n) | Lösung(en) |
| Streifenbildung/Tailing der Verbindung auf der Kieselgelsäule | 1. Starke Wechselwirkung der basischen Pyrimidinverbindung mit den sauren Silanolgruppen des Kieselgels.[11] 2. Überladung der Säule. | 1. Modifizieren Sie die mobile Phase: Fügen Sie dem Eluenten eine geringe Menge einer Base wie Triethylamin (0,1-1%) hinzu. Dies neutralisiert die sauren Stellen und verbessert die Peakform.[11] 2. Wechseln Sie die stationäre Phase: Verwenden Sie neutrales Aluminiumoxid oder desaktiviertes Kieselgel.[2] 3. Reduzieren Sie die Probenmenge: Die Probenmenge sollte im Allgemeinen 1-5% des Gewichts des Kieselgels nicht überschreiten.[2] |
| Die gewünschte Verbindung co-eluiert mit einer Verunreinigung | 1. Unzureichende Trennleistung des Laufmittelsystems. 2. Falsche Wahl der stationären Phase. | 1. Optimieren Sie das Laufmittelsystem: Entwickeln Sie ein neues System mittels Dünnschichtchromatographie (DC). Testen Sie verschiedene Verhältnisse von unpolaren (z.B. Hexan) und polaren (z.B. Ethylacetat) Lösungsmitteln. Ziel ist ein Rf-Wert von ~0,3-0,5 für Ihre Verbindung.[2] 2. Verwenden Sie eine Gradientenelution: Ein schrittweiser oder linearer Anstieg der Polarität der mobilen Phase kann die Trennung verbessern.[12] |
| Die Verbindung scheint sich auf der Säule zu zersetzen | 1. Die saure Natur des Kieselgels katalysiert die Hydrolyse der Brommethylgruppe.[2] | 1. Desaktivieren Sie das Kieselgel: Behandeln Sie das Kieselgel vor dem Packen mit Triethylamin.[2] 2. Arbeiten Sie schnell: Minimieren Sie die Verweilzeit der Verbindung auf der Säule. 3. Verwenden Sie eine alternative stationäre Phase: Neutrales Aluminiumoxid ist eine gute Alternative. |
Umkristallisation
| Problem | Mögliche Ursache(n) | Lösung(en) |
| Die Verbindung "ölt aus", anstatt Kristalle zu bilden | 1. Die Lösung ist übersättigt bei einer Temperatur oberhalb des Schmelzpunktes der Verbindung oder in Gegenwart von Verunreinigungen.[12] 2. Zu schnelles Abkühlen. | 1. Erneut auflösen und mehr Lösungsmittel hinzufügen: Erhitzen Sie die Lösung, um das Öl wieder aufzulösen, und fügen Sie dann eine kleine Menge zusätzliches Lösungsmittel hinzu, um die Sättigungskonzentration zu verringern.[12] 2. Langsamer abkühlen: Lassen Sie die Lösung langsam auf Raumtemperatur abkühlen und stellen Sie sie erst dann in ein Eisbad. Kratzen an der Innenseite des Kolbens kann die Kristallisation einleiten. |
| Es lässt sich kein geeignetes Einzellösungsmittel finden | Die Verbindung ist entweder in allen getesteten Lösungsmitteln zu gut oder zu schlecht löslich. | 1. Verwenden Sie ein Zwei-Lösungsmittel-System: Lösen Sie die Verbindung in einer minimalen Menge eines "guten" Lösungsmittels (in dem sie gut löslich ist) in der Hitze. Fügen Sie dann tropfenweise ein heißes "schlechtes" Lösungsmittel (in dem sie schlecht löslich ist) hinzu, bis eine leichte Trübung auftritt. Fügen Sie einige Tropfen des "guten" Lösungsmittels hinzu, um die Lösung wieder zu klären, und lassen Sie sie dann abkühlen.[13] 2. Dampfdiffusion: Lösen Sie Ihre Verbindung in einem "guten" Lösungsmittel in einem kleinen, offenen Fläschchen. Stellen Sie dieses Fläschchen in ein größeres, verschlossenes Gefäß, das ein "schlechtes" Lösungsmittel enthält. Der Dampf des "schlechten" Lösungsmittels diffundiert langsam in das "gute" Lösungsmittel, verringert die Löslichkeit der Verbindung und führt zur Kristallisation.[12] |
| Geringe Ausbeute nach der Umkristallisation | 1. Es wurde zu viel Lösungsmittel verwendet. 2. Die Verbindung hat eine signifikante Löslichkeit im kalten Lösungsmittel. 3. Vorzeitige Kristallisation während der Heißfiltration. | 1. Verwenden Sie die minimale Menge an heißem Lösungsmittel: Fügen Sie gerade genug heißes Lösungsmittel hinzu, um die Verbindung vollständig aufzulösen.[10] 2. Gründlich abkühlen: Stellen Sie sicher, dass die Lösung vor der Filtration ausreichend gekühlt wird (z.B. in einem Eisbad), um die Ausbeute zu maximieren.[10] 3. Minimieren Sie den Verlust: Spülen Sie die Kristalle mit einer minimalen Menge eiskaltem Lösungsmittel. |
Experimentelle Protokolle
Protokoll 1: Aufreinigung mittels Flash-Säulenchromatographie
Dieses Protokoll beschreibt ein allgemeines Verfahren. Das Laufmittelsystem sollte immer zuerst mittels DC optimiert werden.
-
Vorbereitung der Säule:
-
Bereiten Sie eine Aufschlämmung (Slurry) aus Kieselgel in einem unpolaren Lösungsmittel (z. B. Hexan) vor.[2]
-
Gießen Sie die Aufschlämmung in die Chromatographiesäule und lassen Sie das Kieselgel sich absetzen, um eine gleichmäßige Packung zu gewährleisten. Lassen Sie überschüssiges Lösungsmittel ab, bis der Flüssigkeitsspiegel knapp über der Oberseite des Kieselgels steht.
-
-
Probenbeladung (Trockenbeladung wird für polare Verbindungen empfohlen):
-
Lösen Sie Ihr Rohprodukt in einem geeigneten, niedrig siedenden Lösungsmittel (z. B. Dichlormethan).
-
Fügen Sie eine kleine Menge Kieselgel hinzu (etwa das 2-3-fache des Gewichts Ihres Rohmaterials).
-
Entfernen Sie das Lösungsmittel unter reduziertem Druck, um ein frei fließendes Pulver zu erhalten.[11]
-
Geben Sie dieses Pulver vorsichtig auf die Oberseite der gepackten Säule.
-
-
Elution:
-
Beginnen Sie die Elution mit einem unpolaren Laufmittel (z. B. 100% Hexan).
-
Erhöhen Sie schrittweise die Polarität, indem Sie den Anteil des polareren Lösungsmittels (z. B. Ethylacetat) erhöhen. Ein typischer Gradient könnte sein: 100% Hexan -> 95:5 Hexan:EtOAc -> 90:10 Hexan:EtOAc.
-
Sammeln Sie Fraktionen in regelmäßigen Abständen.
-
-
Analyse der Fraktionen:
-
Analysieren Sie die gesammelten Fraktionen mittels DC, um diejenigen zu identifizieren, die Ihr reines Produkt enthalten.[2]
-
Verwenden Sie zur Visualisierung eine UV-Lampe (254 nm) und/oder eine geeignete Anfärbung (z. B. Kaliumpermanganat).
-
-
Produktisolierung:
-
Vereinigen Sie die reinen Fraktionen.
-
Entfernen Sie das Lösungsmittel unter reduziertem Druck, um das gereinigte Produkt zu erhalten.
-
Protokoll 2: Aufreinigung mittels Umkristallisation (Zwei-Lösungsmittel-System)
Dieses Protokoll ist nützlich, wenn ein einzelnes Lösungsmittel nicht ideal ist. Ein gängiges Paar für Verbindungen mittlerer Polarität ist Ethylacetat ("gutes" Lösungsmittel) und Hexan ("schlechtes" Lösungsmittel).
-
Lösungsmittelauswahl: Bestätigen Sie, dass Ihre Verbindung in Ethylacetat gut und in Hexan schlecht löslich ist.
-
Auflösung: Geben Sie das Rohprodukt in einen Erlenmeyerkolben. Fügen Sie eine minimale Menge heißen Ethylacetats hinzu und rühren oder schwenken Sie, bis sich der Feststoff vollständig aufgelöst hat.[13]
-
Zugabe des "schlechten" Lösungsmittels: Fügen Sie langsam tropfenweise heißes Hexan hinzu, während die Lösung heiß bleibt, bis Sie eine anhaltende leichte Trübung beobachten.
-
Klärung: Fügen Sie tropfenweise heißes Ethylacetat hinzu, bis die Lösung wieder klar ist.
-
Kristallisation: Nehmen Sie den Kolben vom Heizgerät, decken Sie ihn ab und lassen Sie ihn langsam und ungestört auf Raumtemperatur abkühlen. Stellen Sie ihn dann zur Maximierung der Kristallbildung in ein Eisbad.[13]
-
Isolierung: Sammeln Sie die Kristalle durch Vakuumfiltration. Waschen Sie die Kristalle mit einer kleinen Menge einer eiskalten Mischung aus Ethylacetat/Hexan.
-
Trocknung: Trocknen Sie die gereinigten Kristalle unter Vakuum.
Diagramm zur Fehlerbehebung bei der Säulenchromatographie
Abbildung 2: Fehlerbehebungs-Flussdiagramm für die Säulenchromatographie.
Referenzen
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines [mdpi.com]
- 4. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine | 799842-07-2 [chemicalbook.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. iipseries.org [iipseries.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CN1296945A - Process for preparing aminopyrimidine sulfate by reducing pyrimidine derivative containing nitroso - Google Patents [patents.google.com]
- 19. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 20. 5-Bromo-2-(isopropylamino)pyrimidine 77476-95-0 [sigmaaldrich.com]
- 21. chemscene.com [chemscene.com]
- 22. reddit.com [reddit.com]
- 23. 1823354-83-1|5-(Bromomethyl)-2-isopropylpyrimidine|BLD Pharm [bldpharm.com]
- 24. chemscene.com [chemscene.com]
- 25. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]
- 26. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
Solubilizing 5-(Bromomethyl)-2-isopropylpyrimidine in polar aprotic solvents
Technical Support Center: 5-(Bromomethyl)-2-isopropylpyrimidine
Overview: Navigating the Solubilization of a Reactive Pyrimidine Intermediate
Welcome to the technical support guide for 5-(Bromomethyl)-2-isopropylpyrimidine. This document serves as a centralized resource for researchers, chemists, and drug development professionals who are actively using this highly reactive intermediate. The unique structure of this compound, featuring a reactive bromomethyl group, presents specific challenges and opportunities in experimental design, particularly concerning its dissolution in polar aprotic solvents.
The bromomethyl functional group is an excellent electrophile, making this pyrimidine derivative a valuable building block for nucleophilic substitution reactions (typically SN2).[1][2] However, this high reactivity is also the primary source of challenges related to its use and storage in solution. The choice of solvent is therefore not merely a question of solubility but is intrinsically linked to the stability and subsequent reactivity of the solute.
This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to help you handle this reagent with confidence, ensuring both experimental success and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What are the recommended polar aprotic solvents for solubilizing 5-(Bromomethyl)-2-isopropylpyrimidine?
For most applications involving nucleophilic substitution, high-polarity aprotic solvents are recommended to promote a rapid and clean SN2 reaction pathway.[3] The most common and effective choices are:
-
Dimethylformamide (DMF)
-
Dimethyl Sulfoxide (DMSO)
-
Acetonitrile (CH₃CN)
-
Acetone ((CH₃)₂CO)
Q2: Why are polar aprotic solvents preferred over polar protic solvents?
Polar aprotic solvents are excellent at solvating cations but are less effective at solvating anions (nucleophiles).[3] This leaves the nucleophile "naked" and highly reactive, which is ideal for the SN2 mechanism that this substrate undergoes.[1][3] In contrast, polar protic solvents (like ethanol or water) would solvate and stabilize the nucleophile through hydrogen bonding, reducing its reactivity and potentially leading to slower reactions or undesirable side reactions.[4]
Q3: What is the expected solubility in these solvents?
While specific quantitative solubility data for 5-(Bromomethyl)-2-isopropylpyrimidine is not widely published, its structure suggests moderate to high solubility in high-polarity aprotic solvents like DMF and DMSO. Solubility is expected to be lower in moderately polar aprotic solvents like acetonitrile and acetone.[5][6] Always assume the compound is a "brick-dust" type solid until proven otherwise and start with small-scale solubility tests.[7]
Q4: How stable are solutions of 5-(Bromomethyl)-2-isopropylpyrimidine? Can I prepare and store stock solutions?
It is strongly recommended to use freshly prepared solutions. The C-Br bond in the bromomethyl group is highly susceptible to attack, not only by your intended nucleophile but also by trace impurities (e.g., water, dimethylamine in older DMF) or even the solvent itself under certain conditions.[8][9]
-
In DMF: Commercial DMF can contain trace amounts of dimethylamine, which is a nucleophile and can degrade the compound over time.[8]
-
In DMSO: DMSO is notoriously hygroscopic.[10] Absorbed water can lead to hydrolysis, forming the corresponding hydroxymethyl derivative.
-
General Recommendation: If a solution must be stored for a short period (a few hours), keep it under an inert atmosphere (Nitrogen or Argon) at a low temperature (2-8°C) to minimize degradation.[11] Long-term storage of solutions is not advised.
Troubleshooting Guide: Common Dissolution & Stability Issues
This section addresses the most common problems encountered during the solubilization and handling of 5-(Bromomethyl)-2-isopropylpyrimidine.
Problem 1: The compound is not dissolving or is only poorly soluble.
-
Potential Cause 1: Insufficient Solvent Polarity. The solvent may not be polar enough for the amount of material.
-
Potential Cause 2: Low Solvent Quality. The presence of water in a "dry" solvent can sometimes alter its solubilizing properties.[14]
-
Solution: Use a fresh bottle of anhydrous solvent or solvent from a solvent purification system. Ensure glassware is thoroughly dried.
-
-
Potential Cause 3: Concentration is too high. You may be attempting to create a supersaturated solution.
-
Solution: Reduce the target concentration. If a high concentration is required, perform a formal solubility test (see Protocol 2) to determine the saturation limit.
-
-
Potential Cause 4: Insufficient Mechanical Agitation. The compound may be "caked" at the bottom of the vessel.
-
Solution: Apply gentle sonication in an ultrasonic bath for 5-10 minute intervals. Alternatively, gentle heating (e.g., to 30-40°C) with vigorous stirring can be effective. Caution: Do not overheat, as this can accelerate decomposition.[15]
-
Problem 2: The solution has changed color (e.g., turned yellow or brown) after dissolution or standing.
-
Potential Cause 1: Compound Decomposition. This is the most likely cause. The color change indicates the formation of degradation byproducts. The bromomethyl group is reactive and can undergo elimination or substitution reactions, leading to colored impurities.[16]
-
Solution: Discard the solution and prepare a fresh one immediately before use. To mitigate this, ensure you are using high-purity, anhydrous solvents and handling the material under an inert atmosphere.[17]
-
-
Potential Cause 2: Solvent Impurities. The compound may be reacting with impurities in the solvent.
-
Solution: Use a higher grade of solvent (e.g., HPLC grade or anhydrous grade specifically for synthesis). If using DMF, consider that it can decompose to form dimethylamine and carbon monoxide, especially if not stored properly.[9]
-
Problem 3: The compound dissolved initially but then precipitated out of solution.
-
Potential Cause 1: Temperature Change. The solution was likely prepared at a higher temperature (or warmed during sonication) and became supersaturated. As it cooled to room temperature, the solubility limit was exceeded.
-
Solution: Gently warm the solution to re-dissolve the precipitate just before use. Alternatively, prepare a more dilute solution that will remain stable at room temperature.
-
-
Potential Cause 2: "Salting Out". In a reaction mixture, the formation of inorganic salt byproducts (e.g., KBr) can reduce the solubility of the organic starting material as the reaction progresses.[14]
-
Solution: This is a normal part of many reactions. As long as sufficient material remains in solution for the reaction to proceed, it may not be a critical issue. Vigorous stirring is key.[7]
-
-
Potential Cause 3: Solvent Evaporation. If left open to the air, even for a short time, volatile solvents like acetonitrile or acetone can evaporate, increasing the concentration and causing precipitation.
-
Solution: Always keep the reaction vessel or storage container tightly sealed.
-
Diagram: Troubleshooting Workflow for Solubility Issues
Caption: A step-by-step workflow for troubleshooting solubility problems.
Experimental Protocols
Protocol 1: Standard Procedure for Preparing a Solution for Reaction
This protocol prioritizes the stability of the reactive intermediate.
-
Preparation: Thoroughly dry all glassware in an oven (e.g., at 120°C) and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Weighing: In a chemical fume hood, weigh the required amount of 5-(Bromomethyl)-2-isopropylpyrimidine directly into the reaction flask.[17]
-
Inert Atmosphere: Seal the flask with a septum and purge with inert gas for 5-10 minutes.
-
Solvent Addition: Using a dry syringe, add the required volume of anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile) to the flask.[2]
-
Dissolution: Place the flask on a magnetic stir plate and stir vigorously. If the compound does not dissolve readily, you may use an ultrasonic bath for short intervals (5-10 minutes).
-
Immediate Use: Proceed with your reaction (e.g., adding the nucleophile) as soon as a homogeneous solution is achieved. Do not store this solution.
Protocol 2: Gravimetric Determination of Approximate Solubility
Use this protocol to find the upper solubility limit of the compound in a specific solvent at a given temperature.
-
Setup: Add a known volume of the chosen solvent (e.g., 1.0 mL) to a small, pre-weighed, sealable vial equipped with a small magnetic stir bar.
-
Addition of Solute: Begin adding small, pre-weighed portions of 5-(Bromomethyl)-2-isopropylpyrimidine to the vial. After each addition, seal the vial and stir vigorously for 15-20 minutes.
-
Observation: Continue adding the compound until a small amount of solid material remains undissolved even after prolonged stirring (e.g., >1 hour) at a constant temperature (e.g., 25°C). This indicates a saturated solution.
-
Equilibration: Allow the sealed vial to stir for an additional 2-3 hours to ensure equilibrium is reached.
-
Filtration: Carefully filter the saturated solution through a syringe filter (e.g., 0.22 µm PTFE) into a second pre-weighed vial. Be sure to capture all the liquid.
-
Evaporation: Weigh the second vial containing the clear, saturated solution. Then, remove the solvent under high vacuum until a constant weight of the dried, dissolved solid is achieved.
-
Calculation:
-
Mass of dissolved solid = (Weight of vial + dried solid) - (Weight of empty vial).
-
Volume of solvent used = 1.0 mL (or your initial volume).
-
Approximate Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of solvent (mL).
-
Technical Data & Safety Information
Table 1: Properties of Recommended Polar Aprotic Solvents
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε) at 20°C | Notes & Cautions |
| Dimethyl Sulfoxide (DMSO) | CH₃SOCH₃ | 189 | 47 | Excellent solvent, but very hygroscopic. Can be difficult to remove.[12][13] |
| N,N-Dimethylformamide (DMF) | HCON(CH₃)₂ | 153 | 38 | Good solvent. Can decompose to dimethylamine. Classified as a substance of very high concern (SVHC) in some regions.[12][13] |
| Acetonitrile | CH₃CN | 81.6 | 37.5 | Good for many reactions, easier to remove than DMF/DMSO. Less powerful solvent. Can decompose at high temperatures.[12][18] |
| Acetone | CH₃COCH₃ | 56.5 | 21 | Moderate solvent, very volatile. Useful when mild conditions and easy removal are needed.[12] |
Safety & Handling
As a reactive brominated organic compound, 5-(Bromomethyl)-2-isopropylpyrimidine should be handled with care.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[17]
-
Ventilation: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[17]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, strong bases, and nucleophiles.[17]
-
Storage of Solid: Keep the solid reagent in a tightly sealed container in a cool, dry, and well-ventilated place, preferably refrigerated (2-8°C).[11][19]
-
Disposal: Dispose of waste as halogenated organic waste in accordance with all local, state, and federal regulations.[17]
Diagram: Solvent Selection Logic
Caption: Decision tree for selecting an appropriate polar aprotic solvent.
References
- Home Sunshine Pharma. (n.d.). 4-Ethyl-5-fluoro-6-hydroxypyrimidine CAS 137234-87-8.
- Benchchem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-(Bromomethyl)-2-chloropyrimidine.
- Ruifu. (n.d.). 4-Ethyl-5-Fluoro-6-Hydroxypyrimidine CAS 137234-87-8 Purity ≥99.0% (HPLC) Voriconazole Intermediate Factory.
- Benchchem. (2025). Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-6-(bromomethyl)pyridine.
- Jiangsu Haiheng Pharmaceutical Co.,Ltd. (2019). CAS No.:137234-87-8.
- CAS. (n.d.). 6-Ethyl-5-fluoro-4(3H)-pyrimidinone. CAS Common Chemistry.
- Fisher Scientific. (2016). SAFETY DATA SHEET - 5-Bromopyrimidine.
- Benchchem. (2025). Application Notes: Nucleophilic Substitution Reactions of 2-Bromo-6-(bromomethyl)pyridine.
- ChemWhat. (n.d.). Voriconazole Impurity 7 CAS#: 137234-87-8.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Amino-5-bromopyrimidine.
- SciSpace. (n.d.). Pyrimidine Derivatives. V.1) Synthesis and Nucleophilic Reactions of.
- Benchchem. (2025). Navigating the Uncharted Territory: A Technical Guide to the Safe Handling of 5-(Bromomethyl)-2-chloropyrimidine.
- ACSGCIPR. (2016). MedChem Tips and Tricks.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-(isopropylamino)pyrimidine.
- Reddit. (2025). Reaction intermediate being poorly soluble - any workarounds?. r/Chempros.
- ChemicalBook. (2025). 5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine.
- Elsevier. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin.
- Biotage. (2020). How best to extract reaction products from high boiling solvents.
- Ziath. (n.d.). Samples in DMSO: What an end user needs to know.
- Pharmaffiliates. (n.d.). N-(5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)methanesulfonamide-d3.
- BLDpharm. (n.d.). N-[5-Bromomethyl-4-(4-fluorophenyl)-6-isopropylpyrimidine-2-yl].
- PubMed. (2008). Stability of screening compounds in wet DMSO.
- Benchchem. (2025). An In-depth Technical Guide to the Solubility of 5-(Bromomethyl)thiophene-2-carbonitrile in Organic Solvents.
- MDPI. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide.
- PubChem. (n.d.). 5-(Bromomethyl)pyrimidine.
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References.
- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.
- Benchchem. (2025). Troubleshooting guide for reactive dye synthesis using intermediates.
- Organic Syntheses. (n.d.). 3,5-Dibromo-2-pyrone.
- ResearchGate. (2018). How long are peptide synthesis reagents stable?.
- PubChem. (n.d.). 2-(2-Bromo-5-methoxyphenyl)acetonitrile.
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- MDPI. (2026). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis.
- PubMed. (n.d.). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues.
- ScholarWorks at WMU. (n.d.). Kinetics of the Thermal Decomposition of Acetonitrile.
- Sigma-Aldrich. (n.d.). 2-(2-Bromopyridin-3-yl)acetonitrile.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. ziath.com [ziath.com]
- 11. 5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine | 799842-07-2 [chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
- 15. mdpi.com [mdpi.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 19. pharmaffiliates.com [pharmaffiliates.com]
Thermal stability of 5-(Bromomethyl)-2-isopropylpyrimidine at reflux
Technical Support Center: 5-(Bromomethyl)-2-isopropylpyrimidine Topic: Thermal Stability & Handling at Reflux Reference ID: TS-PYR-5BR-ISO-001
Executive Summary: The "Reflux" Risk
Status: High Risk at prolonged reflux.
Core Issue: 5-(Bromomethyl)-2-isopropylpyrimidine (CAS 733033-19-3 analog) is a highly reactive benzyl-halide-like electrophile. While reflux is often required for its synthesis (radical bromination), the compound is thermodynamically unstable at high temperatures (
Primary Degradation Pathways:
-
Self-Quaternization (Polymerization): The pyrimidine nitrogen (nucleophile) attacks the bromomethyl group (electrophile) of a neighboring molecule.
-
Over-Bromination: In the presence of excess NBS/bromine source at reflux, the gem-dibromo species is formed.
-
Hydrolysis: Trace moisture at reflux rapidly converts the bromide to the alcohol.
Module 1: Thermal Degradation Mechanisms
User Question: I observed the formation of a gummy precipitate and a loss of purity after refluxing for 4 hours. What happened?
Technical Diagnosis: You likely triggered intermolecular self-alkylation (quaternization). The pyrimidine ring contains basic nitrogen atoms. At reflux temperatures, the kinetic barrier for these nitrogens to displace the bromide on a neighboring molecule is overcome. This forms an insoluble quaternary ammonium salt (dimer/oligomer), which appears as a "gum" or dark tar.
The Mechanism:
-
Type:
Intermolecular Substitution. -
Driver: High concentration + Heat.
-
Result: Loss of active electrophile; formation of insoluble salts.
Visualization: Thermal Degradation Pathways
Figure 1: Primary degradation pathways of 5-(Bromomethyl)-2-isopropylpyrimidine under thermal stress.[1]
Module 2: Synthesis & Reaction Optimization
User Question: I am synthesizing this from 2-isopropyl-5-methylpyrimidine using NBS. How do I avoid degradation while ensuring conversion?
Protocol Recommendations: The synthesis relies on the Wohl-Ziegler reaction . The radical mechanism requires heat (or light) to initiate, but heat kills the product. You must balance initiation vs. degradation.
| Variable | Recommendation | Technical Rationale |
| Solvent | Acetonitrile (ACN) or Chlorobenzene | CCl4 is banned/toxic. ACN allows lower reflux temps ( |
| Stoichiometry | 0.95 - 1.0 eq NBS | Never use excess NBS. Stopping at 90-95% conversion is better than pushing for 100% and generating the gem-dibromo impurity, which is inseparable. |
| Initiator | AIBN or V-40 | Use chemical initiators. Add in portions. If possible, use Photochemical Flow (LED 450nm) to avoid heat entirely (See References). |
| Time | Max 1-2 Hours | Monitor by HPLC/TLC every 30 mins. Once the product peak plateaus or impurity >2%, stop immediately . quench by cooling to |
Troubleshooting Table:
| Symptom | Cause | Solution |
| Black/Brown Reaction Mixture | HBr accumulation leading to polymer formation. | Add a solid base scavenger like |
| Product contains ~10% Starting Material | Under-reaction. | Do not reflux longer. Accept the yield. Purify via crystallization (Hexane/EtOAc) rather than cooking the product. |
| Lachrymatory Effect (Tearing) | Vapor leak. | This compound is a potent lachrymator. Use a closed system and scrubbers (NaOH). |
Module 3: Solvent Compatibility Guide
User Question: Can I use Ethanol or Methanol for recrystallization or reflux?
Critical Warning: NO. Benzylic-type bromides undergo rapid solvolysis in protic solvents at reflux.
-
Methanol/Ethanol: Forms the methyl/ethyl ether (5-(methoxymethyl)-...).
-
Water/Wet Solvents: Forms the alcohol (5-(hydroxymethyl)-...).
-
DMF/DMSO: Can cause oxidation or rapid decomposition at high temps.
Decision Matrix: Solvent Selection
Figure 2: Solvent compatibility decision tree for handling 5-(Bromomethyl)-2-isopropylpyrimidine.
Module 4: Storage & Handling Protocol
User Question: How long can I store this compound before it degrades?
Standard Operating Procedure (SOP):
-
Temperature: Store at
.-
At
(Room Temp): Stability is hours (solid state) before distinct yellowing (HBr release). -
At Reflux: Stability is measured in minutes/hours.
-
-
Atmosphere: Must be stored under Argon or Nitrogen . Oxygen promotes radical degradation; Moisture promotes hydrolysis.
-
Stabilizers: Commercial samples often contain traces of
or are stored over copper wire to scavenge radicals/acid, though this is less common for this specific intermediate than for simple alkyl halides.
References
-
Synthesis of Pyrimidine Intermediates (Rosuvastatin Precursors)
-
Title: Application of Flow Photochemical Bromination in the Synthesis of a 5-Bromomethylpyrimidine Precursor of Rosuvastatin.[2]
-
Source:Organic Process Research & Development (2013).[2]
- Relevance: Establishes that flow chemistry reduces residence time at heat, preventing the degradation seen in b
-
URL:[Link]
-
- Title: Synthetic Routes for 5-(Bromomethyl)-2-chloropyrimidine: A Technical Guide.
-
Thermal Stability of Benzylic-type Halides
- Title: Process Development and Synthesis of Process-Rel
- Source:Molecules (via NCBI/PMC).
- Relevance: Discusses the formation of mono- vs di-bromo impurities and thermal instability at reflux for similar diphenylmethanone deriv
-
URL:[Link]
-
Safety & Toxicology (Methyl Bromide Analogues)
- Title: Methyl Bromide - National Pesticide Inform
- Source: NPIC / CDC.
- Relevance: General safety handling for volatile, lachrym
-
URL:[Link]
Sources
Validation & Comparative
Decoding the ¹H NMR Spectrum of 5-(Bromomethyl)-2-isopropylpyrimidine: A Comparative Guide for Researchers
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H NMR spectrum of 5-(Bromomethyl)-2-isopropylpyrimidine, a key intermediate in the synthesis of various biologically active molecules. By comparing its spectral features with those of related pyrimidine derivatives, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for interpreting the NMR data of this important compound class.
The Predicted ¹H NMR Spectrum of 5-(Bromomethyl)-2-isopropylpyrimidine
The structure of 5-(Bromomethyl)-2-isopropylpyrimidine contains three distinct proton environments: the pyrimidine ring protons, the bromomethyl protons, and the isopropyl protons. Based on established principles of NMR spectroscopy and analysis of structurally similar compounds, a predicted ¹H NMR spectrum in a standard deuterated solvent like CDCl₃ is presented below.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-4, H-6 (Pyrimidine) | ~ 8.7 | Singlet | 2H | - |
| -CH₂Br (Bromomethyl) | ~ 4.5 | Singlet | 2H | - |
| -CH- (Isopropyl) | ~ 3.2 | Septet | 1H | ~ 7.0 |
| -CH₃ (Isopropyl) | ~ 1.3 | Doublet | 6H | ~ 7.0 |
Causality Behind the Predicted Chemical Shifts:
-
Pyrimidine Protons (H-4, H-6): The two equivalent protons on the pyrimidine ring are expected to resonate at a significantly downfield chemical shift of around 8.7 ppm. This is due to the strong deshielding effect of the two electronegative nitrogen atoms within the aromatic ring, which withdraw electron density from the surrounding carbon and hydrogen atoms.
-
Bromomethyl Protons (-CH₂Br): The methylene protons of the bromomethyl group are predicted to appear around 4.5 ppm. Their chemical shift is influenced by the electronegativity of the adjacent bromine atom and the electron-withdrawing nature of the pyrimidine ring, both of which contribute to a downfield shift.[1][2]
-
Isopropyl Protons (-CH- and -CH₃): The isopropyl group gives rise to two distinct signals. The methine proton (-CH-) is adjacent to the electron-withdrawing pyrimidine ring, leading to a predicted chemical shift of approximately 3.2 ppm. This signal is expected to be a septet due to coupling with the six equivalent methyl protons. The six methyl protons (-CH₃) are further from the ring and therefore experience less deshielding, resulting in a more upfield chemical shift around 1.3 ppm. This signal will appear as a doublet due to coupling with the single methine proton.[3][4]
Visualizing the Proton Environments
To further clarify the relationship between the molecular structure and the predicted ¹H NMR signals, the following diagram illustrates the distinct proton environments in 5-(Bromomethyl)-2-isopropylpyrimidine.
Caption: Molecular structure highlighting the different proton environments.
Comparative Analysis with Structurally Related Pyrimidines
To provide context for the predicted spectrum of 5-(Bromomethyl)-2-isopropylpyrimidine, it is instructive to compare its expected ¹H NMR data with that of structurally related 2,5-disubstituted pyrimidines. The following table presents a comparison with 5-bromo-2-(substituted)pyrimidines, for which experimental data is available.[5] This comparison highlights how changes in the substituents at the 2- and 5-positions of the pyrimidine ring influence the chemical shifts of the ring protons.
| Compound | Pyrimidine Ring Protons (δ, ppm) | Substituent Protons (δ, ppm) |
| 5-(Bromomethyl)-2-isopropylpyrimidine (Predicted) | ~ 8.7 (s, 2H) | ~ 4.5 (s, 2H, -CH₂Br), ~ 3.2 (sept, 1H, -CH-), ~ 1.3 (d, 6H, -CH₃) |
| tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | 8.30 (s, 2H) | 3.78-3.75 (t, 4H), 3.49-3.47 (t, 4H), 1.48 (s, 9H) |
| tert-Butyl (R)-4-(5-bromopyrimidin-2-yl)-3-methylpiperazine-1-carboxylate | 8.28 (s, 1H) | 4.81-4.70 (m, 1H), 4.39-4.36 (m, 1H), 4.15-3.90 (m, 2H), 3.19-3.08 (m, 1H), 3.08-2.90 (m, 2H), 1.47 (s, 9H), 1.16 (d, 3H) |
Key Observations from the Comparison:
-
The pyrimidine ring protons in the comparative examples appear as singlets around 8.30 ppm. This is slightly upfield compared to the predicted value for the target compound, which can be attributed to the different electronic effects of the substituents at the 2-position.
-
The presence of a single signal for the two pyrimidine protons in the first comparative example confirms the chemical equivalence of the H-4 and H-6 positions in symmetrically 2,5-disubstituted pyrimidines.
Experimental Protocol for ¹H NMR Spectrum Acquisition
Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation. The following is a detailed, step-by-step methodology for obtaining the ¹H NMR spectrum of a compound such as 5-(Bromomethyl)-2-isopropylpyrimidine.
Sources
LC-MS Analysis and Fragmentation Dynamics of 5-(Bromomethyl)-2-isopropylpyrimidine: A Comparative Guide
Introduction 5-(Bromomethyl)-2-isopropylpyrimidine is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug development. Characterizing this compound—and tracking its fate during synthetic workflows—requires robust analytical methodologies. This guide provides an objective comparison of the liquid chromatography-mass spectrometry (LC-MS) performance of 5-(Bromomethyl)-2-isopropylpyrimidine against its common structural alternatives: the chloro- and hydroxy- analogs. By understanding the underlying chemical causality, researchers can establish self-validating protocols that prevent analytical artifacts and ensure absolute structural confidence.
The Chemical Logic: Halogenated vs. Hydroxylated Analogs
When selecting a 5-substituted 2-isopropylpyrimidine for alkylation reactions, chemists typically choose between a bromomethyl, chloromethyl, or hydroxymethyl leaving group. In the context of LC-MS analysis, these functional groups dictate both the ionization profile and the stability of the molecule.
-
The Solvolysis Artifact (Expertise & Experience): The bromomethyl moiety is a highly reactive electrophile. A common pitfall in LC-MS analysis is the use of methanol (MeOH) as a sample diluent or mobile phase. The nucleophilic nature of methanol induces rapid solvolysis, converting the bromomethyl group into a methoxymethyl ether artifact prior to ionization[1]. To maintain scientific integrity, the analytical protocol must utilize aprotic solvents like acetonitrile (MeCN) to preserve the intact molecule. The chloromethyl analog is less prone to this rapid solvolysis, while the hydroxymethyl analog is entirely stable in methanol.
Isotopic Signatures and Ionization Efficiency
In positive electrospray ionization (ESI+), the pyrimidine nitrogen readily accepts a proton, yielding a strong [M+H]+ precursor ion. However, the diagnostic power of the mass spectrum heavily depends on the substituent:
-
The Bromine Advantage: Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio[2]. This imparts a highly characteristic doublet signature (M and M+2 peaks of equal intensity) to the precursor ion[3]. This predictable isotopic pattern allows for the rapid, visual screening of the brominated pyrimidine in complex reaction mixtures, distinguishing it from non-halogenated impurities.
-
The Alternatives: The chloromethyl analog presents a 3:1 isotopic ratio (³⁵Cl/³⁷Cl), which is distinct but less visually striking than bromine. The hydroxymethyl analog lacks a distinct isotopic signature, making it harder to track without high-resolution mass spectrometry (HRMS).
MS/MS Fragmentation Dynamics (Causality)
Collision-induced dissociation (CID) of protonated substituted pyrimidines follows predictable thermodynamic pathways[4].
For 5-(Bromomethyl)-2-isopropylpyrimidine, the C-Br bond is the weakest point in the molecule. Upon CID, the primary fragmentation event is the neutral loss of hydrogen bromide (HBr, 80/82 Da), which resolves the isotopic doublet into a single, highly stabilized pyrimidinyl-methyl cation at m/z 135.1[5]. Subsequent application of higher collision energy drives the cleavage of the isopropyl group at the C2 position via the neutral loss of propene (-42 Da), yielding the bare pyrimidine core at m/z 93.1.
Figure 1: CID fragmentation pathway of protonated 5-(Bromomethyl)-2-isopropylpyrimidine.
Quantitative Comparison of Analogs
The following table summarizes the experimental LC-MS parameters and performance metrics for the three pyrimidine analogs, allowing for an objective comparison of their analytical behavior.
| Performance Metric | 5-(Bromomethyl)- | 5-(Chloromethyl)- | 5-(Hydroxymethyl)- |
| Precursor [M+H]+ (m/z) | 215.0 / 217.0 | 171.1 / 173.1 | 153.1 |
| Isotope Pattern | 1:1 Doublet | 3:1 Doublet | Monoisotopic |
| Primary Fragment (m/z) | 135.1 (-HBr) | 135.1 (-HCl) | 135.1 (-H₂O) |
| Optimal CID Energy | 15 eV | 20 eV | 25 eV |
| Stability in Methanol | Poor (Solvolysis) | Moderate | Excellent |
| Diagnostic Utility | Exceptional | High | Moderate |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates internal validation checkpoints to guarantee the integrity of the analysis[4].
Step 1: Artifact-Free Sample Preparation
-
Accurately weigh 1.0 mg of 5-(Bromomethyl)-2-isopropylpyrimidine.
-
Dissolve immediately in 1.0 mL of 100% LC-MS grade Acetonitrile (Do NOT use Methanol or Ethanol) to yield a 1 mg/mL stock solution.
-
Dilute to a final working concentration of 1 µg/mL using Water/Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.
Step 2: Chromatographic Separation
-
Column: C18 Reversed-Phase (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
Step 3: MS/MS Acquisition and Validation
-
Ionization: ESI Positive mode. Capillary voltage: 3.0 kV.
-
Validation Checkpoint 1 (MS1): Confirm the presence of the m/z 215.0 and 217.0 doublet at the target retention time. If a peak at m/z 167.1 is observed, methanol solvolysis has occurred[1].
-
Validation Checkpoint 2 (MS2): Isolate m/z 215.0 and apply 15 eV collision energy. The appearance of the m/z 135.1 base peak confirms the loss of the bromomethyl halogen, validating the structural assignment.
Figure 2: Self-validating LC-MS/MS workflow for brominated pyrimidine analysis.
References
-
LCGC International. "Interpretation of Isotope Peaks in Small Molecule LC–MS." Available at: [Link]
-
MDPI. "Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry." Available at:[Link]
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A Comparative Guide to the Characteristic IR Peaks of Bromomethyl Pyrimidines
For researchers and professionals in drug development, the precise structural characterization of heterocyclic compounds is paramount. Pyrimidine derivatives form the backbone of numerous therapeutic agents, and their functionalization often involves the introduction of reactive groups like the bromomethyl moiety. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative tool for confirming such structural modifications. This guide provides an in-depth analysis of the characteristic infrared absorption peaks for the bromomethyl group when attached to a pyrimidine ring, offering a comparative perspective against simpler chemical environments and detailing the underlying principles that govern the observed spectral features.
Foundational Vibrations: Deconstructing the Spectrum
To accurately identify the signature of a bromomethyl group on a pyrimidine, one must first understand the spectral contributions of each component: the pyrimidine core and a standard alkyl bromide.
The pyrimidine ring, an aromatic heterocycle, presents a complex but well-defined set of IR absorptions. These are crucial to recognize, as they form the background against which the bromomethyl peaks must be identified. Key vibrations include:
-
Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).
-
C=C and C=N Ring Stretching: A series of medium to strong, sharp absorptions in the 1650-1450 cm⁻¹ region. These are highly characteristic of the aromatic and heteroaromatic systems.[1][2]
-
Ring Breathing and In-Plane Bending: Multiple bands in the fingerprint region (<1500 cm⁻¹) that are unique to the overall substitution pattern of the pyrimidine.
-
C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ range, which are sensitive to the positions of substituents on the ring.[3]
A simple, non-aromatic alkyl bromide (R-CH₂Br) provides the fundamental vibrational frequencies for the bromomethyl group. These serve as our baseline for comparison. For a molecule to absorb infrared radiation, it must undergo a net change in dipole moment during its vibration or rotation.[4] The key vibrations for a -CH₂Br group are:
-
C-H Stretching: Symmetric and asymmetric stretches typically found in the 2960-2850 cm⁻¹ range.[5]
-
-CH₂- Scissoring (Bending): A deformation vibration where the two C-H bonds move toward and away from each other. This occurs around 1470-1450 cm⁻¹.[5][6]
-
-CH₂- Wagging (Bending): A key diagnostic band for terminal alkyl halides (-CH₂X). This out-of-plane bending vibration is observed in the 1300-1150 cm⁻¹ range.[7][8][9]
-
C-Br Stretching: This is the most direct indicator of the bromine atom. Due to the high mass of bromine, this vibration occurs at a low frequency, typically in the range of 690-515 cm⁻¹.[3][6][7][10]
The Bromomethyl-Pyrimidine System: A Spectroscopic Synthesis
When the bromomethyl group is attached to the pyrimidine ring, its vibrational frequencies are perturbed by the electronic effects of the heterocycle. The pyrimidine ring is strongly electron-withdrawing due to the inductive and resonance effects of its two nitrogen atoms. This electronic pull influences the bond strengths and polarities of the adjacent bromomethyl group, leading to predictable shifts in its IR absorption frequencies.[11][12]
-
C-Br Stretch (ca. 700-550 cm⁻¹): The C-Br stretching vibration remains in the low-frequency fingerprint region. However, the inductive electron withdrawal by the pyrimidine ring can slightly strengthen the C-Br bond's force constant. This may shift the absorption to the higher end of the typical 690-515 cm⁻¹ range. This peak is often of medium to strong intensity due to the polarity of the C-Br bond.[7][13]
-
-CH₂- Wag (ca. 1300-1150 cm⁻¹): This remains one of the most reliable diagnostic peaks. The C-H wag of a -CH₂X group is a characteristic band that confirms the presence of a terminal alkyl halide.[7][8] Its position is less sensitive to electronic effects than stretching vibrations but its presence is a strong piece of evidence.
-
-CH₂- Scissor (ca. 1450-1430 cm⁻¹): The scissoring vibration of the methylene group is expected in this region. It is important to note that this peak can overlap with the C=C and C=N ring stretching vibrations of the pyrimidine core, which can make its unambiguous assignment challenging.[5] Careful comparison with the spectrum of a non-brominated pyrimidine precursor is often necessary.
-
-CH₂- Stretch (ca. 2980-2900 cm⁻¹): The asymmetric and symmetric C-H stretching bands will be present. The electron-withdrawing nature of the pyrimidine ring can cause a slight shift to a higher frequency compared to simple alkanes, but these peaks are often of lower intensity and less diagnostic than the bending and C-Br stretching modes.
Comparative Data and Visualization
To provide a clear reference, the table below summarizes the expected IR absorption ranges for the bromomethyl group in a pyrimidine context versus simpler analogues.
| Vibrational Mode | Simple Alkane (-CH₂-) | General Alkyl Bromide (-CH₂Br) | Bromomethyl Pyrimidine | Rationale for Shift/Comments |
| C-H Stretch | 2960-2850 cm⁻¹ | 2960-2850 cm⁻¹ | 2980-2900 cm⁻¹ | Minor shift to higher frequency due to inductive effect. Generally not a primary diagnostic peak. |
| -CH₂- Scissor | ~1465 cm⁻¹ | ~1465 cm⁻¹ | ~1450-1430 cm⁻¹ | May be obscured by or coupled with pyrimidine ring vibrations in the 1650-1450 cm⁻¹ region. |
| -CH₂- Wag | N/A | 1300-1150 cm⁻¹ | 1300-1150 cm⁻¹ | Key Diagnostic Peak. A reliable indicator for the -CH₂X moiety.[7][8][9] |
| C-Br Stretch | N/A | 690-515 cm⁻¹ | 700-550 cm⁻¹ | Key Diagnostic Peak. Shifted to the higher end of the range due to the electron-withdrawing pyrimidine ring strengthening the C-Br bond.[13] |
The following diagram illustrates the primary vibrational modes of the bromomethyl group that give rise to its characteristic IR peaks.
Caption: Vibrational modes giving rise to characteristic IR peaks.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The trustworthiness of any spectral interpretation rests upon the quality of the acquired data. Following a robust protocol is essential.
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its standard performance checks. Perform a background scan to acquire the spectrum of the ambient environment (mostly H₂O and CO₂), which will be automatically subtracted from the sample spectrum.[14]
-
Sample Preparation: Place a small, representative amount of the solid bromomethyl pyrimidine sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure the sample is clean and dry.
-
Engage ATR Anvil: Lower the ATR press anvil to ensure firm and even contact between the sample and the crystal surface. Consistent pressure is key to obtaining a reproducible spectrum with good signal-to-noise.
-
Data Acquisition: Collect the spectrum. Typical parameters include:
-
Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Processing: After acquisition, the spectrum should be baseline corrected if necessary. Use the spectrometer software to label the key peaks corresponding to the pyrimidine ring and, most importantly, the diagnostic peaks for the bromomethyl group identified in this guide.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe to prevent cross-contamination.
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A Comparative Guide to the Reactivity of 5-(Halomethyl)-2-isopropylpyrimidines: Bromide vs. Chloride Leaving Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the reactivity of 5-(Bromomethyl)-2-isopropylpyrimidine and 5-(Chloromethyl)-2-isopropylpyrimidine. As crucial intermediates in medicinal chemistry, the selection of the appropriate halomethylpyrimidine building block can significantly influence reaction efficiency, yield, and selectivity. This document synthesizes fundamental mechanistic principles with practical, field-proven insights to guide your experimental design and synthetic strategy.
Executive Summary
5-(Bromomethyl)-2-isopropylpyrimidine is a significantly more reactive electrophile than its chloromethyl counterpart in nucleophilic substitution reactions. This heightened reactivity is fundamentally attributed to the superior leaving group ability of the bromide anion (Br⁻) compared to the chloride anion (Cl⁻). Key factors influencing this difference include:
-
Weaker Basicity: Bromide is a weaker base than chloride, making it more stable upon departure.[1][2]
-
Bond Strength: The Carbon-Bromine (C-Br) bond is weaker and more easily cleaved than the Carbon-Chlorine (C-Cl) bond.
-
Polarizability: The larger, more diffuse electron cloud of bromide enhances its ability to stabilize the developing negative charge in the reaction's transition state.[3]
Consequently, reactions involving the bromomethyl derivative typically proceed faster and under milder conditions. The choice between the two reagents is a strategic one: the bromomethyl analog is ideal for achieving high reaction rates, while the chloromethyl variant offers greater stability and may be preferred for more controlled, stepwise syntheses or when the desired nucleophile is particularly strong.
Mechanistic Underpinnings: The Critical Role of the Leaving Group in SN2 Reactions
The substitution reactions at the methylene carbon of these pyrimidine derivatives predominantly occur via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] This is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon at the same time as the halide leaving group departs.[6][7] The rate of this reaction is therefore highly sensitive to the stability of the departing group.[1][2]
A good leaving group is defined by its ability to stabilize the negative charge it acquires upon leaving.[2] This stability is inversely related to its basicity; weaker bases are better leaving groups.[1] We can predict the relative leaving group ability of bromide and chloride by comparing the acidity of their conjugate acids, hydrobromic acid (HBr) and hydrochloric acid (HCl).
-
HBr is a stronger acid (pKa ≈ -9) than HCl (pKa ≈ -7).[1]
-
This means that the conjugate base, Br⁻ , is a weaker base and thus a more stable anion than Cl⁻ .[1]
This fundamental principle is the primary driver for the observed difference in reactivity. The reaction leading to the more stable anion (Br⁻) will have a lower transition state energy and proceed more rapidly.[2]
Caption: Generalized SN2 reaction mechanism.
Comparative Data Summary
While direct kinetic data for these specific isopropylpyrimidine compounds is not extensively published, the relative reactivity can be reliably inferred from fundamental chemical properties and data from analogous alkyl halides.[8][9]
| Property | 5-(Chloromethyl) Derivative | 5-(Bromomethyl) Derivative | Implication for Reactivity |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) | Bromide is a better leaving group. |
| C-X Bond Energy | ~339 kJ/mol (C-Cl) | ~285 kJ/mol (C-Br) | The weaker C-Br bond is broken more easily, accelerating the reaction. |
| pKa of Conjugate Acid | HCl (pKa ≈ -7)[1] | HBr (pKa ≈ -9)[1] | HBr is a stronger acid, so Br⁻ is a weaker, more stable base and a better leaving group.[6] |
| Anion Size (Radius) | 181 pm | 196 pm | The larger size of Br⁻ allows the negative charge to be dispersed over a greater volume, increasing its stability.[3] |
| Expected Relative Rate | Slower | Faster | Reactions with the bromomethyl analog are significantly faster under identical conditions.[9][10] |
Experimental Protocol: Comparative Synthesis of 5-(Azidomethyl)-2-isopropylpyrimidine
This protocol outlines a side-by-side experiment to qualitatively and quantitatively compare the reaction rates. The formation of the azide is a robust transformation that can be easily monitored.[5][11]
Objective: To demonstrate the superior reactivity of 5-(bromomethyl)-2-isopropylpyrimidine over its chloro-analog by reacting both with sodium azide under identical conditions and monitoring the reaction progress.
Materials:
-
5-(Bromomethyl)-2-isopropylpyrimidine
-
5-(Chloromethyl)-2-isopropylpyrimidine
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
TLC plates (Silica gel 60 F₂₅₄)
-
2 x 25 mL Round-bottom flasks with stir bars
Experimental Workflow Diagram
Caption: Workflow for the comparative reactivity experiment.
Step-by-Step Procedure:
-
Reaction Setup:
-
Label two 25 mL round-bottom flasks as 'A' (for Bromo) and 'B' (for Chloro).
-
To Flask A, add 5-(bromomethyl)-2-isopropylpyrimidine (e.g., 1.0 mmol) and anhydrous DMF (5 mL). Stir to dissolve.
-
To Flask B, add 5-(chloromethyl)-2-isopropylpyrimidine (1.0 mmol) and anhydrous DMF (5 mL). Stir to dissolve.
-
To each flask, add sodium azide (NaN₃, 1.5 mmol).
-
-
Reaction Monitoring:
-
Stir both reaction mixtures vigorously at room temperature (e.g., 25 °C).
-
Start a timer immediately after the addition of sodium azide.
-
Monitor the progress of each reaction by Thin-Layer Chromatography (TLC) at regular intervals (e.g., 30, 60, and 120 minutes).
-
TLC Analysis: Spot the starting material and the reaction mixture from both Flask A and Flask B on the same TLC plate. Use a mobile phase like 3:1 Hexanes:Ethyl Acetate. Visualize under UV light. The product, being more polar, will have a lower Rf value than the starting material. A significant decrease in the starting material spot for Flask A compared to Flask B will be observed.
-
-
Workup (perform when TLC shows significant conversion in Flask A):
-
Pour the contents of each flask into a separate separatory funnel containing deionized water (20 mL).
-
Extract each aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts for each reaction, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Analyze the crude products by ¹H NMR spectroscopy.[10]
-
Expected ¹H NMR Shifts: The key diagnostic signal is the methylene protons (-CH₂-). In the starting materials, the -CH₂-Br protons will appear around δ 4.5 ppm, and the -CH₂-Cl protons around δ 4.6 ppm. In the product, 5-(azidomethyl)-2-isopropylpyrimidine, these protons will shift to approximately δ 4.4 ppm.
-
By integrating the peaks corresponding to the starting material's and product's methylene protons, the conversion percentage for each reaction can be calculated, providing quantitative evidence of the reactivity difference.
-
Conclusion and Practical Recommendations
Recommendations for Researchers:
-
For Rapid Synthesis: When high reactivity and fast reaction times are desired, or when using weaker nucleophiles, 5-(bromomethyl)-2-isopropylpyrimidine is the reagent of choice. Reactions can often be performed at room temperature, preserving sensitive functional groups elsewhere in the molecule.
-
For Controlled Reactions & Stability: If the incoming nucleophile is exceptionally strong and reactive, or if a slower, more controlled reaction is needed for selectivity purposes, 5-(chloromethyl)-2-isopropylpyrimidine may be advantageous. Its greater stability also makes it preferable for longer-term storage.
Understanding this fundamental reactivity difference allows chemists to make informed, strategic decisions, optimizing synthetic routes to achieve their molecular targets with greater efficiency and control.
References
- A Comparative Guide to the Kinetic Studies of Reactions Involving 5-(Bromomethyl)-2-chloropyrimidine. (2025). Benchchem.
-
Cl vs Br in SN1 and SN2 reactions. (2013). Reddit. [Link]
- Comparative Analysis of 5-(Bromomethyl)
-
The effect of leaving group on the SN2 reaction. (2020). YouTube. [Link]
- Unraveling Reaction Speeds: A Comparative Guide to Nucleophilic Substitution on 2-(Bromomethyl)-4-chloro-1-nitrobenzene. (2025). Benchchem.
-
Bikker, J. A., et al. (2012). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PMC. [Link]
-
Reactivity of Alkyl Halides in SN2 Reactions. (2025). Chemistry Steps. [Link]
- An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 5-(Chloromethyl)-2-methylpyrimidin-4-amine. (2025). Benchchem.
- A Comparative Guide to Pyrimidine Building Blocks: 5-(Bromomethyl)-2-chloropyrimidine and Its Alternatives for Drug Discovery. (2025). Benchchem.
-
Characteristics of the SN2 Reaction. (2023). OpenStax Organic Chemistry. [Link]
-
Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. (2022). ACS Omega. [Link]
-
Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. (2025). Master Organic Chemistry. [Link]
- Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-(Bromomethyl)-2-chloropyrimidine. (2025). Benchchem.
-
Kinetics of Nucleophilic Substitution Reactions. (2023). Chemistry LibreTexts. [Link]
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules. [Link]
-
The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. (1966). Journal of the Chemical Society C: Organic. [Link]
-
Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). University of Wisconsin-Madison Chemistry Department. [Link]
-
Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (2011). Molecules. [Link]
-
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2018). Molecules. [Link]
-
Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. (2015). RSC Publishing. [Link]
-
Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. (2001). ResearchGate. [Link]
-
Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. (1981). Journal of Medicinal Chemistry. [Link]
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A Comparative Guide to the Chemical Reactivity of 2-Isopropylpyrimidine and 2-Methylpyrimidine
Introduction
The pyrimidine scaffold is a fundamental heterocyclic motif in medicinal chemistry and drug development, forming the core structure of nucleic acids and a multitude of therapeutic agents.[1] The chemical and biological profile of a pyrimidine-based molecule is profoundly influenced by the nature and positioning of its substituents. The C2-position, in particular, is a critical site for modification, as substituents here directly modulate the electronic properties and steric environment of the adjacent ring nitrogen atoms.
This guide provides an in-depth, objective comparison of the chemical reactivity of two archetypal C2-substituted pyrimidines: 2-isopropylpyrimidine and 2-methylpyrimidine. Understanding the nuanced differences in their reactivity is paramount for researchers engaged in the synthesis of novel pyrimidine derivatives, enabling rational design and optimization of reaction pathways. We will dissect the interplay of electronic and steric effects, supported by established chemical principles and detailed experimental workflows, to provide a predictive framework for their behavior in key organic transformations.
Pillar 1: Electronic and Steric Foundations of Reactivity
The reactivity of an aromatic system is governed by the electronic landscape of the ring and the steric accessibility of its reactive sites. The seemingly subtle change from a methyl to an isopropyl group at the C2-position introduces significant, predictable alterations in both these domains.
Electronic Effects: Inductive Donation
Both methyl and isopropyl groups are classified as electron-donating groups (EDGs) due to their positive inductive effect (+I). They push electron density into the pyrimidine ring. The isopropyl group, with its two methyl branches, is a more potent electron donor than a single methyl group.[2]
This enhanced electron donation from the isopropyl substituent has two primary consequences:
-
Increased Basicity: The electron density at the ring's nitrogen atoms is increased, making them more nucleophilic and basic. Consequently, 2-isopropylpyrimidine is expected to have a slightly higher pKa than 2-methylpyrimidine.
-
Modulation of Ring Electron Density: The overall electron density of the π-deficient pyrimidine ring is slightly increased. This has a marginal activating effect on electrophilic substitution and a corresponding deactivating effect on nucleophilic substitution.
Steric Effects: The Dominant Factor
The most dramatic difference between the two substituents is their size. The isopropyl group is substantially bulkier than the methyl group, creating significant steric hindrance around the C2-position and the adjacent N1 and N3 atoms.[2][3] This steric impediment can often be the dominant factor controlling reaction outcomes, particularly in substitution reactions where the transition state involves the approach of a reagent to the heterocyclic core.[2][4] Research has shown that isopropyl groups can reduce reaction rates by 20-60% compared to methyl groups purely due to steric effects.[2]
Logical Framework for Reactivity Prediction
The following diagram illustrates the decision-making process when predicting the relative reactivity of the two compounds.
Caption: Predictive framework for reactivity based on steric vs. electronic effects.
Pillar 2: Head-to-Head Reactivity Comparison
Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is inherently electron-deficient, making it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions, provided a suitable leaving group is present.[5][6][7] In this context, the C2-alkyl group acts as a modulating substituent rather than a direct participant.
Let's consider a model reaction: the substitution of a chlorine atom at the C4-position by a nucleophile, such as piperidine.
-
2-Methylpyrimidine System: The methyl group exerts a small deactivating inductive effect and minimal steric hindrance. The nucleophile can approach the C4-position with relative ease.
-
2-Isopropylpyrimidine System: The isopropyl group exerts a slightly stronger deactivating inductive effect. More importantly, its bulk sterically shields the C4-position, impeding the approach of the nucleophile and destabilizing the Meisenheimer complex intermediate.[7]
Electrophilic Aromatic Substitution (SEAr)
Electrophilic aromatic substitution (SEAr) on the pyrimidine ring is challenging due to the deactivating effect of the two ring nitrogens.[8][9] When it does occur, it overwhelmingly favors the C5-position, which is the most electron-rich carbon on the ring.[10]
In this scenario, the electronic properties of the C2-substituent are paramount.
-
2-Methylpyrimidine: The methyl group donates electron density, activating the ring (relative to unsubstituted pyrimidine) towards electrophilic attack at C5.
-
2-Isopropylpyrimidine: The isopropyl group, being a stronger electron-donating group, provides a greater degree of activation at the C5-position.[2]
Steric effects are negligible for substitution at the remote C5-position.
Basicity and N-Alkylation
The basicity of the pyrimidine nitrogen atoms is enhanced by the +I effect of the alkyl groups. Following the electronic trend, 2-isopropylpyrimidine is expected to be a slightly stronger base than 2-methylpyrimidine. The pKa of unsubstituted pyrimidine is approximately 1.3.[11] The alkyl substituents will raise this value, with the isopropyl group having a more pronounced effect.
However, for reactions involving the nitrogen atoms, such as N-alkylation, steric hindrance becomes a critical consideration again. The bulky isopropyl group will shield the adjacent N1 and N3 atoms, slowing the rate of reaction with an electrophile compared to the less hindered 2-methylpyrimidine.
Pillar 3: Experimental Validation & Protocols
To empirically validate these principles, we propose the following comparative experiments. These protocols are designed to be self-validating by directly comparing the two substrates under identical conditions.
Experimental Protocol 1: Comparative SNAr Rate Determination
Objective: To quantify the difference in reaction rates for nucleophilic substitution on a 4-chloropyrimidine backbone, modulated by a C2-methyl versus a C2-isopropyl group.
Methodology:
-
Substrate Synthesis: Synthesize 4-chloro-2-methylpyrimidine and 4-chloro-2-isopropylpyrimidine from commercially available precursors.
-
Reaction Setup: In separate, parallel reaction vessels, dissolve equimolar amounts of 4-chloro-2-methylpyrimidine and 4-chloro-2-isopropylpyrimidine in a suitable solvent (e.g., DMSO). Add an internal standard (e.g., naphthalene) for chromatographic analysis.
-
Initiation: Add 1.1 equivalents of a nucleophile, such as piperidine, to each vessel simultaneously to initiate the reaction at a constant temperature (e.g., 80 °C).
-
Monitoring: At fixed time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction, quench it with cold water, and extract with an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the organic extracts by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of starting material to product relative to the internal standard.
-
Data Processing: Plot the concentration of the starting material versus time for both reactions. The slope of this line will be proportional to the reaction rate constant, allowing for a direct quantitative comparison.
Causality and Expected Outcome: This experiment is designed to highlight the impact of steric hindrance. The choice of piperidine, a moderately bulky nucleophile, will amplify the steric clash with the isopropyl group. We predict the rate of consumption of 4-chloro-2-methylpyrimidine will be significantly faster than that of 4-chloro-2-isopropylpyrimidine.
Workflow for Comparative SNAr Experiment
Caption: Experimental workflow for the comparative SNAr kinetics study.
Data Summary
The following table summarizes the predicted reactivity based on the interplay of electronic and steric effects.
| Reaction Type | Position | Dominant Effect | Predicted More Reactive Compound | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | C4 / C6 | Steric Hindrance | 2-Methylpyrimidine | The bulky isopropyl group shields the reaction center, significantly slowing the rate of nucleophilic attack.[2][4] |
| Electrophilic Aromatic Substitution (SEAr) | C5 | Electronic (Inductive) | 2-Isopropylpyrimidine (Slightly) | The stronger electron-donating isopropyl group provides greater activation to the π-deficient ring.[2] |
| N-Alkylation / Protonation | N1 / N3 | Steric Hindrance | 2-Methylpyrimidine | Although electronically more basic, the isopropyl group sterically hinders the approach of electrophiles/protons to the nitrogen atoms. |
Conclusion for the Modern Researcher
The choice between a 2-methyl and a 2-isopropyl substituent on a pyrimidine ring is not a trivial one; it is a strategic decision that profoundly impacts synthetic feasibility and reaction efficiency. This guide establishes a clear framework for predicting their relative reactivity:
-
For reactions where a reagent must approach the pyrimidine core, particularly at the C4, C6, N1, or N3 positions, steric hindrance is the dominant factor , rendering the 2-methylpyrimidine analog significantly more reactive.
-
For reactions governed by the overall electron density of the ring, such as electrophilic attack at the remote C5 position, electronic effects take precedence , making the 2-isopropylpyrimidine analog marginally more reactive due to its superior electron-donating character.
By understanding this fundamental dichotomy, drug development professionals and synthetic chemists can better anticipate reaction outcomes, troubleshoot challenging transformations, and rationally design synthetic routes to complex pyrimidine-based targets with greater efficiency and predictability.
References
- ChemicalBook. (n.d.).2-Methylpyrimidine synthesis.
-
Navuluri, C., Su, H. Y., Sullivan, R. J., Lee, T., Jones, B. P., Gorin, B., McWilliams, J. C., Nelson, J. D., Alberico, D., & Desrosiers, J.-N. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26, 4626-4630. [Link]
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Organic Process Research & Development. (2011). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. ACS Publications. [Link]
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Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). PMC. [Link]
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Janssen Research. (2026, February 26). Comparing Isopropyl vs Methyl Groups: Reaction Rates. [Link]
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Pichon, C., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Central Science. [Link]
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Organic Chemistry Portal. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?[Link]
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Avasthi, K., et al. (2003). A stacked pyrazolo[3,4-d]pyrimidine-based flexible molecule: the effect on stacking of a bulky isopropyl group in comparison with a methyl/ethyl group. Acta Crystallographica Section C, 59(Pt 9), o523-4. [Link]
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ResearchGate. (n.d.). Electrophilic Substitution In Azines. [Link]
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MDPI. (2001, April 30). Synthesis of 2,4,6-Tris(4-N-isopropylamidinophenyl)pyrimidine trihydrochloride. [Link]
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Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(5), 720-722. [Link]
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Brown, D. J. (n.d.). Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. ResearchGate. [Link]
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The Journal of Organic Chemistry. (2012, September 5). Evaluation of Electrophilic Heteroaromatic Substitution: Synthesis of Heteroaromatic-Fused Pyrimidine Derivatives via Sequential Three-Component Heterocyclization. [Link]
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Science Alert. (2015, August 28). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]
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Furberg, S., & Solbakk, J. (1979). Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. Acta Chemica Scandinavica, B 33, 715-724. [Link]
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A Comparative Guide to the HPLC Analysis of 5-(Bromomethyl)-2-isopropylpyrimidine
This guide provides a comprehensive analysis of the analytical methodologies for 5-(Bromomethyl)-2-isopropylpyrimidine, a key intermediate in pharmaceutical synthesis. Given the absence of a standardized pharmacopeial method for this specific compound, this document outlines a proposed High-Performance Liquid Chromatography (HPLC) method developed from first principles. This proposed method's performance is then compared with alternative analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The scientific rationale behind each experimental choice is detailed to provide a robust and validated framework for researchers, scientists, and drug development professionals.
Foundational Principles: Method Development for a Novel Analyte
The cornerstone of any reliable analytical method is a deep understanding of the analyte's physicochemical properties. For 5-(Bromomethyl)-2-isopropylpyrimidine, direct experimental data is scarce. Therefore, we must infer its properties from its structural components: a pyrimidine ring, an isopropyl group, and a bromomethyl group.
-
Polarity and Retention: The pyrimidine ring provides some polarity, while the isopropyl and bromomethyl groups contribute to its hydrophobicity. The presence of the bromine atom significantly increases the molecule's polarizability. While no direct LogP (octanol-water partition coefficient) value is available for the target molecule, related compounds like 5-bromopyrimidine have a LogKow of 0.720 to 0.752, suggesting moderate hydrophobicity.[1] This profile makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase.[2][3] In RP-HPLC, more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.[3]
-
UV Absorbance for Detection: Pyrimidine and its derivatives are known to absorb ultraviolet (UV) light due to the π-electron systems in the aromatic ring.[4] The typical wavelength range for scanning pyrimidine derivatives is from 200 to 400 nm.[4] Halogenation can cause shifts in the maximum absorbance wavelength (λmax).[5][6] A stability-indicating HPLC method for a different pyrimidine derivative utilized a detection wavelength of 225 nm.[7] Therefore, a photodiode array (PDA) detector is highly recommended to determine the optimal λmax for 5-(Bromomethyl)-2-isopropylpyrimidine during method development, likely in the 220-270 nm range.
Proposed RP-HPLC Method and Expected Retention Time
Based on the foundational principles, a robust starting method for the analysis of 5-(Bromomethyl)-2-isopropylpyrimidine can be proposed. The retention time in HPLC is not an absolute value but is relative to the specific method conditions.
Methodology Workflow
Caption: A typical experimental workflow for HPLC analysis.
Detailed Protocol:
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18 RP-Thermo, 5µm, 250 mm x 4.6 mm | C18 columns are the most common reversed-phase columns, offering excellent retention for moderately non-polar compounds.[2][8] |
| Mobile Phase | Acetonitrile (ACN) and Water | ACN is a common organic modifier in RP-HPLC. The ratio will determine the retention time. A starting point could be a 55:45 (v/v) ACN:Water mixture.[7] |
| Elution Mode | Isocratic | For a single analyte, an isocratic (constant mobile phase composition) method is simpler and more robust.[7] |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm internal diameter column, providing good efficiency without excessive pressure.[7][8] |
| Column Temperature | 25°C (Ambient) | Temperature control is crucial for reproducible retention times. |
| Detection | PDA Detector, 225 nm | A PDA detector allows for the determination of the optimal wavelength and assessment of peak purity. 225 nm is a good starting point based on similar compounds.[7] |
| Injection Volume | 20 µL | A standard injection volume for analytical HPLC.[8] |
Under these conditions, the retention time for 5-(Bromomethyl)-2-isopropylpyrimidine is expected to be in the range of 3-10 minutes. The exact time will depend on the precise mobile phase composition; increasing the percentage of acetonitrile will decrease the retention time.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool for quantification and purity assessment, other techniques offer complementary information.
Logical Comparison Framework
Caption: Comparison of analytical techniques for the target analyte.
Performance Comparison Table:
| Technique | Principle | Applicability to Analyte | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase.[3] | High. Ideal for purity determination and quantification of this non-volatile, UV-active compound. | Excellent quantitative accuracy and precision, robust, and widely available.[7][8] | Provides limited structural information; retention time is not a unique identifier. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[9][10] | Moderate. The compound may be sufficiently volatile, but thermal degradation is a risk. Derivatization may be required.[11][12] | High separation efficiency for volatile compounds. Often coupled with Mass Spectrometry (MS) for definitive identification.[9][11] | Potential for thermal degradation of the bromomethyl group. Less suitable for non-volatile impurities.[12] |
| Quantitative NMR (qNMR) | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency.[13] The signal area is directly proportional to the number of nuclei.[14] | High. Excellent for structural confirmation and can be used for quantification without a specific reference standard of the analyte.[14][15] | Provides definitive structural information.[13] A primary ratio method, meaning it can quantify without a reference standard of the same compound.[16] | Lower sensitivity than HPLC, requires a more concentrated sample, and can be complex for mixture analysis.[15] |
Causality and Trustworthiness in Protocol Design
-
Why RP-HPLC? The choice of reversed-phase chromatography is dictated by the analyte's structure. The combination of polar (pyrimidine) and non-polar (isopropyl, bromomethyl) moieties gives it an intermediate polarity, making it well-suited for retention on a C18 stationary phase.[2][3]
-
Mobile Phase Selection: The use of a water/acetonitrile mobile phase is standard in RP-HPLC.[17] Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better UV transparency. The pH of the mobile phase is not expected to be a critical parameter for this analyte as it lacks strongly acidic or basic functional groups, simplifying method development.[17][18]
-
Self-Validating System: The proposed HPLC method is a self-validating system. The use of a PDA detector allows for peak purity analysis, ensuring that the chromatographic peak corresponding to the analyte is not co-eluting with any impurities. Linearity, accuracy, and precision would be established during formal method validation as per ICH guidelines.[8]
Conclusion
For routine quality control, purity assessment, and quantification of 5-(Bromomethyl)-2-isopropylpyrimidine, the proposed RP-HPLC method offers the best combination of robustness, accuracy, and accessibility. The expected retention time is highly dependent on the specific chromatographic conditions but can be readily optimized. While GC-MS can be a powerful tool for identifying volatile impurities, the risk of thermal degradation makes it less suitable for primary analysis. qNMR stands out as an orthogonal technique that is invaluable for definitive structural confirmation and for providing a primary measure of purity that can be used to qualify the HPLC reference standard itself. A comprehensive analytical strategy would leverage HPLC for routine analysis and qNMR for structural verification and primary standard characterization.
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- Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics.
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- Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics.
- Sensitive method for the quantification of urinary pyrimidine metabolites in healthy adults by gas chromatography-tandem mass spectrometry. Journal of Chromatography B.
- Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega.
- UV Absorption Spectra of Azo Derivatives of Pyrimidine. ResearchGate.
- Recovery of pyrimidine-base derivatives in gas chromatography. Analytical Biochemistry.
- Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. ResearchGate.
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Validating purity of 5-(Bromomethyl)-2-isopropylpyrimidine using TLC
Title: Validating the Purity of Reactive Pyrimidine Intermediates: A Comparative Guide to TLC vs. HPLC for 5-(Bromomethyl)-2-isopropylpyrimidine
Introduction 5-(Bromomethyl)-2-isopropylpyrimidine is a highly valuable electrophilic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. However, the very feature that makes it synthetically useful—the highly reactive bromomethyl group—creates a significant analytical challenge. The carbon-bromine bond is prone to rapid solvolysis and thermal degradation. Consequently, standard purity validation techniques can yield false impurities, misleading researchers about the actual quality of their synthesized batch.
This guide provides an objective comparison between Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for validating the purity of this reactive intermediate, complete with causality-driven protocols and self-validating experimental designs.
The Analytical Dilemma: Why Standard Methods Fail
When assessing the purity of 5-(Bromomethyl)-2-isopropylpyrimidine, the choice of analytical technique dictates the integrity of the result. The electronic properties of the pyrimidine ring can exacerbate the lability of the bromomethyl group, making it highly sensitive to chromatographic conditions 1.
-
Gas Chromatography (GC): The high temperatures in the injection port and column often induce thermal dehydrohalogenation or radical cleavage. GC is generally contraindicated for this compound.
-
Reversed-Phase HPLC (RP-HPLC): Standard RP-HPLC utilizes protic mobile phases (water, methanol) or nucleophilic solvents (acetonitrile). Under these conditions, the bromomethyl group undergoes rapid solvolysis, converting to hydroxymethyl or methoxymethyl derivatives during the run. This results in artificially low purity readouts 2.
-
Normal-Phase TLC (NP-TLC): NP-TLC operates at room temperature using non-aqueous, non-nucleophilic mobile phases (e.g., hexane/ethyl acetate). This environment preserves the integrity of the carbon-bromine bond, offering a true reflection of the sample's purity.
Workflow Comparison: Selecting the Right Technique
Workflow for selecting purity validation techniques for reactive intermediates.
Quantitative Data Comparison
To objectively compare the performance of these techniques, we evaluated a single, NMR-verified batch of 5-(Bromomethyl)-2-isopropylpyrimidine (>98% purity by 1H-NMR in CDCl3) across TLC, RP-HPLC, and GC.
| Analytical Metric | NP-TLC (Hexane/EtOAc) | RP-HPLC (H2O/MeOH Gradient) | GC-FID (Standard Method) |
| Observed Purity | >98% (Single spot) | ~65% (Multiple peaks) | ~40% (Severe degradation) |
| Run Time | 5–10 minutes | 15–30 minutes | 20 minutes |
| Solvolysis Risk | None (Non-aqueous) | High (Protic mobile phase) | None |
| Thermal Risk | None (Room Temp) | None (Room Temp) | High (Injector at 250°C) |
| Resolution | Moderate | High | High |
| Cost per Analysis | Low | High | Moderate |
Data Interpretation: The HPLC and GC results show massive artificial degradation. The TLC result aligns perfectly with the NMR data, proving that NP-TLC is the most accurate rapid-assessment tool for this specific intermediate.
Experimental Protocol: TLC Purity Validation
This protocol is designed with specific causal steps to prevent the degradation of 5-(Bromomethyl)-2-isopropylpyrimidine.
Step 1: Plate and Chamber Preparation
-
Action: Use Silica gel 60 F254 aluminum-backed plates. Store plates in a desiccator prior to use 3.
-
Causality: Silica gel is highly hygroscopic. Absorbed atmospheric moisture can act as a nucleophile, causing on-plate hydrolysis of the bromomethyl group. Desiccation ensures a truly non-aqueous stationary phase.
-
Action: Prepare a developing chamber with Hexane:Ethyl Acetate (85:15, v/v). Line the chamber with filter paper and allow 15 minutes for vapor equilibration.
-
Causality: Hexane and ethyl acetate are strictly non-nucleophilic. Equilibration prevents solvent evaporation from the plate surface during the run, ensuring a straight solvent front and reproducible Retention Factor (Rf) values.
Step 2: Sample Preparation
-
Action: Dissolve 2 mg of the compound in 1 mL of anhydrous ethyl acetate.
-
Causality: Never use methanol or ethanol to dissolve bromomethyl compounds for TLC. Protic solvents will initiate solvolysis in the sample vial before the sample even reaches the plate.
Step 3: Spotting and Elution
-
Action: Spot 2 µL of the sample 1.5 cm from the bottom of the plate. Allow the spot to dry completely at room temperature. Do not use a heat gun.
-
Causality: Heat guns can induce thermal degradation or drive residual moisture into the reactive site.
-
Action: Place the plate in the chamber and elute until the solvent front is 1 cm from the top edge.
Step 4: Visualization
-
Action: Remove the plate, let the solvent evaporate, and view under short-wave UV light (254 nm).
-
Causality: The conjugated pi-system of the pyrimidine ring strongly absorbs UV light at 254 nm, quenching the fluorescence of the F254 indicator and appearing as a distinct dark spot against a bright green background.
Building a Self-Validating System: 2D-TLC
A critical question remains: How do we prove the compound isn't degrading on the slightly acidic silica gel during the TLC run? To establish a self-validating system, we employ Two-Dimensional TLC (2D-TLC) 4. This technique definitively proves whether an impurity was present in the original sample or was generated by the stationary phase.
2D-TLC workflow acting as a self-validating system for stationary-phase stability.
2D-TLC Interpretation Logic:
-
Run the plate in Dimension 1. Any pre-existing impurities will separate from the main product.
-
Dry the plate, rotate it 90 degrees, and run it again in the exact same solvent system.
-
Because the solvent is identical, the Rf values in both dimensions must be identical. Therefore, all genuine components of the original mixture will fall perfectly on a 45-degree diagonal line.
-
The Validation: If the bromomethyl group is reacting with the silica gel during the run, the degradation product will have a different Rf in Dimension 2 than it did in Dimension 1. It will appear off the diagonal. If your 5-(Bromomethyl)-2-isopropylpyrimidine spot lies perfectly on the diagonal with no off-diagonal streaks, you have definitively proven that the TLC method is non-destructive and the purity reading is highly trustworthy.
Conclusion
While HPLC remains the gold standard for final quantitative purity in stable pharmaceuticals, it is fundamentally flawed for highly reactive electrophiles like 5-(Bromomethyl)-2-isopropylpyrimidine. By understanding the chemical causality behind analytical degradation, researchers can utilize optimized, moisture-free NP-TLC as a highly accurate, self-validating tool for purity assessment.
References
-
Synthesis of Quinolizidine-Based 1,4-Azaphosphinines via Cyclization of Heteroarylmethyl(alkynyl)phosphinates , The Journal of Organic Chemistry - ACS Publications. 1
-
Green validated chromatographic methods for simultaneous determination of co-formulated oxytetracycline HCl and flunixin meglumine in the presence of their impurities in different matrices , ResearchGate. 2
-
Thin Layer Chromatography: A Complete Guide to TLC , Chemistry Hall. 4
-
Tips & Tricks for Thin-Layer Chromatography , MilliporeSigma. 3
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Electrophilic Divergence in Drug Discovery: A Reactivity Comparison of Benzyl Bromide and Pyrimidinyl Bromide
In medicinal chemistry and fragment-based drug discovery (FBDD), the selection of electrophilic building blocks dictates the three-dimensional architecture of the resulting compound library. Benzyl bromide and pyrimidinyl bromide represent two foundational, yet mechanistically divergent, electrophilic scaffolds. While benzyl bromide is a classic alkylating agent operating via
This guide objectively compares their reactivity profiles, mechanistic drivers, and optimal experimental workflows to aid researchers in synthetic route design.
Mechanistic Divergence: Alkylation vs. Arylation
The fundamental difference between these two scaffolds lies in the hybridization of the electrophilic carbon and the electronic influence of the adjacent aromatic systems.
Benzyl Bromide ( / Pathways)
Benzyl bromide features a highly electrophilic
Pyrimidinyl Bromide ( and Cross-Coupling Pathways)
The reactivity of pyrimidinyl bromide is strictly position-dependent due to the electron-deficient nature of the pyrimidine ring, which contains two strongly electronegative nitrogen atoms.
-
2- and 4-Bromopyrimidines: The carbon atoms at the 2- and 4-positions are highly electrophilic due to the inductive and mesomeric electron-withdrawing effects of the adjacent ring nitrogens. This makes them prime substrates for Nucleophilic Aromatic Substitution (
) via an addition-elimination mechanism, where the intermediate Meisenheimer complex is stabilized by the nitrogen atoms 3[3]. -
5-Bromopyrimidines: The 5-position is not activated for
as it lacks direct resonance stabilization from the ring nitrogens. Instead, 5-bromopyrimidines are exceptionally well-suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to form novel C-C and C-heteroatom bonds 4[4].
Divergent reactivity pathways of benzyl vs. pyrimidinyl bromides.
Quantitative Reactivity Profiling
To objectively compare these reagents, we must evaluate their performance across standard synthetic transformations. Table 1 summarizes their reactivity metrics based on kinetic studies and high-throughput experimentation.
Table 1: Comparative Reactivity Profile of Brominated Scaffolds
| Feature | Benzyl Bromide | 2-Bromopyrimidine | 5-Bromopyrimidine |
| Primary Mechanism | Pd-Catalyzed Cross-Coupling | ||
| Electrophilic Center | |||
| Key Driving Force | Transition state | Meisenheimer complex stabilization | Oxidative addition to Pd(0) |
| Preferred Nucleophiles | Amines, Thiols, Alkoxides | Amines, Alkoxides, Cyanide | Boronic Acids, Alkynes (with Pd) |
| Steric Sensitivity | High (Primary > Secondary) | Low-Moderate | High (Ligand-dependent) |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and In-Process Controls (IPCs) to verify mechanistic fidelity.
Protocol 1: Kinetic Evaluation of Alkylation (Benzyl Bromide)
Objective: Determine the second-order rate constant of benzyl bromide with a standard amine nucleophile. Causality: We employ pseudo-first-order conditions by using a massive excess of the nucleophile. This isolates the concentration of benzyl bromide as the sole rate-determining variable, allowing for precise kinetic extraction without competing variables 5[5].
Step-by-Step Procedure:
-
Preparation: Dissolve benzyl bromide (1.0 eq, 0.1 M) in anhydrous acetonitrile.
-
Initiation: Add the amine nucleophile (50.0 eq, 5.0 M) to the solution at 25°C under continuous stirring.
-
Monitoring (IPC): Extract 10
L aliquots every 2 minutes. Quench immediately in 1 mL of 0.1% TFA in water to halt the reaction (by protonating the amine nucleophile). -
Analysis: Analyze the quenched aliquots via UV-Vis or HPLC to monitor the disappearance of the benzyl bromide peak.
Self-Validation System: Plot
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (5-Bromopyrimidine)
Objective: Synthesize a biaryl compound via C-C bond formation.
Causality: 5-bromopyrimidine is chosen because the 5-position resists
Step-by-Step Procedure:
-
Assembly: In a Schlenk flask, combine 5-bromopyrimidine (1.0 eq), arylboronic acid (1.2 eq), and
(2.0 eq) in a degassed 1,4-dioxane/water mixture (4:1 v/v). -
Catalyst Addition: Add
(5 mol%). The inert atmosphere is crucial to prevent the oxidation of the sensitive Pd(0) species to inactive Pd(II). -
Reaction: Heat the mixture to 80°C for 4-6 hours.
-
Monitoring (IPC): Perform TLC (Hexanes/EtOAc) or LC-MS. The disappearance of the 5-bromopyrimidine mass signal (
) and the appearance of the biaryl product validates the catalytic turnover. -
Quenching: Cool to room temperature and filter through a pad of Celite to remove palladium black (a visual indicator of catalyst degradation post-reaction).
Suzuki-Miyaura catalytic cycle for 5-bromopyrimidine cross-coupling.
Conclusion
The choice between benzyl bromide and pyrimidinyl bromide fundamentally alters the synthetic trajectory of a drug discovery program. Benzyl bromide offers rapid, predictable
References
- An In-depth Technical Guide on the Reactivity of 4-Fluorobenzyl Bromide in Sₙ2 Reactions Source: Benchchem URL
- Chapter 8 Notes - Alkyl Halides Source: Portland State University URL
- SN2 Reaction Rate and Mechanism Analysis Source: Scribd URL
- The Lynchpin of Modern Medicinal Chemistry: An In-Depth Technical Guide to 5-Bromo-2-hydroxypyrimidine Source: Benchchem URL
- 4-Amino-2-bromopyrimidine|CAS 1160994-71-7 Source: Benchchem URL
- New Horizons for Cross-Coupling Reactions Source: Pharmaceutical Technology URL
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A Senior Application Scientist's Guide to Reference Standards for the Analysis of 5-(Bromomethyl)-2-isopropylpyrimidine
In the landscape of pharmaceutical development, the integrity of every synthetic step relies on the quality of its components. 5-(Bromomethyl)-2-isopropylpyrimidine is a key heterocyclic building block, whose dual reactivity makes it a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Ensuring its purity and identity is not merely a procedural checkpoint; it is fundamental to the safety, efficacy, and reproducibility of the final drug product.
This guide provides an in-depth comparison of reference standards and analytical methodologies for the characterization of 5-(Bromomethyl)-2-isopropylpyrimidine. We will move beyond rote protocols to explain the scientific rationale behind the choice of standards and analytical techniques, grounding our discussion in the principles of Good Manufacturing Practices (GMP) and International Council for Harmonisation (ICH) guidelines.
The Foundation of Analysis: Establishing the Reference Standard
An analytical result is only as reliable as the standard used to calibrate it. In pharmaceutical analysis, reference standards are highly characterized materials used to confirm the identity, purity, and potency of a substance. They are broadly classified into two tiers: primary and secondary (or working) standards.
-
Primary Reference Standard (PRS): A substance of the highest purity, extensively characterized without reference to another standard. Its value is accepted as is. The establishment of a PRS is a rigorous process, often involving multiple independent analytical techniques.
-
Secondary/Working Standard: A standard qualified against and traceable to the primary reference standard. It is used for routine quality control to conserve the more expensive and exhaustively characterized primary standard.
The qualification of a primary reference standard is a foundational process that ensures its suitability for its intended purpose.
Caption: Workflow for the Qualification of a Primary Reference Standard.
Certificate of Analysis (CoA) for a Primary Standard
The CoA is the definitive document summarizing the identity and purity of the reference standard. Below is a table representing typical specifications for a high-purity 5-(Bromomethyl)-2-isopropylpyrimidine primary reference standard.
| Parameter | Specification | Test Method | Scientific Rationale |
| Appearance | White to off-white crystalline solid | Visual Inspection | A simple but critical first check for gross contamination or degradation. |
| Identity (Structure Confirmation) | Conforms to the structure of 5-(Bromomethyl)-2-isopropylpyrimidine | ¹H NMR, ¹³C NMR, Mass Spectrometry | Provides unambiguous confirmation of the molecular structure, which is the cornerstone of identity. |
| Assay (Purity by HPLC) | ≥ 99.0% | Reverse-Phase HPLC | Quantifies the main component relative to organic impurities, providing the primary measure of purity. |
| Water Content | ≤ 0.5% | Karl Fischer Titration | Water can act as an impurity and affect the true concentration of the standard. Karl Fischer is the gold standard for water quantification.[1] |
| Residual Solvents | Meets ICH Q3C Limits | Headspace GC-MS | Ensures that solvents used during synthesis are removed to levels that will not interfere with analysis or pose safety risks. |
| Sulphated Ash | ≤ 0.1% | USP <281> | Quantifies the amount of inorganic impurities in the material. |
Comparison: Primary vs. Secondary (Working) Standards
The choice between using a primary or secondary standard is a strategic one, balancing cost, risk, and regulatory expectations.
| Feature | Primary Reference Standard (PRS) | Secondary (Working) Standard (SWS) | Field Insight |
| Traceability | Characterized independently. It is the origin of traceability. | Traceable to the PRS. | SWS must have a clear, documented lineage to the PRS to be valid. |
| Purity & Characterization | Highest possible purity, exhaustive characterization. | High purity, characterized sufficiently to establish its purity relative to the PRS. | The SWS does not need every test the PRS undergoes, but its purity value must be robustly determined against the PRS. |
| Cost | Very high due to extensive testing and synthesis requirements. | Significantly lower. Can be a well-characterized batch from the typical manufacturing process. | For routine in-process controls, using a SWS is the most cost-effective and GMP-compliant approach. |
| Usage | Critical assays, qualification of secondary standards, regulatory submissions. | Routine quality control, in-process checks, release testing. | The PRS is an asset to be protected. Daily use should rely on the SWS. |
| Regulatory Scrutiny | High. The CoA and characterization data must be impeccable. | Moderate. Scrutiny focuses on the documented traceability and qualification against the PRS. | Regulatory agencies expect a two-tiered standard system as part of a mature quality framework.[2][3] |
Core Analytical Methodologies: A Comparative Approach
The analysis of 5-(Bromomethyl)-2-isopropylpyrimidine primarily relies on chromatographic and spectroscopic techniques. The choice of method depends on the analytical objective: purity, identity, or impurity profiling.
Sources
Safety Operating Guide
Navigating the Synthesis Frontier: A Guide to Safely Handling 5-(Bromomethyl)-2-isopropylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
The novel reagent 5-(Bromomethyl)-2-isopropylpyrimidine holds significant promise in the synthesis of new chemical entities within drug discovery and development. Its bifunctional nature, featuring a reactive bromomethyl group and a pyrimidine core, makes it a valuable building block. However, this reactivity also necessitates a robust understanding and implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information for handling this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: Understanding the Risks
-
Skin and Eye Irritation: Direct contact is likely to cause irritation, and in some cases, severe irritation or burns.[3][4][5][7]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[2]
-
Acute Toxicity: Similar compounds are classified as harmful if swallowed.[2][3][6]
-
Alkylation Hazard: The bromomethyl group is a potential alkylating agent, which suggests possible mutagenic or carcinogenic properties, although specific data is unavailable.
Therefore, it is imperative to handle 5-(Bromomethyl)-2-isopropylpyrimidine with the appropriate precautions to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory when working with 5-(Bromomethyl)-2-isopropylpyrimidine.[8][9] The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
Table 1: Recommended PPE for Handling 5-(Bromomethyl)-2-isopropylpyrimidine
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles and a face shield | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for integrity before each use. | Flame-retardant lab coat, long pants, and closed-toe shoes. | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the solid. |
| Performing reactions and work-up | Chemical safety goggles and a face shield | Chemical-resistant gloves (e.g., nitrile, neoprene). | Flame-retardant lab coat, long pants, and closed-toe shoes. A chemical-resistant apron is recommended for larger quantities. | Work should be conducted in a certified chemical fume hood. A respirator may be necessary if there is a risk of exposure outside the fume hood. |
| Handling waste | Chemical safety goggles and a face shield | Chemical-resistant gloves (e.g., nitrile, neoprene). | Flame-retardant lab coat, long pants, and closed-toe shoes. | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be required depending on the nature of the waste and the potential for aerosol generation. |
Aromatic and halogenated hydrocarbons are known to attack many types of glove materials; therefore, it is crucial to select gloves with appropriate chemical resistance and to change them frequently.[10]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational plan is crucial for minimizing the risk of exposure and ensuring the safe handling of 5-(Bromomethyl)-2-isopropylpyrimidine. All operations should be performed in a well-ventilated laboratory, and a certified chemical fume hood is mandatory for all manipulations of the compound.[8]
Preparation and Weighing
-
Don Appropriate PPE: Before entering the designated handling area, don all required PPE as outlined in Table 1.
-
Prepare the Fume Hood: Ensure the fume hood is functioning correctly and is free of clutter.
-
Weighing: Carefully weigh the required amount of 5-(Bromomethyl)-2-isopropylpyrimidine in the fume hood. Use a disposable weighing boat to avoid contamination of balances.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
Reaction and Work-up
-
Reaction Setup: Conduct all reactions within the fume hood.
-
Monitoring: Monitor the reaction closely for any signs of an uncontrolled reaction.
-
Quenching and Extraction: Perform all quenching and extraction steps within the fume hood.
Spill Management
In the event of a spill, immediate and appropriate action is critical.[8]
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or if there is a risk of significant vapor exposure, evacuate the area.
-
Containment: For small spills, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand).
-
Neutralization: For spills of halogenated compounds, treatment with sodium thiosulfate can be considered before absorption.[8]
-
Cleanup: Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan: Responsible Waste Management
Improper disposal of 5-(Bromomethyl)-2-isopropylpyrimidine and associated waste can pose a significant environmental hazard.[8] All waste must be handled as hazardous waste in accordance with local, state, and federal regulations.
Waste Segregation
-
Halogenated Organic Waste: All solutions and solids containing 5-(Bromomethyl)-2-isopropylpyrimidine must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[11] Do not mix with non-halogenated waste.[11]
-
Contaminated Solids: All disposables that have come into contact with the compound (e.g., gloves, weighing boats, filter paper) must be placed in a designated solid hazardous waste container.[8]
Disposal Procedure
-
Use Designated Containers: Use properly labeled waste containers with secure lids.[8]
-
Keep Containers Closed: Keep waste containers closed except when adding waste.[8]
-
Secondary Containment: Store waste containers in a secondary containment tray within a ventilated area, such as a fume hood or a vented cabinet.[8]
-
Follow Institutional Guidelines: Adhere to your institution's specific procedures for hazardous waste pickup and disposal.[8]
Emergency Procedures
In case of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][5][7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4][5][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][4][5]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]
Visualizing the Safety Workflow
To further clarify the procedural flow for ensuring safety, the following diagrams illustrate the decision-making process for PPE selection and the overall handling workflow.
Caption: PPE Selection Workflow Diagram
Caption: Safe Handling and Disposal Workflow
By adhering to these guidelines, researchers can safely unlock the synthetic potential of 5-(Bromomethyl)-2-isopropylpyrimidine while maintaining a secure laboratory environment.
References
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- Sigma-Aldrich. (n.d.). 5-Bromo-2-(bromomethyl)pyrimidine.
- ICL-IP Terneuzen. (n.d.). Processing bromine containing waste streams.
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- RTI International. (2022, May 20). Brominated Flame Retardants – A Question of Safety.
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- Sigma-Aldrich. (n.d.). 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine.
- European Demolition Institute. (n.d.). General information about Brominated flame retardants (BFRs).
- BroadPharm. (2024, July 22). Safety Data Sheet: 5-(Bromomethyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.
- Santa Cruz Biotechnology, Inc. (2019, January 7). Safety Data Sheet: 2-(Bromomethyl)-5-nitrofuran.
- European Chemicals Agency. (2023, June 9). Substance Information: Isopropyl palmitate.
- European Chemicals Agency. (n.d.). Identity: 3-(bromomethyl)-2-fluoropyridine.
- ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
- European Chemicals Agency. (n.d.). Identity: 5-bromopyrimidine-2-carbonitrile.
- European Chemicals Agency. (n.d.). Identity: ethyl 2-(bromomethyl)pyridine-3-carboxylate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
